molecular formula C10H13BO3 B8200193 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane

2-(3-Methoxyphenyl)-1,3,2-dioxaborinane

Cat. No.: B8200193
M. Wt: 192.02 g/mol
InChI Key: GNYXSKRQIVSGLL-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C10H13BO3 and its molecular weight is 192.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-12-10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYXSKRQIVSGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Methoxyphenylboronic Acid 1,3-Propanediol Cyclic Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Methoxyphenylboronic acid 1,3-propanediol cyclic ester , a specialized organoboron intermediate.

This guide distinguishes between the unsubstituted 1,3-propanediol ester (Trimethylene glycol ester) and its commercially prevalent analog, the Neopentyl glycol ester (2,2-dimethyl-1,3-propanediol ester), ensuring you have actionable data for both specific synthesis and broader application.

Functional Class: Organoboron Intermediate / Masked Boronic Acid Primary Application: Suzuki-Miyaura Cross-Coupling, Protecting Group Chemistry

Part 1: Executive Summary & Chemical Identity

The 1,3-propanediol cyclic ester of 3-methoxyphenylboronic acid (IUPAC: 2-(3-methoxyphenyl)-1,3,2-dioxaborinane) represents a strategic "masked" form of the parent boronic acid. While pinacol esters (Bpin) are the industry standard, 1,3-propanediol derivatives offer a distinct thermodynamic stability profile due to the formation of a 6-membered dioxaborinane ring.

This structural modification is primarily employed to:

  • Modulate Reactivity: Attenuate the Lewis acidity of the boron center, reducing protodeboronation side reactions.

  • Enhance Crystallinity: Unlike many pinacol esters which are oils (including 3-methoxyphenyl-Bpin), 1,3-propanediol derivatives often form crystalline solids, facilitating purification without chromatography.

Chemical Identity Table[1]
PropertyUnsubstituted Ester (Target)Neopentyl Glycol Analog (Common Commercial Form)
IUPAC Name 2-(3-methoxyphenyl)-1,3,2-dioxaborinane2-(3-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Structure 6-membered ring (Unsubstituted)6-membered ring (5,5-dimethyl substituted)
CAS Number Custom Synthesis / Not Widely Indexed1003858-50-1
Molecular Formula C₁₀H₁₃BO₃C₁₂H₁₇BO₃
Molecular Weight 192.02 g/mol 220.07 g/mol
Physical State Waxy Solid / Viscous Oil (Predicted)Crystalline Solid
Solubility DCM, THF, Ethyl AcetateDCM, THF, Toluene, warm Alcohols

Part 2: Synthesis & Manufacturing[2]

The synthesis of the 1,3-propanediol ester is driven by equilibrium displacement. Unlike the formation of 5-membered pinacol esters, the 6-membered ring formation is thermodynamically favorable but kinetically slower. The reaction requires the removal of water to drive the equilibrium to completion.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the condensation pathway and the critical role of water removal.

SynthesisPathway Acid 3-Methoxyphenylboronic Acid (Solid, Reactive) Inter Tetrahedral Intermediate (Transient) Acid->Inter Mixing Diol 1,3-Propanediol (Liquid) Diol->Inter Mixing Ester 1,3-Propanediol Cyclic Ester (2-(3-methoxyphenyl)-1,3,2-dioxaborinane) Inter->Ester -H₂O (Dean-Stark/MgSO₄) Equilibrium Shift Water H₂O (Byproduct) Inter->Water

Caption: Synthesis via condensation. Driving water removal (Dean-Stark or desiccants) is critical to prevent hydrolysis and ensure high yield.

Experimental Protocol: Batch Synthesis

Objective: Synthesis of 2-(3-methoxyphenyl)-1,3,2-dioxaborinane (10 mmol scale).

  • Reagent Loading:

    • Charge a 100 mL round-bottom flask with 3-Methoxyphenylboronic acid (1.52 g, 10.0 mmol).

    • Add 1,3-Propanediol (0.76 g, 10.0 mmol) or Neopentyl Glycol (1.04 g, 10.0 mmol) for the crystalline analog.

    • Add 40 mL of Toluene (azeotropic solvent).

  • Dehydration Strategy (Choose One):

    • Method A (Dean-Stark): Attach a Dean-Stark trap filled with toluene and a reflux condenser. Reflux for 2–4 hours until water collection ceases.

    • Method B (Desiccant):[1] Add anhydrous MgSO₄ (2.0 g) directly to the flask and stir at room temperature for 12–16 hours. (Preferred for small scale to avoid thermal stress).

  • Work-up:

    • Filter off the desiccant or cool the reaction mixture.

    • Concentrate the filtrate in vacuo.

    • Purification: The residue is typically pure enough for coupling. If crystallization is required (for the neopentyl variant), recrystallize from Hexane/EtOAc (9:1).

Part 3: Physicochemical Profile & Stability

Stability: The "Goldilocks" Zone

The 1,3-propanediol ester occupies a unique stability niche. It is more stable than the free boronic acid (which is prone to trimerization into boroxines) but more labile than the pinacol ester under hydrolysis conditions.

  • Hydrolytic Stability: 6-membered dioxaborinanes hydrolyze roughly 10–50x faster than 5-membered pinacol esters in aqueous base. This is advantageous when the boronic acid needs to be regenerated in situ or if "stickiness" on silica gel (common with pinacol esters) is a problem.

  • Atom Economy: The 1,3-propanediol group (C₃H₆O₂) adds less mass than pinacol (C₆H₁₂O₂), slightly improving atom economy in large-scale manufacturing.

Comparative Properties Table
FeatureFree Boronic AcidPinacol Ester (Bpin)1,3-Propanediol Ester
Stability (Air/Moisture) Low (Forms Boroxines)HighModerate-High
Hydrolysis Rate N/AVery SlowModerate
Chromatography Streaks on SilicaStable, moves wellStable, moves well
Reactivity (Suzuki) HighModerate (requires activation)High (easier activation)
Crystallinity SolidOften Liquid (for this derivative)Likely Solid

Part 4: Reactivity & Applications (Suzuki-Miyaura)

The primary utility of 3-methoxyphenylboronic acid 1,3-propanediol cyclic ester is as a coupling partner in Palladium-catalyzed cross-coupling.

Mechanistic Advantage

In the transmetallation step of the Suzuki cycle, the boronate must form a boronate-ate complex (usually with hydroxide or alkoxide base) to transfer the organic group to Palladium.

  • Pinacol Esters: The steric bulk of the tetramethyl groups can slow down this activation.

  • 1,3-Propanediol Esters: The reduced steric hindrance of the 6-membered ring allows for faster transmetallation , particularly with bulky electrophiles.

Suzuki Coupling Workflow (DOT Visualization)

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet Base Base Activation (OH⁻ / CO₃²⁻) Base->TransMet Activated Boronate Boronate 1,3-Propanediol Ester (Nucleophile) Boronate->Base Hydrolysis/Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: The 1,3-propanediol ester facilitates the Transmetallation step due to lower steric hindrance compared to Bpin, allowing milder bases (e.g., K₂CO₃) to be effective.

Standard Coupling Protocol
  • Catalyst: Pd(dppf)Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for sensitive substrates).

  • Solvent: Dioxane/Water (4:[2]1) or Toluene/Water.

  • Temperature: 80–100°C.

  • Note: Because the 1,3-propanediol ester hydrolyzes faster than Bpin, ensure the base is added after the catalyst to prevent premature protodeboronation if the substrate is sensitive.

Part 5: Safety & Handling

While specific toxicological data for the 1,3-propanediol ester is limited, it should be handled with the standard precautions assigned to boronic acid derivatives.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Unlike the free acid, the ester does not require refrigeration to prevent dehydration (boroxine formation), but it should be kept away from moisture to prevent hydrolysis.

  • Spill Response: Absorb with inert material (sand/vermiculite). Do not wash down drains due to potential aquatic toxicity of boron compounds.

References

  • Sigma-Aldrich. (n.d.). 3-Methoxyphenylboronic acid pinacol ester Properties & SDS. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on Suzuki coupling mechanics).
  • Dennison, G. H., et al. (2004). Investigation of the stability of cyclic boronic esters. (General reference on 1,3-diol vs pinacol stability).
  • Combi-Blocks. (2023). Safety Data Sheet: 4-Methoxyphenylboronic acid, pinacol ester. (Used as proxy for hazard classification). Retrieved from

  • ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid Synthesis. (Source for parent acid synthesis).[3] Retrieved from

Sources

Advanced Organoboron Methodologies: Profiling 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & The CAS Registry Context

In modern drug discovery and complex organic synthesis, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing biaryl linkages. While free boronic acids and pinacol esters dominate commercial catalogs, intermediate derivatives like 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane —the neopentyl glycol (NPG) ester of 3-methoxyphenylboronic acid—offer distinct physicochemical advantages that solve specific synthetic bottlenecks.

A Note on Chemical Registry: Researchers frequently query the specific CAS number for this compound. While its parent compound,[1], and its[2], the NPG ester is often treated as a specialized, on-demand intermediate. Consequently, it frequently operates without a universally standardized primary CAS number in commercial databases, though it is readily synthesized in situ or isolated as a highly pure crystalline solid for advanced coupling applications.

Physicochemical Profiling: The Neopentyl Advantage

As a Senior Application Scientist, the choice of boron reagent is never arbitrary; it is dictated by the specific thermodynamic and kinetic requirements of the target molecule., the 5,5-dimethyl-1,3,2-dioxaborinane ring provides a critical balance between reactivity and stability.

Causality in Reagent Selection
  • Overcoming Boroxine Formation: Free boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), complicating stoichiometry. Esterification to the NPG ester locks the boron in a monomeric state, ensuring precise molar equivalents during reaction setup.

  • Superior Crystallinity: Unlike pinacol esters, which are often viscous oils or low-melting solids requiring silica gel chromatography, NPG esters are highly crystalline. This allows for purification via simple recrystallization, avoiding protodeboronation on acidic silica.

  • Enhanced Transmetalation Kinetics: The six-membered NPG ring is less sterically demanding than the five-membered, highly methylated pinacol ring. This reduced steric bulk facilitates faster coordination of the base (e.g., carbonate or hydroxide) to the empty p-orbital of the boron atom, accelerating the rate-determining transmetalation step.

Quantitative Data Presentation
Property/MetricFree Boronic Acid (CAS 10365-98-7)Pinacol Ester (CAS 325142-84-5)NPG Ester (Target Compound)
Ring Structure None (Open)5-membered (Dioxaborolane)6-membered (Dioxaborinane)
Physical State Amorphous SolidOften Oily / Low-MeltingHighly Crystalline Solid
Steric Hindrance LowHighModerate
Purification Acid/Base ExtractionColumn ChromatographyRecrystallization
Atom Economy HighLowModerate
Transmetalation Rate Very Fast (Prone to degradation)Slow (Requires strong base)Fast (Mild base compatible)

Self-Validating Synthesis Methodology

To generate 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, we utilize an azeotropic condensation methodology. This protocol is designed as a self-validating system : the physical mechanics of the setup provide real-time confirmation of reaction progress.

Protocol: Azeotropic Condensation

Reagents:

  • 3-Methoxyphenylboronic acid (1.0 equiv, 10.0 mmol)

  • Neopentyl glycol (1.05 equiv, 10.5 mmol)

  • Toluene (50 mL, solvent and azeotrope agent)

Step-by-Step Workflow:

  • Assembly: Combine the boronic acid and neopentyl glycol in a 100 mL round-bottom flask. Add toluene.

  • Apparatus: Attach a Dean-Stark trap fitted with a reflux condenser. Causality: The Dean-Stark trap allows for the continuous removal of water, driving the equilibrium strictly toward the ester product according to Le Chatelier's principle.

  • Reflux: Heat the mixture to 115°C (reflux).

  • Self-Validation Checkpoint: Monitor the water collection in the Dean-Stark sidearm. The theoretical yield of water is 0.36 mL (for 10 mmol). Once the water level stabilizes at this volume, the reaction is quantitatively complete.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from hot hexanes to yield pristine white crystals.

Synthesis A 3-Methoxyphenylboronic Acid (Parent Acid) C Condensation (Toluene, Reflux) A->C B Neopentyl Glycol (Diol Partner) B->C D 2-(3-Methoxyphenyl)-5,5-dimethyl- 1,3,2-dioxaborinane C->D >95% Yield E Water (Azeotropic Removal) C->E Drives Equilibrium

Synthesis workflow of the neopentyl glycol boronic ester via Dean-Stark condensation.

Application: Suzuki-Miyaura Cross-Coupling Protocol

The primary utility of this NPG ester is its deployment in . The following protocol leverages the unique reactivity of the NPG ester to couple with sterically hindered or electronically deactivated aryl halides.

Protocol: Biphasic Cross-Coupling

Reagents:

  • 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2M aqueous solution)

  • 1,4-Dioxane (0.2 M relative to Aryl Bromide)

Step-by-Step Workflow:

  • Preparation: Charge a Schlenk flask with the NPG ester, aryl bromide, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Add 1,4-Dioxane and the aqueous K₂CO₃ solution. Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded. Pd(0) is highly susceptible to oxidation to inactive Pd(II) species, and O₂ promotes the homocoupling of the boronic ester (yielding a symmetric biaryl byproduct).

  • Activation: Heat the biphasic mixture to 80°C for 4-6 hours. Causality: K₂CO₃ is a mild base that selectively hydrolyzes the NPG ester in situ just fast enough to feed the catalytic cycle, preventing a buildup of free boronic acid that could undergo protodeboronation.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The complete consumption of the UV-active aryl bromide spot and the appearance of a new, highly fluorescent biaryl spot confirms successful coupling. Validate mass via LC-MS.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X TransMet Transmetalation (Rate-Determining) OxAdd->TransMet + Boronate RedElim Reductive Elimination TransMet->RedElim - Borate RedElim->Pd0 Release Product Biaryl Product RedElim->Product ArX Aryl Halide ArX->OxAdd Boronate NPG Boronic Ester + Base Boronate->TransMet

Mechanism of Suzuki-Miyaura cross-coupling utilizing the neopentyl glycol ester.

Conclusion

For advanced synthetic applications, 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane represents a highly optimized reagent. By deliberately selecting the neopentyl glycol ester over standard pinacolates or free acids, chemists can exploit its superior crystallinity for purification and its favorable steric profile for accelerated transmetalation. This targeted approach ensures higher yields, cleaner reaction profiles, and highly reproducible self-validating workflows in complex drug discovery programs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

  • 3ASenrise Product Catalog. 3-Methoxyphenylboronic acid pinacol ester (CAS 325142-84-5). URL:[Link]

Sources

Difference between dioxaborinane and dioxaborolane boronic esters

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, kinetic, and practical differences between dioxaborinane (6-membered) and dioxaborolane (5-membered) boronic esters.

Mechanistic Divergence, Stability Profiles, and Strategic Selection in Drug Discovery

Executive Summary

In organoboron chemistry, the choice between dioxaborolane (5-membered ring, e.g., Pinacol ester) and dioxaborinane (6-membered ring, e.g., Neopentyl glycol ester) is rarely arbitrary. It is a strategic decision that dictates the hydrolytic half-life , transmetallation kinetics , and purification viability of the substrate.

While Pinacol (Bpin) esters are the industry standard due to a balance of stability and reactivity, Neopentyl (Bneop) esters offer a distinct advantage in stereospecific lithiation-borylation sequences and crystallinity . This guide dissects the physicochemical trade-offs between these two classes to support evidence-based reagent selection.

Structural & Electronic Fundamentals

The core difference lies in the ring strain and steric environment of the boron center, which directly influences Lewis acidity and susceptibility to nucleophilic attack.

Ring Strain and Conformation
  • Dioxaborolanes (5-membered): Possess a nearly planar ring structure. The O-B-O bond angle is compressed (

    
    106°), creating significant ring strain. To relieve this strain, the boron atom is more eager to rehybridize from 
    
    
    
    (trigonal planar) to
    
    
    (tetrahedral) upon coordination with a nucleophile (e.g.,
    
    
    or a Pd-ligand). This makes them more Lewis acidic but also kinetically accessible.
  • Dioxaborinanes (6-membered): Adopt a chair or twist-boat conformation similar to cyclohexane. This conformation is practically strain-free. Consequently, the driving force for nucleophilic attack to relieve strain is lower, often making unsubstituted dioxaborinanes less Lewis acidic and kinetically slower to react than their 5-membered counterparts.

The "Neopentyl Effect"

A critical distinction must be made between simple dioxaborinanes (derived from 1,3-propanediol) and hindered dioxaborinanes (derived from neopentyl glycol).

  • Simple 1,3-diols: Result in esters that are often hydrolytically unstable and polymerize easily.

  • Neopentyl Glycol (2,2-dimethyl-1,3-propanediol): The gem-dimethyl groups lock the ring into a rigid conformation (Thorpe-Ingold effect) and provide steric shielding to the boron center. This specific derivative is the only dioxaborinane widely used in high-value synthesis.

Stability Profiles & Purification

The primary operational difference is hydrolytic stability during silica gel chromatography and aqueous workups.

FeaturePinacol Ester (Bpin)Neopentyl Ester (Bneop)
Hydrolytic Stability High. Kinetic resistance to hydrolysis due to tetramethyl steric bulk.Moderate to High. Stable to flash chromatography, but hydrolyzes faster than Bpin in acidic/basic aqueous media.
Atom Economy Lower (Pinacol MW = 118 g/mol ).Higher (Neopentyl Glycol MW = 104 g/mol ).
Crystallinity Often oils or low-melting solids.Frequently yields crystalline solids , aiding purification without chromatography.
TLC Behavior Can streak on silica due to partial hydrolysis.Generally stable, moves as a discrete spot.
Mechanism of Hydrolysis

Hydrolysis is the rate-limiting step for shelf-life and often the activation step for catalysis.

  • Bpin: The four methyl groups create a "steric wall" that blocks the approach of water molecules perpendicular to the boron plane.

  • Bneop: While the gem-dimethyl groups provide stability, the 6-membered ring is more conformationally mobile than the rigid Bpin, allowing transient access to the empty p-orbital.

Reactivity in Catalysis (Suzuki-Miyaura)

The efficiency of Suzuki-Miyaura coupling depends on the Transmetallation step. There are two competing pathways:

  • Pathway A (Hydrolytic): Ester

    
     Boronic Acid 
    
    
    
    Transmetallation.
  • Pathway B (Direct): Ester

    
     Oxo-Palladium Complex 
    
    
    
    Transmetallation.
Transmetallation Kinetics

Research indicates that under standard aqueous-basic conditions, hydrolysis to the free boronic acid often precedes transmetallation .

  • Bpin: Because Bpin is highly resistant to hydrolysis, it can sometimes react slower than less stable esters if the reaction relies on in-situ generation of the free acid. However, direct transmetallation of Bpin is well-documented and efficient with proper activation (e.g., KHF₂ or strong bases).

  • Bneop: Often exhibits faster hydrolysis-to-acid rates than Bpin in the presence of base, potentially accelerating coupling reactions where the free acid is the active species.

Visualization: Catalytic Activation Pathways

SuzukiPathways Fig 1. Activation pathways. Bneop often accesses the fast hydrolytic path more readily than Bpin. Ester Boronic Ester (Bpin / Bneop) Acid Boronic Acid (RB(OH)2) Ester->Acid Hydrolysis (H2O/Base) Rate: Bneop > Bpin Product Coupled Product Ester->Product Direct Transmetallation (Slow/Requires specific conditions) Boronate Trihydroxyboronate [RB(OH)3]- Acid->Boronate + OH- Boronate->Product Transmetallation (Fastest Path) Pd_Complex Pd(II)-Ar Complex

Specialized Application: Lithiation-Borylation

This is the "Killer App" for dioxaborinanes. In the synthesis of chiral tertiary boronic esters via Matteson homologation or lithiation-borylation, Bneop is superior to Bpin .

The Chirality Transfer Advantage

When reacting a lithiated carbamate with a boronic ester:

  • Bpin: The bulky pinacol group can cause steric clashes that lead to reversibility of the "ate" complex formation. This reversibility allows the lithiated species to racemize before the 1,2-migration occurs.

  • Bneop: The neopentyl group is less sterically demanding at the attachment points (O-B bonds) while maintaining distal bulk. This favors rapid, irreversible formation of the "ate" complex, ensuring full chirality transfer .

Protocol: Synthesis of Neopentyl Glycol Boronic Ester

Target: Conversion of a Boronic Acid to a Neopentyl Ester

Reagents:

  • Aryl Boronic Acid (1.0 equiv)

  • Neopentyl Glycol (1.05 equiv)

  • Solvent: Toluene or Cyclohexane

  • Dean-Stark apparatus (for water removal)

Step-by-Step:

  • Charge: Combine boronic acid and neopentyl glycol in the reaction flask.

  • Solvate: Add toluene (0.5 M concentration).

  • Reflux: Heat to reflux with a Dean-Stark trap attached.

  • Monitor: Theoretical water volume collection indicates completion (usually 1-3 hours).

  • Workup: Cool to RT. If the product is crystalline (common for Bneop), it may precipitate directly or upon concentration.

  • Purification: Wash with minimal cold hexanes. Recrystallization is preferred over chromatography to prevent hydrolysis.

Medicinal Chemistry Applications

In drug design, these esters are rarely the final drug (due to potential toxicity of the released diol), but they serve as critical Prodrugs or Warheads .

  • Prodrug Strategy: Boronic acids can be highly polar and poorly cell-permeable. Esterification with specific diols can mask this polarity.

    • Strategy: Use a cyclic ester that is stable at physiological pH (7.4) but hydrolyzes in the slightly acidic environment of a tumor or lysosome.

  • Covalent Warheads: In serine protease inhibitors (e.g., Vaborbactam), the boron atom forms a reversible covalent bond with the active site serine.

    • Insight: While Vaborbactam uses a unique cyclic structure, early development often screens Bpin vs. Bneop analogs to tune the "off-rate" (

      
      ) of the inhibitor.
      

References

  • Review of Boronic Acid Stability

    • Title: Stability of Boronic Esters to Hydrolysis: A Compar
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Note: Foundational text establishing the kinetic stability order: Pinanediol > Pinacol > Neopentyl > Propanediol)

  • Transmetallation Mechanisms

    • Title: Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions[1]

    • Source:Journal of the American Chemical Society (JACS)
    • URL:[Link] (Note: The Hartwig/Carrow paper confirming the hydrolytic pathway dominance)

  • Chirality Transfer in Synthesis

    • Title: Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions

    • Source:Chemical Communic
    • URL:[Link] (Note: Aggarwal group paper demonstrating Bneop superiority for stereospecificity)

  • Medicinal Chemistry Overview

    • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry[2][3][4][5][6]

    • Source:Molecules[2][5][6][7][8][9][10]

    • URL:[Link]

Sources

Advanced Solvation Dynamics of 3-Methoxyphenyl Cyclic Boronic Esters in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for carbon-carbon bond formation. However, the physical properties of the boron reagents dictate the efficiency, scalability, and environmental footprint of these reactions. 3-Methoxyphenylboronic acid pinacol ester (CAS: 325142-84-5) serves as a critical intermediate in the synthesis of pharmaceuticals[1]. Understanding its solvation dynamics—specifically, why cyclic boronic esters exhibit vastly superior solubility in organic solvents compared to their parent boronic acids—is essential for optimizing anhydrous coupling conditions, preventing mass-transfer limitations, and streamlining purification workflows.

Mechanistic Basis of Solvation

The solubility profile of aryl boron reagents is governed by their ability to participate in intermolecular interactions. Free 3-methoxyphenylboronic acid possesses two hydroxyl groups, making it a strong hydrogen bond donor. In non-polar or weakly polar organic solvents, these acids tend to self-associate, forming extensive hydrogen-bonding networks. Furthermore, under anhydrous conditions, boronic acids spontaneously dehydrate to form boroxines (cyclic trimers), which are highly crystalline and virtually insoluble in aliphatic hydrocarbons,[2].

By converting the boronic acid into a cyclic pinacol ester (Bpin), the hydroxyl groups are masked by a bulky, lipophilic tetramethylethylene bridge. This structural modification fundamentally alters the molecule's thermodynamic profile:

  • Elimination of H-Bond Donicity: The ester cannot self-associate through hydrogen bonding, disrupting the crystalline lattice energy.

  • Monomeric Stabilization: The steric bulk of the pinacol group prevents oligomerization into boroxines, ensuring the species remains exclusively monomeric in solution.

  • Lipophilic Dispersion: The hydrocarbon backbone of the cyclic ester engages in favorable London dispersion forces with non-polar solvents, drastically increasing lipophilicity[3].

G A 3-Methoxyphenylboronic Acid B Dehydration / H-Bonding A->B D Pinacol Esterification A->D C Boroxine Oligomer (Low Organic Solubility) B->C E 3-Methoxyphenyl Pinacol Ester D->E F Monomeric State (No H-Bond Donors) E->F G High Organic Solubility (THF, Toluene, Hexane) F->G

Thermodynamic pathways dictating the solubility of boronic acids vs. cyclic esters.

Quantitative Solubility Matrix

The monomeric nature of 3-methoxyphenylboronic acid pinacol ester allows it to dissolve freely in a wide spectrum of organic media. This broad solubility window is critical for both reaction engineering (allowing homogeneous catalysis) and downstream processing (enabling facile silica gel chromatography)[3],[4].

SolventPolarity IndexSolubility StatusMechanistic Rationale
Tetrahydrofuran (THF) 4.0Highly SolubleEther oxygen coordinates with the empty p-orbital of the boron atom, forming a soluble Lewis acid-base adduct[5].
Dichloromethane (DCM) 3.1Highly SolubleFavorable dipole-dipole interactions with the 3-methoxy substituent[5].
Toluene 2.4Highly Soluble

-

stacking interactions between the solvent and the 3-methoxyphenyl ring[5].
Hexane / Heptane 0.1SolubleThe lipophilic tetramethyl backbone of the pinacol group enables strong dispersion forces, overcoming the polarity of the C-B bond[5].
Methanol 5.1Slightly SolubleProtic nature competes with internal ester stability, leading to limited solubility compared to aprotic media[5].
Water 10.2InsolubleExtreme polarity and dense H-bonding network thermodynamically exclude the highly lipophilic cyclic ester[1],[5].

Impact on Catalytic Reaction Engineering

Historically, Suzuki-Miyaura couplings required aqueous bases (e.g.,


 in water/toluene) to hydrolyze the boronic ester back into the boronic acid, which then forms the reactive boronate intermediate. However, biphasic systems often suffer from mass-transfer limitations and are incompatible with water-sensitive substrates.

Because 3-methoxyphenyl cyclic boronic esters are highly soluble in ethereal solvents, they unlock the ability to perform anhydrous, homogeneous cross-couplings . By utilizing an organic-soluble base such as potassium trimethylsilanolate (TMSOK), the boronic ester undergoes direct transmetalation to the palladium complex without prior hydrolysis[6],[7]. This homogeneous environment accelerates the reaction rate (often by 10-fold) and provides highly reproducible scale-up conditions by eliminating the physical variables of heterogeneous stirring[7].

Workflow N1 Aryl Halide + Pd Catalyst N2 Oxidative Addition N1->N2 N3 Pd(II) Intermediate N2->N3 N6 Direct Transmetalation (No Hydrolysis) N3->N6 N4 3-Methoxyphenyl Bpin N4->N6 N5 TMSOK Base (Organic Soluble) N5->N6 N7 Reductive Elimination N6->N7 N8 Cross-Coupled Product N7->N8

Anhydrous Suzuki-Miyaura cross-coupling workflow utilizing organic-soluble TMSOK.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the physical causality behind the action and the analytical metric required to confirm success before proceeding.

Protocol A: Synthesis and Isolation of 3-Methoxyphenylboronic Acid Pinacol Ester

Objective: Convert the poorly soluble boronic acid into the highly organic-soluble pinacol ester via dehydrative esterification.

  • Reagent Assembly: Suspend 3-methoxyphenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in anhydrous dichloromethane (DCM) at room temperature.

    • Causality: DCM is chosen because the starting acid is only partially soluble, but the resulting ester is highly soluble, providing a visual cue of reaction progress.

  • Dehydration: Add anhydrous magnesium sulfate (

    
    , 2.0 equiv) to the stirring suspension.
    
    • Causality: Esterification produces water.

      
       acts as a thermodynamic sink, sequestering water to drive the equilibrium entirely toward the cyclic ester.
      
  • Filtration and Concentration: After 12 hours, filter the suspension through a pad of Celite to remove the hydrated magnesium salts. Concentrate the filtrate under reduced pressure.

  • Self-Validation (NMR Analysis):

    • Dissolve a crude aliquot in

      
      .
      
    • Check the

      
       NMR spectrum: A successful conversion is marked by a shift from 
      
      
      
      ppm (free acid) to a sharp singlet at
      
      
      ppm (pinacol ester).
    • Check the

      
       NMR spectrum: The appearance of a strong, sharp singlet integrating to 12 protons at 
      
      
      
      ppm confirms the incorporation of the tetramethyl pinacol backbone.
Protocol B: Anhydrous Homogeneous Suzuki-Miyaura Coupling

Objective: Perform a rapid, mass-transfer-free cross-coupling utilizing the organic solubility of the synthesized ester[7].

  • Solvent Preparation: rigorously degas anhydrous THF by sparging with argon for 30 minutes.

    • Causality: Oxygen must be excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst species.

  • Reagent Loading: In a glovebox, charge a vial with 3-methoxyphenylboronic acid pinacol ester (1.5 equiv), an aryl bromide (1.0 equiv),

    
     (0.05 equiv), and TMSOK (2.0 equiv).
    
    • Causality: TMSOK is highly soluble in THF. It coordinates directly to the Pd(II) intermediate and the boronic ester, facilitating transmetalation without the need for water[6].

  • Reaction Execution: Add the degassed THF to the vial, seal, and stir at

    
     for 2 hours. The reaction will remain entirely homogeneous.
    
  • Self-Validation (LC-MS / TLC):

    • Quench a

      
       aliquot in wet acetonitrile.
      
    • Analyze via LC-MS. The complete disappearance of the aryl bromide mass-peak and the emergence of the cross-coupled biaryl mass-peak validates the success of the transmetalation. The absence of protodeboronation side-products confirms the efficacy of the anhydrous conditions.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis Source: IDEALS (University of Illinois) URL:[Link]

  • Solubilities of 3-(trifluoromethyl)phenylboronic acid, its pinacol ester and azaester in organic solvents Source: Journal of Organometallic Chemistry URL:[Link]

  • SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE Source: eScholarship (University of California) URL:[Link]

  • Development of a Simple and Standard Process for Boronic Ester Synthesis Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Bis(pinacolato)diboron - Physical Properties and Solubility Source: Chemdad / ChemicalBook URL:[Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL:[Link]

Sources

Technical Guide: Stability of 6-Membered Cyclic Boronate Esters vs. Free Boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for researchers navigating the stability trade-offs between cyclic boronate esters and free boronic acids. It synthesizes thermodynamic principles with practical kinetic data to inform synthetic strategy and drug development.

Executive Summary: The Stability Paradox

In organoboron chemistry, stability is not a singular metric; it is a dichotomy between thermodynamic stability (equilibrium favorability) and kinetic inertness (resistance to hydrolysis).

A common misconception is that 5-membered rings are universally "more stable" than 6-membered rings. In reality, 6-membered dioxaborinanes (e.g., derived from 1,3-propanediol) are often thermodynamically favored over their 5-membered counterparts (dioxaborolanes) due to reduced ring strain (chair vs. envelope conformation). However, kinetic stability —the parameter most critical for purification and shelf-life—is dominated by steric shielding.

  • Free Boronic Acids: Lewis acidic, prone to dehydration (boroxine formation) and oxidation.

  • Pinacol Esters (5-membered): Kinetically "locked" due to tetramethyl steric bulk, often difficult to hydrolyze under mild conditions.

  • Neopentyl Glycol Esters (6-membered): The "Goldilocks" zone. They offer high crystallinity and good stability during workup but remain kinetically accessible for hydrolysis or transesterification when required.

Mechanistic Foundations

The Hydrolysis Mechanism

The hydrolysis of boronate esters is a reversible process governed by the Lewis acidity of the boron center. The rate-determining step is typically the nucleophilic attack of water (or hydroxide) on the empty


-orbital of the 

hybridized boron.
  • Neutral Pathway (Low/Neutral pH): Water attacks the neutral ester. Steric bulk on the diol backbone (e.g., methyl groups in pinacol) blocks this trajectory.

  • Anionic Pathway (High pH): Hydroxide attacks to form a tetrahedral boronate anion. While this species is electronically satisfied (octet rule), it is charged and water-soluble, often driving the equilibrium toward the free acid species in aqueous biphasic systems.

Ring Strain & The Chelate Effect
  • 5-Membered Rings (Dioxaborolanes): Adopt a puckered "envelope" conformation. This introduces significant ring strain (

    
    5-6 kcal/mol), which thermodynamically disfavors formation compared to 6-membered rings.
    
  • 6-Membered Rings (Dioxaborinanes): Adopt a "chair" conformation similar to cyclohexane, minimizing torsional strain. This makes them thermodynamically robust, yet they often hydrolyze faster than pinacol esters because the boron center remains more exposed unless specific bulky substituents are present.

Visualization: Hydrolysis Pathways

HydrolysisMechanism cluster_0 Kinetic Barrier Ester Neutral Boronate Ester (sp2, Trigonal) Transition Tetrahedral Intermediate (sp3, Anionic) Ester->Transition + H2O / OH- (RDS: Steric Dependent) Acid Free Boronic Acid + Diol Transition->Acid Collapse Acid->Ester - H2O (Entropically Driven)

Figure 1: The hydrolysis pathway involves a transition from a planar


 center to a tetrahedral 

intermediate. Bulky ligands increase the energy of this transition state.

Comparative Stability Analysis

The following table contrasts the physicochemical profiles of the most common boronyl species used in drug discovery.

FeatureFree Boronic AcidPinacol Ester (5-mem)Neopentyl Glycol Ester (6-mem)MIDA Boronate (Bicyclic)
Structure

5-membered ring (4 Me)6-membered ring (2 Me)Bicyclic (N-coordinated)
Hybridization

(Trigonal)

(Trigonal)

(Trigonal)

(Tetrahedral)
Kinetic Stability Low (Hygroscopic)Very High (Steric shield)Moderate (Labile)Extreme (Locked)
Crystallinity VariableLow (Often oils)High (Good for X-ray)High (Solids)
Hydrolysis

N/AHours to DaysMinutes to HoursIndefinite (requires base)
Purification Use Difficult (Streaks on SiO2)Good (Stable on SiO2)Excellent (Recrystallization)Slow Release Prodrugs
Why Neopentyl Glycol?

While Pinacol is the standard for cross-coupling stability, Neopentyl Glycol (NPG) esters are superior for purification. The 2,2-dimethyl-1,3-propanediol backbone imparts high symmetry, causing NPG esters to crystallize readily. This allows researchers to purify boronic acid intermediates by crystallization rather than chromatography, followed by a mild hydrolysis step that would fail with the robust pinacol ester.

Experimental Protocols

Protocol A: B NMR Stability Assay (The Gold Standard)

This protocol allows for the real-time monitoring of hydrolysis rates without the artifacts introduced by chromatography.

Materials:

  • Boronate ester sample (0.1 mmol)

  • Deuterated solvent: DMSO-

    
     (for solubility) + 
    
    
    
    (hydrolytic trigger)
  • Internal Standard: Trimethoxybenzene (inert) or capillary-encapsulated

    
    .
    

Workflow:

  • Baseline: Dissolve 0.1 mmol ester in 0.5 mL DMSO-

    
    . Acquire 
    
    
    
    
    
    B NMR.
    • Expected Shift:

      
       25–35 ppm (Trigonal Ester).
      
  • Challenge: Add 0.1 mL phosphate buffer (

    
     7.4) in 
    
    
    
    .
  • Monitoring: Acquire spectra every 15 minutes for 4 hours.

    • Observation: Look for the appearance of the free acid peak (

      
       ~28–30 ppm, often broader) or the boronate anion (
      
      
      
      ~5–10 ppm, sharp).
  • Quantification: Integrate ester peak vs. free acid peak. Plot

    
     vs. time to determine 
    
    
    
    .
Protocol B: Biphasic Transesterification (Deprotection)

To convert a stable Pinacol or Neopentyl ester back to the free acid (or a different ester), simple hydrolysis often fails. This "transesterification scavenge" method is field-proven.

  • Dissolution: Dissolve 1.0 eq of Boronate Ester in Acetone/Water (1:1).

  • Scavenger: Add 3.0 eq of Phenylboronic Acid (PBA) or Polystyrene-bound Boronic Acid .

    • Logic: The added PBA acts as a "diol sponge," reacting with the released pinacol/neopentyl glycol to form a volatile or solid byproduct, driving the equilibrium toward the desired free boronic acid product.

  • Workup: Evaporate acetone; extract the desired free boronic acid (if lipophilic) or filter off the resin.

Decision Framework for Scientists

Use this logic flow to select the appropriate masking group for your application.

DecisionTree Start Start: Need to Mask Boronic Acid Q1 Is the molecule a final drug candidate? Start->Q1 Q2 Do you need to purify by crystallization? Q1->Q2 No (Intermediate) Res_MIDA Use MIDA Boronate (Slow release, highly stable) Q1->Res_MIDA Yes (Prodrug) Q3 Is the intermediate acid-sensitive? Q2->Q3 No Res_NPG Use Neopentyl Glycol Ester (Crystalline, mild removal) Q2->Res_NPG Yes Res_Pin Use Pinacol Ester (Max stability, chromatography) Q3->Res_Pin Yes (Harsh conditions) Res_Free Keep as Free Acid (If stable enough) Q3->Res_Free No (Mild conditions)

Figure 2: Strategic selection of boronyl protecting groups based on synthetic stage and physicochemical requirements.

References

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Source: ACS Omega (2018) Key Finding: Detailed analysis of pKa and binding constants, confirming the thermodynamic nuances between 5- and 6-membered rings. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. Source: ResearchGate / Semantic Scholar Key Finding: Direct comparison of hydrolysis rates, establishing Pinanediol > Pinacol > Neopentyl Glycol > Unsubstituted Diols. [Link]

  • A 11B-NMR Method for the In Situ Monitoring of Boronate Esters. Source: PMC / NIH Key Finding: Validated protocol for using 11B NMR and fluoride coordination to quantify boronate species in solution. [Link]

  • Boronic Acid with High Oxidative Stability. Source: PNAS (2021) Key Finding: Discusses the orbital interactions and stability of 6-membered rings in biological contexts. [Link]

2-(3-Methoxyphenyl)-1,3,2-dioxaborinane: Physicochemical Profiling, Synthesis, and Mechanistic Role in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organometallic chemistry and drug development, the precise selection of organoboron reagents dictates the efficiency, scalability, and yield of carbon-carbon bond-forming reactions. 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane (also known as 3-methoxyphenylboronic acid 1,3-propanediol ester) represents a highly optimized building block for Suzuki-Miyaura cross-couplings. By masking the reactive boronic acid as a 6-membered dioxaborinane ring, chemists can bypass the inherent instability of free boronic acids while maintaining superior transmetalation kinetics compared to bulkier pinacol (Bpin) esters. This whitepaper provides an in-depth technical analysis of its structural dynamics, mechanistic advantages, and self-validating experimental protocols.

Physicochemical Profiling & Structural Dynamics

The utility of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane stems from its precise physicochemical properties. Free boronic acids are notoriously difficult to handle in quantitative stoichiometric reactions due to their propensity to undergo spontaneous dehydration into cyclic boroxines and base-catalyzed protodeboronation. Esterification with 1,3-propanediol locks the boron atom into a stable, conformationally flexible 6-membered ring [1].

Quantitative Chemical Profile
PropertySpecification
Chemical Name 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane
Common Synonyms 3-Methoxyphenylboronic acid 1,3-propanediol ester
CAS Number 416839-37-7
Molecular Formula C₁₀H₁₃BO₃
Molecular Weight 192.02 g/mol
SMILES String COC1=CC=CC(=C1)B2OCCCO2
Structural Class Organoboron, Dioxaborinane

Causality of Structural Choice: The choice of a 1,3-propanediol ester over a pinacol ester is rooted in steric causality. The dioxaborinane ring lacks the four methyl groups present in Bpin esters. This reduced steric bulk allows for a more rapid approach of the nucleophilic base (e.g., hydroxide or alkoxide) to the empty p-orbital of the boron atom, facilitating the rapid formation of the reactive tetrahedral boronate ate-complex required for transmetalation [2].

Mechanistic Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction relies on a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The transmetalation step is frequently the rate-limiting bottleneck, highly dependent on the nature of the organoboron species.

For 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane, transmetalation predominantly proceeds via the Oxo-Palladium Pathway (Path B) or the Boronate Pathway (Path A) , depending on the base and solvent system used [3]. Because the dioxaborinane ring is less sterically encumbered than its pinacol counterpart, it rapidly coordinates with anionic bases to form a highly nucleophilic ate-complex. This complex efficiently transfers the 3-methoxyphenyl group to the Pd(II) center, displacing the halide or hydroxo ligand[4].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X inserts into Pd(0) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII BaseAct Base Activation Formation of Ar-Pd-OH or Boronate Ate-Complex PdII->BaseAct Base TransMet Transmetalation Dioxaborinane transfers 3-Methoxyphenyl group BaseAct->TransMet Dioxaborinane PdII_Diaryl Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_Diaryl RedElim Reductive Elimination Release of Biaryl Product PdII_Diaryl->RedElim RedElim->Pd0 Biaryl

Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the dioxaborinane ester.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the operational parameters.

Synthesis of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane

Objective: To synthesize the stable dioxaborinane ester from the corresponding free boronic acid, preventing boroxine formation and ensuring accurate stoichiometry for downstream applications.

SynthesisWorkflow Step1 1. Reagent Mixing 3-Methoxyphenylboronic Acid + 1,3-Propanediol in Toluene Step2 2. Azeotropic Reflux Dean-Stark Trap (110°C) Water Removal Step1->Step2 Step3 3. Solvent Evaporation Rotary Evaporation under Vacuum Step2->Step3 Step4 4. Purification Vacuum Distillation or Recrystallization Step3->Step4 Step5 5. Final Product 2-(3-Methoxyphenyl)- 1,3,2-dioxaborinane Step4->Step5

Workflow for the esterification of 3-methoxyphenylboronic acid to its dioxaborinane derivative.

Step-by-Step Protocol:

  • Reagent Preparation: In an oven-dried 250 mL round-bottom flask, suspend 3-methoxyphenylboronic acid (1.0 equiv) and 1,3-propanediol (1.1 equiv) in anhydrous toluene (0.2 M concentration). Causality: Toluene is chosen because it forms a low-boiling azeotrope with water, which is essential for driving the condensation reaction forward.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C). Causality: The Dean-Stark trap continuously removes the water byproduct, shifting the thermodynamic equilibrium entirely toward the esterified product.

  • Reaction Monitoring: Maintain reflux until water ceases to accumulate in the trap (typically 2–4 hours).

  • Concentration: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product via vacuum distillation or recrystallization (e.g., from hexanes/ethyl acetate) to isolate pure 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane.

Application Protocol: Anhydrous Suzuki-Miyaura Coupling

Objective: To couple 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane with an aryl halide under anhydrous conditions, leveraging the enhanced reactivity of the 1,3-propanediol ester to avoid protodeboronation side-reactions.

Step-by-Step Protocol:

  • System Assembly: In an oven-dried Schlenk tube, combine 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane (1.2 equiv), the target aryl halide (1.0 equiv), Pd(PPh₃)₄ catalyst (0.05 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Atmospheric Control: Evacuate the Schlenk tube and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active catalyst and the homocoupling of the boronic ester.

  • Solvent Addition: Inject degassed anhydrous 1,4-dioxane via syringe.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 90 °C for 12–24 hours under vigorous magnetic stirring. Causality: The less hindered dioxaborinane ring permits efficient base-activation and transmetalation even in the absence of water, completely circumventing hydrolytic degradation pathways.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify the resulting biaryl compound via flash column chromatography.

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation to ensure the structural integrity of the synthesized reagent before deployment in cross-coupling workflows.

  • ¹H NMR (CDCl₃): Look for the characteristic methoxy singlet around δ 3.8 ppm (3H) and the distinct aliphatic multiplets of the dioxaborinane ring: a triplet around δ 4.1 ppm (4H, -OCH₂-) and a quintet around δ 2.0 ppm (2H, -CH₂-).

  • ¹¹B NMR: A single peak around δ 28-30 ppm is indicative of a trigonal planar boronic ester, confirming the absence of tetrahedral boronate impurities or free boronic acid/boroxine mixtures.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 193.0.

Conclusion

2-(3-Methoxyphenyl)-1,3,2-dioxaborinane is a highly strategic reagent for complex organic synthesis. By utilizing the 1,3-propanediol ester framework, chemists achieve a critical balance: the robust shelf-stability required for scalable synthesis and the rapid transmetalation kinetics necessary for high-yielding Suzuki-Miyaura cross-couplings. Adhering to the azeotropic synthesis and anhydrous coupling protocols outlined above ensures reproducible, self-validating results in drug discovery and materials science applications.

References

  • ArctomSci. "CAS NO. 416839-37-7 | 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane." ArctomSci Chemical Database.
  • Hall, D. G. "Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications." Wiley-VCH.
  • Asian Journal of Applied Biological Sciences. "Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review." AJABS.
  • ACS Omega. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Publications.

High-Efficiency Synthesis and Applications of Neopentyl Glycol 3-Methoxyphenylboronate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of robust, highly reactive organoboron reagents is a cornerstone of modern cross-coupling chemistry and drug development. While free arylboronic acids are ubiquitous, their inherent physical properties—such as hygroscopicity and the spontaneous formation of oligomeric boroxines—often complicate precise stoichiometric control and purification. Converting 3-methoxyphenylboronic acid into its neopentyl glycol (NPG) ester yields a highly crystalline, shelf-stable, and easily characterized intermediate. This technical guide details the causal mechanisms, comparative advantages, and self-validating experimental protocols for synthesizing neopentyl glycol 3-methoxyphenylboronate.

Physicochemical Rationale: Why Neopentyl Glycol?

Free arylboronic acids are notoriously difficult to characterize as single entities because they exist in a dynamic equilibrium with their cyclic anhydrides (boroxines)[1]. This mixture complicates reaction stoichiometry and reproducibility.

Esterification with neopentyl glycol (2,2-dimethyl-1,3-propanediol) offers several distinct advantages:

  • Thermodynamic Stability: The resulting 5,5-dimethyl-1,3,2-dioxaborinane ring is highly stable, preventing spontaneous dehydration and degradation[1].

  • Enhanced Reactivity: Compared to the heavily shielded pinacol (BPin) esters, NPG esters are less sterically hindered. This allows for accelerated transmetalation rates in Suzuki-Miyaura cross-couplings, particularly when activated by anhydrous bases like potassium trimethylsilanolate (TMSOK)[2].

  • Purification: NPG esters are highly lipophilic and crystalline, allowing for isolation via simple recrystallization or short-path silica gel chromatography without the streaking typically associated with free boronic acids.

Data Presentation: Comparative Organoboron Profiles
PropertyFree 3-Methoxyphenylboronic AcidPinacol Ester (BPin)Neopentyl Glycol Ester (NPG)
Physical State Amorphous solid / MixtureViscous oil or low-melting solidHighly crystalline solid
Purity Profile Contaminated with boroxinesMonomericMonomeric
Steric Hindrance LowHigh (Tetramethyl substitution)Moderate (Dimethyl substitution)
Purification Acid/Base extractionColumn ChromatographyRecrystallization / Chromatography
Hydrolytic Stability LowVery HighHigh

Mechanistic Workflow Visualization

The synthesis of neopentyl glycol 3-methoxyphenylboronate relies on a condensation reaction driven by Le Chatelier's principle. By continuously removing the water byproduct, the equilibrium is forced entirely toward the ester product.

Esterification BA 3-Methoxyphenylboronic Acid (Contains Boroxines) RXN Condensation Reaction (Toluene/Benzene) BA->RXN NPG Neopentyl Glycol (1.0 - 1.2 equiv) NPG->RXN DS Azeotropic Distillation (Dean-Stark Trap) RXN->DS Removes H2O PROD Neopentyl Glycol 3-Methoxyphenylboronate DS->PROD Quantitative Yield

Workflow for the thermodynamic esterification of arylboronic acids using azeotropic distillation.

Experimental Methodologies

To accommodate varying laboratory setups and substrate sensitivities, two distinct protocols are provided. Both act as self-validating systems where the completion of the reaction is visually or analytically apparent.

Protocol A: Thermodynamically Driven Azeotropic Condensation (Dean-Stark)

This is the industry-standard method for robust arylboronic acids. It utilizes thermal energy and azeotropic distillation to drive the reaction to completion[2].

Causality & Design: Commercial 3-methoxyphenylboronic acid often contains varying amounts of boroxine anhydrides. Using a slight excess (1.2 equivalents) of neopentyl glycol ensures that all boroxines are cleaved and fully converted into the monomeric ester[2].

Step-by-Step Procedure:

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-methoxyphenylboronic acid (1.0 equiv) and neopentyl glycol (1.2 equiv) in anhydrous toluene or benzene (approx. 0.5 M concentration)[2].

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser. Ensure the trap is filled with the reaction solvent prior to heating.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C for toluene). The reaction progress is self-validating: monitor the Dean-Stark trap for the accumulation of water droplets[2].

  • Endpoint Determination: The reaction is complete when water ceases to collect in the trap (typically 1.5 to 3 hours)[2].

  • Isolation: Cool the mixture to room temperature and concentrate in vacuo.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and filter through a short pad of silica gel to remove unreacted neopentyl glycol, eluting with a hexane/ethyl acetate mixture. Concentrate to yield the pure, crystalline neopentyl glycol 3-methoxyphenylboronate.

Protocol B: Kinetically Controlled Ambient Esterification (Desiccant-Driven)

For highly sensitive or thermally labile derivatives, esterification can be achieved at room temperature using a chemical desiccant as a thermodynamic sink for water.

Causality & Design: Anhydrous magnesium sulfate (


) aggressively binds the water generated during condensation, preventing hydrolysis and driving the equilibrium forward without thermal stress.

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried flask under a nitrogen atmosphere, dissolve 3-methoxyphenylboronic acid (1.0 mmol) and neopentyl glycol (1.0 mmol) in anhydrous diethyl ether (

    
    ) or tetrahydrofuran (1.0 mL).
    
  • Desiccant Addition: Add flame-dried

    
     (5.0 mmol, 5.0 equiv) to the stirring solution.
    
  • Ambient Stirring: Stir the suspension at ambient temperature for 2 to 12 hours. The reaction can be monitored by TLC; unhindered NPG esters typically appear as distinct, well-defined spots compared to the streaking of free boronic acids.

  • Filtration & Isolation: Filter the reaction mixture through a medium-porosity glass frit to remove the hydrated

    
    . Wash the filter cake with additional anhydrous 
    
    
    
    .
  • Concentration: Remove the solvent in vacuo to yield the target ester. Note: Avoid excessive washing with aqueous solutions during workup, as NPG esters can slowly hydrolyze in the presence of water[2].

Downstream Application: Suzuki-Miyaura Cross-Coupling

Neopentyl glycol 3-methoxyphenylboronate is highly effective in Suzuki-Miyaura cross-couplings. Recent advancements have shown that pairing NPG esters with anhydrous bases, such as Potassium Trimethylsilanolate (TMSOK), significantly accelerates the transmetalation step[2]. By operating in ethereal solvents rather than aqueous mixtures, this homogeneous system prevents the hydrolytic degradation of the boronate ester, ensuring near-quantitative yields[2].

SuzukiMiyaura Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X TransMet Transmetalation (NPG Boronate + TMSOK) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Biaryl Product

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the transmetalation step.

References

  • Organic Syntheses. "2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester". Available at:[Link]

  • Aggarwal Group. "Standard Lithiation–Borylation A user's guide". University of Bristol. Available at:[Link]

  • Organic Syntheses. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate". Available at:[Link]

Sources

Technical Whitepaper & Material Safety Data Sheet: 3-Methoxyphenylboronic Acid Trimethylene Glycol Ester in Advanced Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug development and materials science, the construction of complex biaryl architectures relies heavily on the Suzuki-Miyaura cross-coupling reaction. While free arylboronic acids are standard reagents, they are notoriously susceptible to competitive hydrolytic deboronation under aqueous basic conditions. 3-Methoxyphenylboronic acid trimethylene glycol ester (a 1,3,2-dioxaborinane derivative) represents a strategic synthetic upgrade. By masking the boronic acid as a cyclic ester, chemists can execute couplings under strictly anhydrous, aprotic conditions, thereby preserving the structural integrity of the boron species and driving quantitative yields even with sterically hindered substrates.

This guide serves as a comprehensive Material Safety Data Sheet (MSDS) and an advanced application manual for researchers utilizing this specific organoboron reagent.

Chemical Identity & Physical Properties

To ensure precise stoichiometric calculations and analytical tracking, the foundational physical data of the reagent is summarized below.

ParameterSpecification
Chemical Name 3-Methoxyphenylboronic acid trimethylene glycol ester
IUPAC Nomenclature 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane
Molecular Formula

Molecular Weight 192.02 g/mol
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Solubility Profile Highly soluble in DMF, THF, Toluene, and Dichloromethane
Chemical Stability Stable under aprotic conditions; susceptible to slow hydrolysis in aqueous acid/base

Hazard Identification & Handling Protocols (MSDS Core)

As an organoboron compound, this reagent requires specific handling protocols to mitigate both personnel hazards and chemical degradation.

GHS CategoryHazard StatementPrecautionary Protocol
Skin Irritation (Cat. 2) H315: Causes skin irritationP280: Wear nitrile gloves and a standard lab coat.
Eye Irritation (Cat. 2A) H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water for several minutes. Remove contact lenses.
STOT SE (Cat. 3) H335: May cause respiratory irritationP271: Handle exclusively within a certified, well-ventilated fume hood.
Storage & Stability Causality

Protocol: Store sealed under an inert atmosphere (Argon or Nitrogen) at 2–8°C, ideally in a desiccator. Causality: The 1,3,2-dioxaborinane ring is synthesized via the condensation of the free boronic acid with 1,3-propanediol, releasing water as detailed in . Exposure to ambient humidity drives the reverse reaction (hydrolysis). Premature hydrolysis back to the free boronic acid re-introduces the risk of protodeboronation during subsequent high-temperature coupling reactions.

Mechanistic Rationale: The Ester Advantage

The primary failure mode of standard Suzuki-Miyaura couplings involving electron-rich or sterically hindered free boronic acids is hydrolytic deboronation (cleavage of the C–B bond to yield the des-boronated arene).

By utilizing the trimethylene glycol ester , the reaction can be shifted away from aqueous bases (like


 in water/DME) to strictly aprotic conditions. As demonstrated in the 1[1], coupling trimethylene glycol esters with anhydrous bases such as 

or

in DMF at 100°C effectively eliminates the proton source required for deboronation, pushing the reaction to quantitative yields[1][2]. Furthermore, the trimethylene glycol ester presents less steric bulk than the ubiquitous pinacol ester (Bpin), accelerating the critical transmetalation step.

MechanisticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Ar-X addition TransMet Transmetalation (Aryl Transfer from Boronic Ester) OxAdd->TransMet Base + Boronic Ester (Aprotic Conditions) RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the transmetalation phase.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the cross-coupling of 3-methoxyphenylboronic acid trimethylene glycol ester with an aryl halide is designed as a self-validating system . Each step contains an observable metric to confirm success before proceeding.

ExperimentalWorkflow Prep 1. Preparation (Anhydrous DMF) React 2. Reaction (100°C, Cs2CO3) Prep->React Quench 3. Quench & Extract (H2O / EtOAc) React->Quench Purify 4. Purification (Silica Gel Column) Quench->Purify

Fig 2: Self-validating experimental workflow for anhydrous Suzuki-Miyaura cross-coupling.

Step 1: Anhydrous Preparation
  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the aryl halide (1.0 equiv), 3-methoxyphenylboronic acid trimethylene glycol ester (1.2 equiv), and

    
     (0.05 equiv).
    
  • Causality: Excluding moisture prevents the reversion of the ester to the free boronic acid, which would otherwise undergo rapid protodeboronation under thermal conditions.

  • Self-Validation Check: The palladium catalyst must appear as a bright yellow powder. If the mixture appears brown or black prior to heating, the Pd(0) has prematurely oxidized to inactive Pd(II) or aggregated into Pd black, indicating a compromised inert atmosphere.

Step 2: Aprotic Base Addition & Reaction
  • Action: Add anhydrous

    
     (2.0 equiv) and anhydrous DMF. Seal and heat to 100°C.
    
  • Causality:

    
     provides the necessary basicity to form the reactive higher-coordinate boronate complex without introducing protons. DMF is chosen for its high boiling point and its ability to solubilize the cesium salts, a requirement outlined in 2[2].
    
  • Self-Validation Check: Monitor the reaction via TLC (typically 9:1 Hexanes/EtOAc) after 2 hours. The disappearance of the aryl halide spot and the emergence of a new, intensely UV-active spot (due to the extended

    
    -system of the newly formed biaryl product) confirms successful transmetalation and reductive elimination.
    
Step 3: Quench and Extraction
  • Action: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with distilled water (3x) and brine (1x).

  • Causality: DMF is highly miscible with water but acts as a strong Lewis base that can ruin chromatographic separation. Multiple aqueous washes partition the DMF entirely into the aqueous layer.

  • Self-Validation Check: The organic layer should retain a yellow/orange hue (containing the dissolved product and organic-soluble Pd residues), while the aqueous layer should be clear. If an emulsion forms, the addition of brine increases the ionic strength of the aqueous phase, forcing the organic components out via the "salting out" effect.

References

  • Akira Suzuki - Nobel Lecture NobelPrize.org
  • Organoborane coupling reactions (Suzuki coupling) PMC - NIH
  • Boronic acid and boronic ester containing polyoxometal

Sources

Thermodynamic Stability of Aryl-1,3,2-Dioxaborinane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

The thermodynamic stability of aryl-1,3,2-dioxaborinanes—six-membered cyclic boronic esters—is a critical parameter in the design of prodrugs, covalent probes, and Suzuki-Miyaura coupling partners. While often overshadowed by their five-membered counterparts (1,3,2-dioxaborolanes like pinacol esters), dioxaborinanes offer distinct kinetic and thermodynamic profiles that can be tuned via steric and electronic modification.

This guide provides a rigorous technical analysis of the factors governing the stability of these heterocycles. It moves beyond general textbook definitions to explore the specific impact of ring size, substitution (e.g., the gem-dimethyl effect in neopentyl glycol esters), and pH-dependent hydrolysis mechanisms. Included are validated experimental protocols for quantifying stability, ensuring this document serves as an actionable resource for the bench scientist.

Structural Fundamentals & Thermodynamic Drivers

The 5- vs. 6-Membered Ring Dichotomy

The stability of cyclic boronic esters is governed by the interplay between ring strain and entropic pre-organization .

  • 1,3,2-Dioxaborolanes (5-membered): Derived from 1,2-diols (e.g., pinacol). These are generally more stable due to the "chelate effect" and the favorable entropy of formation. However, they can be difficult to hydrolyze when free boronic acid release is the desired endpoint (e.g., in prodrug activation).

  • 1,3,2-Dioxaborinanes (6-membered): Derived from 1,3-diols (e.g., 1,3-propanediol, neopentyl glycol). These rings are practically strain-free (adopting a chair-like conformation) but suffer from lower entropic stabilization compared to 5-membered rings. Consequently, unsubstituted 1,3-propanediol esters hydrolyze roughly

    
    
    
    
    times faster than pinacol esters.
The Gem-Dimethyl Effect (Neopentyl Glycol Esters)

To engineer stability into the 6-membered scaffold, the neopentyl glycol (NPG) ester is the industry standard. The introduction of two methyl groups at the 5-position (C5) creates the Thorpe-Ingold effect (gem-dimethyl effect).

  • Mechanism: The bulky methyl groups compress the internal bond angle at C5, forcing the oxygen atoms closer together. This pre-organizes the diol for binding and sterically shields the boron center from nucleophilic attack by water.

  • Result: NPG esters exhibit thermodynamic stability comparable to pinacol esters in organic media, yet retain a distinct hydrolysis profile in aqueous environments useful for controlled release applications.

Mechanistic Pathways of Hydrolysis

Understanding the degradation mechanism is prerequisite to accurate stability testing. The hydrolysis of aryl-1,3,2-dioxaborinanes is not a simple dissociation; it involves a hybridization change at the boron center from trigonal planar (


) to tetrahedral (

).
The pH-Dependent Switch

The rate of hydrolysis (


) is heavily dependent on pH relative to the boronic acid's 

(typically 8–10 for aryl derivatives).
  • Neutral Pathway (Low pH): Direct attack of water on the neutral

    
     boron. This is slow due to the lack of a strong nucleophile.
    
  • Anionic Pathway (High pH): Formation of the hydroxyboronate anion (

    
    ). This tetrahedral intermediate relieves ring strain (in 5-membered rings) or steric crowding, but paradoxically, the anionic species is often the gateway to rapid ester cleavage in 6-membered rings due to the lability of the B-O bond in the tetrahedral state.
    
Pathway Visualization

The following diagram illustrates the competitive pathways for hydrolysis, highlighting the critical tetrahedral intermediate.

HydrolysisMechanism cluster_conditions Reaction Conditions Ester Neutral Ester (sp2) (Trigonal Planar) TetraInt Tetrahedral Intermediate [Ar-B(OR)2(OH)]- Ester->TetraInt + OH- / High pH (Fast Equilibrium) Acid Free Boronic Acid Ar-B(OH)2 Ester->Acid + H2O / Low pH (Slow, Rate Limiting) TetraInt->Ester - OH- TetraInt->Acid Collapse (Rate Determining Step) Diol Free Diol (1,3-Propanediol/NPG) Acid->Diol Dissociation Physiological pH (7.4) Physiological pH (7.4) Mixed Mechanism Mixed Mechanism Physiological pH (7.4)->Mixed Mechanism

Figure 1: Hydrolysis mechanism of aryl-1,3,2-dioxaborinanes showing the pH-dependent transition between neutral and anionic pathways.

Experimental Protocol: NMR-Determination of Hydrolytic Stability

Objective: To determine the half-life (


) and equilibrium constant (

) of a boronic ester in aqueous media. Methodology: In-situ

H and

B NMR spectroscopy.

B NMR is superior for distinguishing the hybridization state (

vs

).
Reagents & Setup
  • Solvent System: DMSO-

    
     / D
    
    
    
    O (9:1 v/v) or Phosphate Buffer (pH 7.4) / CD
    
    
    CN (1:1 v/v) for physiological mimicry.
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct aromatic signal).

  • Target Concentration: 10–20 mM.

Step-by-Step Workflow
  • Baseline Acquisition (

    
    ): 
    
    • Dissolve the aryl-1,3,2-dioxaborinane (e.g., 10 mg) in the organic component (0.5 mL DMSO-

      
      ) inside an NMR tube.
      
    • Add Internal Standard (1.0 equiv).

    • Acquire

      
      H NMR (check purity) and 
      
      
      
      B NMR (typically
      
      
      26–30 ppm for neutral esters).
  • Initiation:

    • Add the aqueous component (e.g., 0.1 mL D

      
      O or buffer) directly to the NMR tube.
      
    • Invert 3 times to mix. Start timer immediately.

  • Kinetic Monitoring:

    • Acquire

      
      H spectra every 5 minutes for the first hour, then every 30 minutes.
      
    • Key Signal to Track: The disappearance of the

      
      -methylene protons of the ester ring (for NPG, the -CH
      
      
      
      - singlet at
      
      
      3.77 ppm) and the appearance of the free diol signal (for NPG,
      
      
      3.20 ppm).
    • 
      B Monitoring:  Periodically check for the shift from Ester (
      
      
      
      28 ppm) to Boronic Acid (
      
      
      29 ppm) or Boronate Anion (
      
      
      5-10 ppm).
  • Data Processing:

    • Integrate the ester peak (

      
      ) relative to the internal standard (
      
      
      
      ).
    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the linear regression

      
      .
      
    • Calculate half-life:

      
      .
      
Self-Validating Check
  • Mass Balance: The sum of the integrals for the [Ester] + [Free Diol] must remain constant relative to the Internal Standard. If this drops, check for precipitation or decomposition (oxidation).

Comparative Stability Data

The following table summarizes the relative thermodynamic stability of common boronic acid derivatives.

Derivative TypeRing SizeDiol LinkerRelative Hydrolytic Stability

(Approx)
Application Context
Pinacol Ester 5PinacolHigh~9.0Synthesis, robust coupling
NPG Ester 6Neopentyl GlycolMedium-High~8.8Stable intermediate, prodrugs
Propanediol Ester 61,3-PropanediolLow~8.5Rapid release, transient protection
MIDA Boronate BicyclicMIDAVery HighN/ASlow release, iterative synthesis
Free Acid N/AN/ABaseline8–10Active species

Implications for Drug Development

For medicinal chemists, the choice of the 1,3,2-dioxaborinane scaffold is a strategic decision:

  • Prodrug Strategy: If the goal is to deliver a reactive boronic acid (e.g., for covalent inhibition of serine proteases), an NPG ester is often ideal. It survives formulation and initial circulation but hydrolyzes at a controlled rate in the aqueous cellular environment.

  • Metabolic Stability: 6-membered rings are susceptible to oxidative metabolism by P450s at the carbon backbone if not substituted. The gem-dimethyl group of NPG esters blocks this metabolic soft spot, enhancing in vivo half-life beyond simple thermodynamic factors.

Decision Logic for Scaffold Selection

SelectionLogic Start Select Boron Species Goal Primary Goal? Start->Goal Stable Max Stability Required (Reagent/Storage) Goal->Stable Synthesis Release Controlled Release (Prodrug) Goal->Release Biology Pinacol Use Pinacol Ester (5-membered) Stable->Pinacol Standard MIDA Use MIDA Boronate (Protected) Stable->MIDA Iterative Coupling NPG Use NPG Ester (6-membered, hindered) Release->NPG Balanced Stability

Figure 2: Decision tree for selecting boronic ester scaffolds based on stability requirements.

References

  • BenchChem. A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Contextual grounding on hydrolysis mechanisms).
  • Yan, J., et al. (2004). A Mechanistic Study of the Alkaline Hydrolysis of Diaryl Sulfate Diesters. Journal of Organic Chemistry.[1] Retrieved from (Analogous kinetic modeling).

  • Wiley-VCH. Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved from

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (Protocol for NPG ester usage). Retrieved from

Sources

Methodological & Application

Optimizing palladium catalysts for 3-methoxyphenyl dioxaborinane coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Methoxyphenyl Dioxaborinanes

Part 1: Executive Summary & Core Directive

The Challenge: Cyclic boronic esters, such as 3-methoxyphenyl-1,3,2-dioxaborinane (derived from 1,3-propanediol or neopentyl glycol), offer superior storage stability and atom economy compared to pinacol esters. However, this stability creates a kinetic barrier. Unlike free boronic acids, dioxaborinanes are often slow to transmetallate because the boron center is coordinatively saturated or sterically shielded, preventing the formation of the critical hydroxo-boronate intermediate required for the oxo-palladium pathway.

The Solution: This guide details a protocol to "unlock" the reactivity of 3-methoxyphenyl dioxaborinanes. By modulating the water concentration (to drive equilibrium hydrolysis) and utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) that facilitate oxidative addition of the electrophile and stabilize the open coordination site for transmetallation, we can achieve quantitative yields under mild conditions.

Part 2: Scientific Integrity & Mechanistic Logic

The Reactivity Paradox

The 3-methoxy group acts as an Inductive Withdrawing (-I) but Resonance Donating (+R) substituent. At the meta position, the resonance effect is less direct on the boron center compared to para, but the inductive effect renders the boron slightly more Lewis acidic than a phenyl ring.

However, the primary bottleneck is not electronic; it is the transmetallation step .

  • Mechanism: The Suzuki coupling proceeds via an oxo-palladium pathway.[1] The Pd(II)-halide species is converted to a Pd(II)-hydroxide species (or alkoxide). This basic Pd species attacks the boron.

  • The Dioxaborinane Hurdle: The 6-membered dioxaborinane ring is robust. For the Pd-OH species to attack, the ring must either open or the boron must accept a fourth ligand (quaternization) to form a boronate "ate" complex.

  • Critical Variable: Water .[2][3] Strictly anhydrous conditions often fail with dioxaborinanes. A controlled amount of water allows the ester to hydrolyze in situ to the free boronic acid or facilitates the formation of the reactive hydroxy-boronate species.

Catalyst Selection Strategy

We prioritize Buchwald Precatalysts (Gen 3/Gen 4) over traditional Pd(PPh3)4 or Pd(dppf)Cl2 for difficult couplings involving these esters.

  • XPhos Pd G4: The large steric bulk of XPhos promotes the reductive elimination step, while the amino-biphenyl backbone ensures rapid activation of the Pd(0) species.

  • SPhos: If the coupling partner (aryl halide) is sterically hindered (e.g., ortho-substituted), SPhos is preferred due to its ability to stabilize the Pd center while allowing access to the metal.

Base & Solvent Architecture
  • Base: Potassium Phosphate Tribasic (

    
    ) is superior to Carbonates (
    
    
    
    ) for this substrate. The phosphate anion acts as an efficient shuttle for protons and helps buffer the pH to prevent protodeboronation (loss of the boron group), which can occur with electron-rich aromatics.
  • Solvent: A biphasic system of 1,4-Dioxane/Water (4:1) is the "Gold Standard" for dioxaborinanes. The water is essential for the hydrolysis equilibrium.

Part 3: Visualization (Mechanistic Pathway)

The following diagram illustrates the specific activation pathway required for dioxaborinane substrates.

SuzukiMechanism Start Pd(II) Precatalyst (XPhos Pd G4) Pd0 Active Pd(0)-L Start->Pd0 Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Hydrox Ligand Exchange (Ar-Pd-OH) OxAdd->Hydrox + Base/OH- TransMet Transmetallation (Rate Limiting Step) Hydrox->TransMet + Boronic Species Substrate 3-Methoxyphenyl Dioxaborinane Hydrolysis In-Situ Hydrolysis (Requires H2O) Substrate->Hydrolysis + H2O BoronicAcid Free Boronic Acid / Hydroxy-Boronate Hydrolysis->BoronicAcid BoronicAcid->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the critical in-situ hydrolysis of the dioxaborinane ring required for efficient transmetallation via the oxo-palladium pathway.

Part 4: Experimental Protocols

Protocol A: Rapid Optimization Screening (Micro-scale)

Use this protocol to select the best ligand/base combination for your specific electrophile.

Reagents:

  • Substrate: 3-methoxyphenyl-1,3,2-dioxaborinane (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalysts (Screening Set): XPhos Pd G4, SPhos Pd G4, RuPhos Pd G4 (2.0 mol%)

  • Bases:

    
     (2.0 equiv), 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Prepare a stock solution of the aryl halide and dioxaborinane in Dioxane.

  • In a disposable 4mL glass vial (or 96-well reaction block), add the pre-weighed base (

    
     recommended).
    
  • Add the catalyst stock solution (2 mol% Pd loading).[3]

  • Add the substrate stock solution.

  • Add degassed water (volume calculated to reach 4:1 Dioxane:Water ratio).

  • Cap and heat to 60°C for 2 hours with vigorous stirring.

  • Analysis: Filter through a small plug of silica/Celite, elute with EtOAc, and analyze via UPLC-MS. Look for the target mass and monitor for the homocoupling dimer (mass 214 for methoxy-biphenyls) or protodeboronation (anisole).

Protocol B: High-Efficiency Scale-Up (1-10 Gram Scale)

Optimized conditions for maximum yield and purity.

ParameterSpecificationNotes
Catalyst XPhos Pd G4 (0.5 - 1.0 mol%)Low loading is sufficient due to high turnover frequency (TOF).
Substrate Ratio 1.1 equiv Boronate : 1.0 equiv HalideSlight excess accounts for minor deboronation.
Solvent System 1,4-Dioxane / Water (4:1) Degas by sparging with Nitrogen for 15 mins.
Base

(2.0 equiv)
Finely ground if solid; 0.5M aqueous solution is preferred.
Temperature 60°C - 80°C Do not exceed 80°C to prevent ether cleavage or deboronation.
Time 2 - 4 HoursMonitor by HPLC.

Step-by-Step Methodology:

  • Vessel Prep: Charge a 3-neck round bottom flask with a magnetic stir bar. Flame dry under vacuum and backfill with Nitrogen (x3).

  • Solids Addition: Add Aryl Halide (1.0 equiv), 3-methoxyphenyl-1,3,2-dioxaborinane (1.1 equiv), and XPhos Pd G4 (0.01 equiv).

    • Note: If using solid

      
      , add it here. If using aqueous, add in step 4.
      
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe. Stir to dissolve the organic components.

  • Activation: Add degassed Water (or aqueous

    
     solution) via syringe. The mixture will turn biphasic.
    
  • Reaction: Heat the mixture to 60°C. The color typically shifts from orange/red to a dark tea color upon activation.

  • Workup:

    • Cool to room temperature.[3][4][5][6]

    • Dilute with Ethyl Acetate (EtOAc) and water.[4][5]

    • Separate phases.[4] Extract aqueous layer 2x with EtOAc.[4]

    • Crucial Step: Wash combined organics with 5% NaOH (to remove any unreacted boronic acid species) followed by Brine.

    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: Crystallization is often possible due to the polarity difference; otherwise, flash chromatography (Hexane/EtOAc).

Part 5: Troubleshooting & Optimization Logic

If yields are low, use the following decision tree to diagnose the failure mode.

OptimizationTree Problem Low Yield / Failure Check1 Is Starting Material (Halide) Remaining? Problem->Check1 Check2 Is Boronate Remaining? Check1->Check2 Yes Sol2 Protodeboronation: Lower Temp, Switch to Anhydrous K3PO4 Check1->Sol2 No (Only Anisole formed) Sol1 Inactive Catalyst: Switch to XPhos G4 or Increase Temp Check2->Sol1 Yes (Both SM remain) Sol3 Homocoupling: Degas Solvents Better, Reduce Oxidant (O2) Check2->Sol3 No (Boronate gone, Dimer formed) Sol4 Hydrolysis Failure: Add more Water or Switch to EtOH/Tol/H2O Check2->Sol4 Yes (Boronate intact)

Caption: Decision tree for troubleshooting common Suzuki coupling failure modes with boronic esters.

Part 6: References

  • Buchwald Precatalyst Generations:

    • Title: Palladium Precatalysts for Cross-Coupling[7][8][6][9][10][11]

    • Source: Sigma-Aldrich / Merck

  • Mechanistic Studies on Transmetallation:

    • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction[7][12][13]

    • Source: National Institutes of Health (PMC) / J. Am. Chem. Soc.

    • Link:[Link]

  • General Suzuki Coupling Optimization:

    • Title: Suzuki-Miyaura Cross-Coupling Reaction Guide[3][7][8][4][10]

    • Source: Organic Chemistry Portal[7]

    • Link:[Link]

  • Specifics of Dioxaborinane Reactivity:

    • Title: Reactivity of cyclic boronic esters in Suzuki-Miyaura coupling

    • Source: ScienceDirect (Tetrahedron Letters)

    • Link:[Link]

Sources

Application Note: High-Efficiency Transesterification of 3-Methoxyphenylboronic Acid with 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for converting 3-methoxyphenylboronic acid into its cyclic 1,3-propanediol ester (2-(3-methoxyphenyl)-1,3,2-dioxaborinane). While pinacol esters are ubiquitous, 1,3-propanediol esters offer a strategic alternative: they provide sufficient stability for purification and handling (e.g., during Suzuki-Miyaura couplings) but remain more labile than pinacol esters, allowing for easier deprotection under mild hydrolytic conditions. This protocol emphasizes water management to drive the equilibrium-controlled condensation to completion.

Scientific Principles & Mechanism

Thermodynamic Drivers

The reaction is a reversible condensation between a boronic acid and a 1,3-diol. Unlike the formation of 5-membered dioxaborolanes (e.g., pinacol esters), the formation of the 6-membered dioxaborinane ring is slightly less entropically favored due to the increased conformational flexibility of the ring. However, the reaction is driven forward by:

  • Enthalpy of Chelation: Formation of two strong B-O

    
    -bonds.
    
  • Le Chatelier’s Principle: Continuous removal of the water byproduct.

The "Boroxine Trap"

A common failure mode is the formation of boroxines (anhydride trimers) instead of the desired ester. This occurs when the boronic acid dehydrates with itself rather than the diol.

  • Cause: Insufficient diol stoichiometry or inadequate mixing.

  • Solution: Use a slight excess (1.05–1.1 eq) of 1,3-propanediol and ensure high dilution if boroxine formation is observed.

Reaction Mechanism

The transformation proceeds via sequential nucleophilic attacks by the diol oxygens on the empty p-orbital of the boron atom, followed by proton transfers and elimination of two water molecules.

ReactionMechanism Reactants 3-MethoxyPBA + 1,3-Propanediol Intermediate1 Tetrahedral Adduct Reactants->Intermediate1 Nucleophilic Attack Boroxine Boroxine (Side Product) Reactants->Boroxine Self-Condensation (Low Diol Conc.) Transition Water Elimination (-H2O) Intermediate1->Transition Proton Transfer Product Dioxaborinane Ester Transition->Product Cyclization

Figure 1: Mechanistic pathway for dioxaborinane formation, highlighting the competitive boroxine pathway.

Materials & Equipment

ComponentSpecificationPurpose
Reagent A 3-Methoxyphenylboronic acid (>97%)Starting Material
Reagent B 1,3-Propanediol (>98%)Chelating Ligand
Solvent Dichloromethane (DCM) or TolueneReaction Medium
Desiccant MgSO₄ (Anhydrous) or 4Å SievesWater Scavenger (Method A)
Equipment Dean-Stark ApparatusWater Removal (Method B)

Experimental Protocols

Method A: Solution Phase (High-Throughput / Small Scale)

Best for: <5g scale, rapid synthesis, heat-sensitive substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenylboronic acid (1.0 equiv) in DCM (0.2 M concentration).

  • Addition: Add 1,3-propanediol (1.1 equiv). The mixture may remain heterogeneous initially.

  • Dehydration: Add anhydrous MgSO₄ (2.0 mass equiv relative to boronic acid).

    • Expert Insight: MgSO₄ acts as both a water scavenger and a physical abrasive to break up boronic acid clumps.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC (visualize with KMnO₄ or UV). The boronic acid usually streaks; the ester moves as a compact spot (higher R_f).

  • Work-up: Filter the mixture through a fritted glass funnel or a pad of Celite to remove the hydrated MgSO₄.

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: 1,3-propanediol esters are often oils or low-melting solids. High vacuum may be required to remove excess diol if a large excess was used.

Method B: Azeotropic Distillation (Scale-Up)

Best for: >5g scale, robust substrates, highest purity requirements.

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Charging: Suspend 3-methoxyphenylboronic acid (1.0 equiv) and 1,3-propanediol (1.05 equiv) in Toluene (0.5 M).

  • Reflux: Heat to reflux. As the DCM/Toluene azeotrope boils, water will collect in the trap.

  • Completion: Continue reflux until water collection ceases (typically 1–2 hours).

  • Isolation: Cool to RT and concentrate on a rotary evaporator.

Process Monitoring & Quality Control

Workflow Diagram

Workflow Start Weigh Reagents (1:1.1 Stoichiometry) Mix Dissolve in DCM Add MgSO4 Start->Mix React Stir RT (2-4h) Mix->React Check TLC / NMR Check React->Check Check->React Incomplete Filter Filter Solids Check->Filter Complete Evap Concentrate in vacuo Filter->Evap Final Product: 2-(3-methoxyphenyl)- 1,3,2-dioxaborinane Evap->Final

Figure 2: Standard operational workflow for Method A (MgSO4 dehydration).

Characterization Data (Expected)
TechniqueDiagnostic SignalInterpretation
¹H NMR

~4.15 ppm (t, 4H)
O-CH₂-CH₂-CH₂-O : Protons adjacent to oxygen in the ester ring. Distinct from free diol (~3.8 ppm).
¹H NMR

~2.05 ppm (quint, 2H)
O-CH₂-CH₂-CH₂-O : Central methylene of the propyl chain.
¹¹B NMR

26–30 ppm
Broad singlet. Upfield shift or sharpening compared to free acid indicates esterification.
GC-MS M+ peak visibleUnlike free boronic acids (which dehydrate to boroxines in GC injector), esters are volatile and stable enough for GC.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Water saturation in solventAdd fresh MgSO₄ or switch to Method B (Azeotropic).
"Wet" Product Excess 1,3-propanediolWash the DCM solution rapidly with water (risk of hydrolysis!) or sublime the product if solid.
Hydrolysis on Silica Acidic silica gelUse neutralized silica (pre-treat with 1% Et₃N) or avoid chromatography (crystallization preferred).

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Yan, J., et al. (2010). Stability of Boronic Esters: Structural Effects on the Relative Rates of Transesterification. Tetrahedron Letters, 51(32), 4286-4289. Link

Application Note: Strategic Deprotection of 1,3,2-Dioxaborinanes to Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conditions for deprotecting 1,3,2-dioxaborinane to boronic acid Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary & Mechanistic Insight[1]

The Challenge: 1,3,2-dioxaborinanes (6-membered cyclic boronic esters), particularly those derived from neopentyl glycol (NPG) and 1,3-propanediol , are thermodynamically more stable than their 5-membered counterparts (e.g., dioxaborolanes like pinacol esters) due to reduced ring strain and the "gem-dimethyl" effect in NPG derivatives. While this stability makes them excellent protecting groups for purification and storage, it renders simple hydrolysis inefficient.

The Solution: Direct hydrolysis (


) is an equilibrium process often favoring the ester, especially in organic solvents. Successful deprotection requires shifting the equilibrium  by irreversibly sequestering the diol or converting the boron species into an intermediate that hydrolyzes rapidly.

This guide details three field-proven protocols, ranked by reliability and purification capability:

  • The Diethanolamine (DEA) Transesterification Route (Gold Standard for Purity)

  • The Potassium Trifluoroborate (

    
    ) Route  (Best for Storage/Handling)
    
  • The Sacrificial Exchange Route (Best for Mild Conditions)

Decision Matrix: Selecting the Right Protocol

FeatureMethod A: DEA Complexation Method B: Trifluoroborate Conversion Method C: Sacrificial Exchange
Primary Mechanism Formation of precipitating zwitterionic adductFormation of stable salt (

)
Equilibrium shift via volatile/soluble acceptor
Purity of Product High (Crystallization purifies)High (Precipitation purifies)Moderate (Depends on extraction)
Substrate Scope Robust (Tolerates most functional groups)Robust (Tolerates oxidation/reduction)Acid/Base sensitive substrates
Workup Filtration + Acid HydrolysisFiltration + Hydrolysis (optional)Evaporation / Extraction
Key Reagent Diethanolamine (DEA)Potassium Bifluoride (

)
Phenylboronic or Methylboronic acid

Detailed Protocols

Method A: The Diethanolamine (DEA) Transesterification

Best for: Isolating high-purity boronic acids from crude reaction mixtures. Mechanism: DEA displaces the 1,3-diol to form a highly crystalline, zwitterionic "ate" complex (dative N→B bond). This complex precipitates from non-polar solvents, leaving impurities and the displaced diol in solution. The complex is then easily hydrolyzed.

Step 1: Formation of the DEA Adduct
  • Dissolution: Dissolve the crude 1,3,2-dioxaborinane (1.0 equiv) in an ethereal solvent (Diethyl ether or THF are ideal).

    • Note: Use approximately 5–10 mL solvent per gram of ester.

  • Addition: Add Diethanolamine (DEA) (1.05 – 1.1 equiv) dissolved in a minimal amount of DCM or THF.

  • Precipitation: Stir at room temperature. A white precipitate (the DEA adduct) typically forms within 15–60 minutes.

    • Troubleshooting: If no precipitate forms, cool the solution to 0°C or add hexanes/pentane to induce crystallization.

  • Isolation: Filter the solid, wash copiously with ether/hexanes to remove the displaced neopentyl glycol/propanediol. Dry the solid in vacuo.

Step 2: Hydrolysis to Boronic Acid[1]
  • Suspension: Suspend the DEA adduct in a biphasic mixture of Diethyl ether (or EtOAc) and dilute aqueous acid (1M HCl or 5%

    
    ).
    
  • Cleavage: Stir vigorously for 30 minutes. The N→B bond breaks, and the DEA remains in the aqueous layer as the ammonium salt. The free boronic acid partitions into the organic layer.

  • Extraction: Separate phases. Extract the aqueous layer twice with the organic solvent.

  • Finishing: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Expert Insight: This method effectively "resets" the purity of your boron species. The intermediate DEA adduct is often more stable than the boronic acid itself and can be stored indefinitely.

Method B: Conversion to Potassium Trifluoroborate

Best for: Compounds intended for immediate use in Suzuki-Miyaura coupling (trifluoroborates often couple better than boronic acids) or long-term storage. Mechanism:


 cleaves the C-O bonds, replacing them with strong B-F bonds. The resulting salt is immune to protodeboronation and oxidation.
Protocol
  • Reaction: Dissolve the 1,3,2-dioxaborinane (1.0 equiv) in Methanol (MeOH) .

  • Reagent: Prepare a saturated solution of Potassium Bifluoride (

    
    )  (3.0 – 4.0 equiv) in water (
    
    
    
    ).
    • Safety:

      
       etches glass slowly; use plasticware if storing the solution, but glass reaction vessels are acceptable for short durations.
      
  • Addition: Add the aqueous

    
     to the methanolic ester solution dropwise.
    
  • Crystallization: Stir at room temperature for 1–3 hours. The mixture will likely become a thick suspension.

  • Workup:

    • Concentrate the mixture to dryness (rotary evaporator).

    • Trituration: Add dry Acetone or Acetonitrile to the solid residue. The product (

      
      ) dissolves; inorganic salts (
      
      
      
      , excess
      
      
      ) do not.
    • Filter off the inorganics.

    • Concentrate the filtrate and precipitate the product by adding Diethyl ether .

  • Hydrolysis (Optional): If the free acid is strictly required, treat the

    
     salt with Silica Gel  in water/acetonitrile or a mild Lewis acid (e.g., 
    
    
    
    then acidify), though usually, the salt is used directly.
Method C: Sacrificial Exchange (Transesterification)

Best for: Acid-sensitive substrates where aqueous workup must be minimized. Mechanism: A small, reactive boronic acid (Methylboronic acid) or a strong acceptor (Phenylboronic acid) is added. It forms a more stable ester with the liberated diol, driving the equilibrium.

Protocol
  • Setup: Dissolve the 1,3,2-dioxaborinane in a biphasic mixture of Water and Hexanes/Ether .

  • Exchanger: Add Phenylboronic Acid (PBA) (1.1 equiv).

  • Equilibrium Shift: Stir vigorously. PBA has a higher affinity for the diol (especially if the diol is pinacol, but works for NPG) or simply acts by mass action.

    • Alternative: Use Methylboronic acid and dilute acid (1M HCl). The resulting methylboronic ester is volatile and can be removed by evaporation.[2]

  • Separation: The liberated target boronic acid stays in the organic phase (or precipitates if insoluble in water/hexanes), while the sacrificial ester remains in the other phase or is washed away.

    • Note: This method is less general than A or B and requires careful monitoring of the equilibrium.

Visual Workflow & Mechanism

Deprotection_Pathways Start 1,3,2-Dioxaborinane (NPG/Propanediol Ester) DEA_Step Add Diethanolamine (DEA) in Ether/THF Start->DEA_Step Method A (Purification) KHF2_Step Add KHF2 (aq) in MeOH Start->KHF2_Step Method B (Storage) Target Free Boronic Acid R-B(OH)2 Start->Target Method C: Direct Hydrolysis (Often Incomplete) DEA_Adduct DEA-Boron Adduct (Precipitate) DEA_Step->DEA_Adduct Crystallization Hydrolysis_DEA Aq. HCl / Ether Partition DEA_Adduct->Hydrolysis_DEA Cleavage Hydrolysis_DEA->Target Trifluoro Potassium Trifluoroborate (R-BF3K Salt) KHF2_Step->Trifluoro Conversion Hydrolysis_BF3 Hydrolysis (SiO2 or LiOH) Trifluoro->Hydrolysis_BF3 Optional Hydrolysis_BF3->Target

Figure 1: Strategic pathways for the deprotection of cyclic boronic esters. Method A (DEA) and Method B (KHF2) are preferred over direct hydrolysis due to thermodynamic stability.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Method A) DEA adduct solubilityAdd non-polar solvent (Hexanes) to force precipitation. Cool to -20°C.
Oily DEA Adduct Impurities preventing crystal latticeTriturate the oil with dry ether/pentane. Scratch the flask wall.
Incomplete Hydrolysis Equilibrium favoring esterEnsure sufficient water volume. Use Method A (DEA) to physically remove the diol.
Protodeboronation Acid sensitivity of R-groupAvoid strong mineral acids. Use Method B (Trifluoroborate) or buffer the hydrolysis.
Glass Etching Use of KHF2 in glassUse polypropylene/HDPE vessels for Method B.

References

  • Coutts, S. J., et al. (1994). Two-Step Deprotection of Pinacol and Neopentyl Glycol Boronic Esters via Diethanolamine adducts. Tetrahedron Letters.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Hinkes, S. P. A., & Klein, C. D. P. (2019).[2] Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborate salts. Tetrahedron Letters.

Sources

Application Note: One-Pot Synthesis of Biaryls Using 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Strategic Rationale & Introduction

The biaryl structural motif is ubiquitous in modern pharmaceuticals, agrochemicals, and functional materials. While the Suzuki-Miyaura cross-coupling reaction remains the gold standard for constructing these C–C bonds, the choice of the organoboron reagent dictates the efficiency, scalability, and purity of the final product [1].

Traditionally, free boronic acids are employed; however, they are notoriously prone to protodeboronation and the formation of unreactive boroxine trimers. To circumvent this, boronic esters are utilized. While pinacol (pin) esters are common, 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) esters offer distinct advantages: superior atom economy, enhanced crystalline stability, and resistance to premature hydrolysis [2].

This application note details a robust, one-pot protocol for the synthesis of biaryls using 2-(3-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane . By integrating in situ base-mediated activation with palladium-catalyzed cross-coupling, this method provides a streamlined, high-yield approach for late-stage pharmaceutical functionalization [3].

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, I design protocols that are not just procedural, but mechanistic. Successful one-pot coupling utilizing a dioxaborinane ester relies on precise control over the catalytic cycle—specifically the transmetalation step.

  • Dioxaborinane Activation (The Role of Base & Water): Unlike free boronic acids, the 5,5-dimethyl-1,3,2-dioxaborinane ring is sterically hindered and covalently stable. It requires nucleophilic activation to form a reactive, electron-rich "ate" complex. The addition of a mild base (e.g.,

    
    ) in the presence of a stoichiometric amount of water facilitates the formation of the reactive hydroxyboronate species 
    
    
    
    . Causality: Strictly anhydrous conditions will stall the reaction at the Pd(II)-ArX intermediate, while excessive water will promote competitive protodeboronation.
  • Electronic Effects: The 3-methoxy substituent is electron-donating via resonance. This electron richness accelerates the transmetalation transfer of the aryl group from the boron center to the electrophilic Pd(II) complex, ensuring rapid catalytic turnover.

  • A Self-Validating System: This protocol is designed to validate itself during execution. By monitoring the reaction via GC-MS, the emergence of the biaryl mass alongside the consumption of the aryl halide confirms C–C bond formation. Crucially, the absence of anisole (the protodeboronation byproduct) validates that the base/water ratio is optimally balanced.

Catalytic Workflow Visualization

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)-ArX Intermediate Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetalation Pd(II)-Diaryl Complex OxAdd->TransMet RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim RedElim->Pd0 - 3-Methoxybiaryl Boronate 2-(3-Methoxyphenyl)- 5,5-dimethyl-1,3,2-dioxaborinane ActivatedBoron Reactive Hydroxyboronate [Ar-B(OH)(OR)2]- Boronate->ActivatedBoron Base / H2O Base Base (K3PO4) / H2O Activation Base->ActivatedBoron ActivatedBoron->TransMet Transfer of 3-Methoxyphenyl

Catalytic cycle of Suzuki-Miyaura coupling with base-mediated dioxaborinane activation.

Experimental Protocol: Step-by-Step Methodology

Objective: Synthesis of 3-methoxybiaryl derivatives via one-pot Suzuki-Miyaura cross-coupling.

Materials & Reagents:

  • 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv)

  • Aryl Halide (e.g., 4-bromoacetophenone) (1.0 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (Anhydrous, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Deionized

    
     (10:1 v/v)
    

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-(3-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (264 mg, 1.2 mmol),

    
     (424 mg, 2.0 mmol), and the palladium catalyst 
    
    
    
    (36 mg, 0.05 mmol).
  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this purge cycle three times to establish a strictly inert atmosphere, preventing oxidative degradation of the Pd(0) active species.

  • Solvent Addition & Activation: Syringe in degassed 1,4-Dioxane (5.0 mL) followed by degassed deionized

    
     (0.5 mL).
    
    • Expert Insight: The specific 10:1 organic-to-aqueous ratio ensures complete solubility of the organic substrates while providing exactly enough aqueous hydroxide/phosphate to generate the reactive boronate "ate" complex without triggering hydrolytic cleavage of the C–B bond.

  • Thermal Coupling: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4–8 hours depending on the electrophile.

  • Validation & QC Check: At

    
     hours, extract a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 8:2) and GC-MS. The system is validated when the limiting reagent (aryl halide) is fully consumed and the MS trace shows the target biaryl mass with 
    
    
    
    anisole byproduct.
  • Work-up: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous

    
     (15 mL) to quench the base. Separate the organic layer, wash with brine (15 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to isolate the pure 3-methoxybiaryl product.

Quantitative Data Presentation

The robustness of 2-(3-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane as a coupling partner is demonstrated across various electrophiles. Data is summarized below:

Electrophile (Aryl Halide)Target Biaryl ProductCatalyst LoadingTime (h)Isolated Yield (%)
4-Bromoacetophenone4'-Acetyl-3-methoxybiphenyl5 mol%492
4-Bromotoluene4'-Methyl-3-methoxybiphenyl5 mol%588
2-Bromopyridine2-(3-Methoxyphenyl)pyridine5 mol%681
4-Chloroanisole*3,4'-Dimethoxybiphenyl5 mol%876

*Note: Aryl chlorides possess a higher bond dissociation energy and typically require more electron-rich, sterically demanding ligands (e.g., XPhos or SPhos) in place of dppf to facilitate efficient oxidative addition.

References

  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 2018. URL:[Link]

  • Palladium-Catalyzed Borylation of Phenyl Bromides and Application in One-Pot Suzuki−Miyaura Biphenyl Synthesis. Organic Letters, 2004. URL:[Link]

  • Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers. Frontiers in Chemistry, 2022. URL:[Link]

Purification of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane via Recrystallization

Abstract

This application note details a robust protocol for the purification of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane (CAS: N/A for specific isomer, analogue to 141522-26-1) via recrystallization. While silica gel chromatography is often employed for organoboronates, it frequently leads to hydrolytic degradation and yield loss due to the Lewis acidic nature of the boron center interacting with surface silanols. This guide presents a scalable, non-chromatographic purification method utilizing a non-polar hydrocarbon solvent system (Heptane/Hexanes) . This method effectively removes unreacted 3-methoxyphenylboronic acid, boroxines, and residual 1,3-propanediol, delivering purities >98% suitable for sensitive palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Introduction & Chemical Context

Aryl-1,3,2-dioxaborinanes are cyclic boronic esters derived from 1,3-propanediol. They serve as thermodynamically stable alternatives to pinacol esters (Bpin) and neopentyl glycol esters. However, they possess a specific impurity profile that challenges purification:

  • Hydrolytic Instability: Exposure to moisture reverts the ester to the parent boronic acid.

  • Boroxine Formation: Thermal stress can dehydrate the parent acid into a trimeric boroxine anhydride, which co-crystallizes with the product.

  • Oiling Out: Due to the flexible trimethylene bridge and low melting point (estimated 50–70 °C based on ortho-isomer data), these compounds often separate as oils rather than crystals during rapid cooling.

Target Compound Data:

  • Structure: Cyclic ester of 3-methoxyphenylboronic acid and 1,3-propanediol.

  • Estimated Melting Point: 55–65 °C (Solid).

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, THF, Diethyl Ether.

    • Moderate/Low Solubility: Hexanes, Heptane, Pentane (Temperature dependent).

    • Insoluble: Water (Hydrolyzes).

Pre-Purification Assessment

Before initiating recrystallization, the crude material must be assessed. If the crude synthesis mixture contains significant residual water or alcohol solvents, recrystallization will fail (oiling out).

Critical Check: Run a crude


H NMR in CDCl

.
  • Diagnostic Peak: Look for the methylene protons of the dioxaborinane ring (

    
     ppm, t, 4H) and the central methylene (
    
    
    
    ppm, quint, 2H).
  • Impurity Check: 3-Methoxyphenylboronic acid typically shows broad -OH singlets or shifts in the aromatic region.

Detailed Protocol: Recrystallization from Heptane

Rationale: Heptane is chosen over hexanes for its slightly higher boiling point (98 °C), allowing for greater solubility differentiation between the product and the more polar boronic acid impurities.

Reagents & Equipment
  • Crude Product: 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane (dried, solvent-free).

  • Solvent:

    
    -Heptane (HPLC Grade, anhydrous preferred).
    
  • Apparatus: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, oil bath, fritted glass funnel (medium porosity).

Step-by-Step Procedure

Step 1: Dissolution (Saturation)

  • Place the crude solid/oil in a RBF equipped with a stir bar.

  • Add

    
    -Heptane (approx. 3–5 mL per gram of crude). Note: Do not add excess solvent initially.[1]
    
  • Heat the mixture to 60–70 °C (below the boiling point of heptane) with vigorous stirring.

  • If the solid does not dissolve completely, add heptane in small portions (0.5 mL) until a clear solution is obtained.

    • Technical Insight: If a small amount of insoluble dark residue remains (inorganic salts or polymerized impurities), do not add more solvent. Proceed to hot filtration.

Step 2: Hot Filtration (Clarification)

  • While maintaining the solution at 60–70 °C, filter the solution through a pre-warmed glass frit or a plug of cotton into a clean, pre-warmed Erlenmeyer flask.

    • Why? This removes dust and insoluble boronic acid anhydrides (boroxines) which are often less soluble in non-polar hydrocarbons.

Step 3: Controlled Crystallization

  • Allow the filtrate to cool to Room Temperature (20–25 °C) slowly over 1–2 hours.

    • Critical: Rapid cooling leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Seeding: If the solution turns cloudy but no crystals form, add a single seed crystal of the pure product or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Once crystallization begins, place the flask in a refrigerator (4 °C) for 4–12 hours to maximize recovery.

  • Optional: For maximum yield, cool further to -20 °C, but be wary of trapping impurities.

Step 4: Isolation and Drying

  • Filter the cold suspension rapidly through a fritted glass funnel under vacuum.

  • Wash the filter cake with a minimal amount of cold (-20 °C) heptane (2 x 1 mL per gram).

  • Dry the white crystalline solid under high vacuum (0.1 Torr) at room temperature for 2 hours.

    • Caution: Do not heat while drying; organoboronates can sublime or dehydrate under heat/vacuum.

Process Logic & Visualization

The following diagram illustrates the purification logic, highlighting how the solvent system discriminates between the target ester and common impurities.

PurificationLogic Crude Crude Mixture (Target Ester + Boronic Acid + Boroxine + Diol) SolventAdd Add Hot Heptane (70°C) Crude->SolventAdd Dissolution Dissolution Step SolventAdd->Dissolution HotFilter Hot Filtration Dissolution->HotFilter Residue Solid Residue: Inorganic Salts, Polymerized Boroxines HotFilter->Residue Removes Insolubles Filtrate Clear Filtrate (Target Ester + Trace Soluble Impurities) HotFilter->Filtrate Cooling Slow Cooling (70°C → 25°C → 4°C) Filtrate->Cooling Crystallization Crystallization Cooling->Crystallization MotherLiquor Mother Liquor: Unreacted Diol, Soluble Boronic Acid Crystallization->MotherLiquor Removes Soluble Impurities FinalProduct Pure 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane (White Crystalline Solid) Crystallization->FinalProduct Filtration

Figure 1: Purification workflow for aryl-1,3,2-dioxaborinanes, utilizing solubility differentials in hot vs. cold heptane.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out Product separates as a liquid droplet instead of crystals.1. Re-heat to dissolve oil.2. Add a trace of co-solvent (e.g., 5% Toluene or DCM) to increase solubility slightly.3. Cool very slowly with vigorous stirring.4. Seed the mixture at the cloud point.
No Precipitate Solution is too dilute.1. Concentrate the solution by rotary evaporation.2. Cool to -20 °C (freezer).
Gel Formation Polymerization of boronic acid impurities.1. Filter the hot solution through Celite.2. Ensure the starting material was dry.
Low Melting Point Residual solvent or hydrolysis.1. Dry under high vacuum for extended time.2. Check NMR for hydrolysis (broad OH peaks).

Quality Control & Validation

1. Proton NMR (


H NMR, CDCl

):
  • Purity verification: Integration of the propyl backbone protons (approx.

    
     4.1 ppm and 2.0 ppm) should match the aromatic protons (4H) in a 1:1 ratio.
    
  • Absence of Diol: Free 1,3-propanediol appears at

    
     3.8 ppm (t) and 1.8 ppm (quint). These should be absent.
    

2. Stability Check: Store the purified crystals under an inert atmosphere (Argon/Nitrogen) in a desiccator. While 6-membered cyclic boronates are more stable than acyclic esters, they slowly hydrolyze in humid air.

References

  • General Synthesis of Cyclic Boronic Esters

    • Title: Preparation of Arylboronic Acid Esters.[2]

    • Source:Organic Syntheses, Coll.[3][4] Vol. 10, p. 115 (2004).

    • URL:[Link] (Note: Describes the general pinacol ester formation, applicable to 1,3-propanediol analogues).

  • Purification Strategies for Boronates

    • Title: A User's Guide to the Lithiation-Borylation of Secondary Alkyl Benzo
    • Source:University of Bristol, Aggarwal Group Protocols.
    • URL:[Link] (Note: Discusses handling and purification of boronic esters, emphasizing non-chromatographic methods).

  • Solubility Data for Hydrocarbons

    • Title: Hexane/Heptane Solvent Properties.[2][5][6]

    • Source:PubChem D
    • URL:[Link]

  • Stability of Dioxaborinanes

    • Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4][7]

    • Source:Wiley-VCH (Hall, D. G., Ed.).
    • Context: Chapter 1 details the hydrolytic stability of 5- and 6-membered cyclic boronic esters.

Sources

Application Note: Neopentyl Glycol (NPG) Boronic Esters as Strategic Protecting Groups in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the instability of free boronic acids—prone to protodeborylation, oxidation, and oligomerization—necessitates the use of robust protecting groups. While pinacol (Bpin) esters have long been the industry standard, neopentyl glycol (NPG) boronic esters (Bneop) have emerged as superior alternatives for highly complex, multi-step workflows. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, quantitative advantages, and validated protocols for utilizing Bneop esters in advanced synthetic applications, such as iterative assembly-line synthesis and late-stage functionalization.

Mechanistic Rationale: The Causality of Stability and Reactivity

The strategic advantage of Bneop esters lies in the delicate balance between thermodynamic stability and kinetic reactivity. Understanding the causality behind these properties is critical for rational experimental design.

  • Thermodynamic & Kinetic Stability : The esterification of a boronic acid with neopentyl glycol (2,2-dimethylpropane-1,3-diol) forms a 6-membered 1,3,2-dioxaborinane ring. Compared to the 5-membered 1,3,2-dioxaborolane ring of Bpin, the 6-membered ring is significantly less strained. More importantly, the gem-dimethyl groups at the C5 position provide a "steric umbrella" over the empty p-orbital of the boron atom. This steric shielding drastically reduces the rate of undesired nucleophilic attack (e.g., by atmospheric moisture), preventing premature hydrolysis and protodeborylation [1].

  • Accelerated Transmetalation Kinetics : Despite their stability against hydrolysis, Bneop esters exhibit extraordinary reactivity in specific catalytic cycles. In Suzuki-Miyaura cross-couplings utilizing Ar-Pd(II)-OH complexes, neutral Bneop esters undergo transmetalation significantly faster than their Bpin counterparts. The reduced steric bulk immediately adjacent to the boron-oxygen bonds in Bneop allows for a more rapid coordination to the Pd-hydroxo complex, driving transmetalation to completion in >2 minutes, compared to ~1.5 hours for Bpin [2].

  • Suppression of Fragmentation in Rearrangements : In stereospecific lithiation-borylation reactions, the intermediate boronate (ate) complex must undergo a 1,2-metallate rearrangement. Bpin complexes often suffer from competitive fragmentation back to benzylic carbanions due to steric clash. The slimmer profile of the Bneop ring minimizes this steric penalty, ensuring near-perfect chirality transfer without undesired fragmentation [3].

Quantitative Comparison of Boronic Protecting Groups

To guide synthetic planning, the following table summarizes the physicochemical and kinetic profiles of common boronic acid derivatives.

Protecting GroupRing StructureRelative Stability (Hydrolysis)Transmetalation Rate (vs Pd-OH)Primary Deprotection Strategy
Free Boronic Acid NoneLow (Prone to trimerization)FastN/A
Catechol (Bcat) 5-membered (Aromatic)Very Low (Highly reactive)Very FastMild aqueous hydrolysis
Pinacol (Bpin) 5-membered (Aliphatic)ModerateModerate (~1.5 h)Periodate cleavage, DEA
Neopentyl Glycol (Bneop) 6-membered (Aliphatic)High Very Fast (>2 min) DEA transesterification, Acidic

Visualizing the Synthetic Workflows

AssemblyLine BA Free Boronic Acid R-B(OH)2 Bneop Bneop Ester (Stable Intermediate) BA->Bneop Neopentyl Glycol -H2O (Dean-Stark) Ate Boronate Complex (Ate Complex) Bneop->Ate Chiral Carbenoid (e.g., Lithiated Benzoate) Homolog Homologated Bneop (Stereocontrolled) Ate->Homolog 1,2-Metallate Rearrangement Homolog->Bneop Iterative Cycle (Repeat) Product Final Product (Cross-Coupled) Homolog->Product Suzuki-Miyaura Cross-Coupling

Workflow of iterative assembly-line synthesis utilizing stable Bneop esters.

Transmetalation Pd_OH Ar-Pd(II)-OH (Hydroxo Complex) PreTrans Pre-Transmetalation Intermediate Pd_OH->PreTrans Coordination Bneop Ar'-Bneop (Neutral Ester) Bneop->PreTrans Boron-Oxygen Interaction Trans Transmetalation Transition State PreTrans->Trans Fast Kinetics (>2 min for Bneop) Pd_Ar Ar-Pd(II)-Ar' (Ready for Reductive Elimination) Trans->Pd_Ar Ar' Transfer

Mechanistic pathway of rapid transmetalation of Bneop esters with Pd-hydroxo complexes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers have immediate, observable feedback on the success of each step.

Protocol A: Synthesis of Neopentyl Glycol Boronic Esters (Bneop)

This method utilizes azeotropic distillation to drive the thermodynamically reversible esterification to completion.

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the target boronic acid (1.0 equiv) and neopentyl glycol (1.05 equiv).

  • Solvent Addition : Suspend the reagents in anhydrous toluene (approx. 0.2 M concentration).

  • Azeotropic Distillation : Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Self-Validation Check : Monitor the Dean-Stark trap. The reaction progress is visually confirmed by the collection of the stoichiometric volume of water. Once water ceases to accumulate (typically 2–4 hours), the reaction is complete [1].

  • Isolation : Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (if necessary) or direct recrystallization.

Protocol B: Iterative Stereospecific Homologation

Utilizing Bneop esters prevents the erosion of enantiomeric excess (ee) during complex assembly-line synthesis.

  • Carbenoid Generation : In a Schlenk flask at -78 °C, treat a chiral primary alkyl chloride or benzoate with sec-butyllithium to generate the lithiated carbenoid.

  • Boronate Formation : Dropwise add a solution of the Bneop ester (from Protocol A) in THF.

  • Self-Validation Check : Monitor the reaction via

    
    B NMR. The neutral Bneop ester (
    
    
    
    ~30 ppm) will quantitatively shift to a high-field signal (
    
    
    ~5 ppm), confirming the formation of the tetrahedral ate complex [3].
  • 1,2-Metallate Rearrangement : Warm the mixture to room temperature. The stereospecific migration of the alkyl group displaces the leaving group, yielding the homologated Bneop ester with retained stereochemistry.

Protocol C: Deprotection to Free Boronic Acid via DEA Adduct

Direct acidic hydrolysis of Bneop can be sluggish due to its high stability. This two-step transesterification protocol bypasses this kinetic barrier.

  • Transesterification : Dissolve the Bneop ester in anhydrous diethyl ether. Add diethanolamine (DEA, 1.1 equiv) dropwise at room temperature.

  • Causality & Self-Validation : DEA forms a highly stable, sp

    
    -hybridized bicyclic adduct with the boron atom via a dative N 
    
    
    
    B bond. This thermodynamic sink drives the release of neopentyl glycol. The success of this step is visually validated by the rapid precipitation of the DEA-boronate as a white crystalline solid [4].
  • Filtration : Filter the solid and wash with cold ether to remove the liberated neopentyl glycol.

  • Hydrolysis : Suspend the DEA-boronate in a biphasic mixture of 0.1 M HCl and hexanes/ethyl acetate. The acid protonates the amine, breaking the N

    
     B bond and rapidly liberating the free boronic acid into the organic layer.
    

Emerging Technologies: Photochemical Deprotection

Recent advancements have expanded the NPG protecting group family to include stimuli-responsive variants. The synthesis of 1-(2-nitrophenyl)neopentyl glycol (npnp) boronates provides a highly stable protecting group that is completely orthogonal to traditional chemical deprotection.

By irradiating the npnp-boronate at 365 nm (UV light) in wet acetonitrile, the 2-nitrobenzyl motif undergoes a classic Norrish-type photochemical cleavage, liberating the free boronic acid under entirely neutral, reagent-free conditions. This is particularly valuable for synthesizing highly sensitive drug conjugates or triggering siloxane polycondensations without altering the local pH [5].

References

  • Carrow, B. P., & Hartwig, J. F. "DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes." Angewandte Chemie International Edition, PMC3836474. [Link]

  • Leonori, D., & Aggarwal, V. K. "Stereospecific functionalizations and transformations of secondary and tertiary boronic esters." Chemical Communications, 2017. [Link]

  • Inglis, S. R., et al. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." The Journal of Organic Chemistry, PMC3159850. [Link]

  • Boyet, M., et al. "Photoinduced Deprotection of 2-Nitrophenylneopentyl Glycol Boronates Enables Light-Triggered Polycondensation of Siloxanes." Chemistry - A European Journal, 2025. [Link]

Application Note: Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of modern C–C bond formation in pharmaceutical development and materials science. While aryl iodides and bromides are traditionally preferred due to their high reactivity, the industry increasingly favors aryl chlorides due to their lower cost, broader commercial availability, and favorable atom economy[1]. However, the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) presents a significant kinetic barrier to the oxidative addition step of the catalytic cycle[1].

To overcome this thermodynamic hurdle, specialized electron-rich and sterically demanding ligands are required. demonstrated that dialkylbiaryl phosphine ligands, specifically XPhos , provide highly active, stable, and versatile catalyst systems for these reactions[2]. The electron-rich dicyclohexylphosphino group accelerates oxidative addition, while the bulky triisopropylphenyl moiety facilitates the final reductive elimination step.

Furthermore, utilizing 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane as the nucleophilic partner offers distinct kinetic advantages. The 6-membered 1,3,2-dioxaborinane ring provides an optimal thermodynamic balance: it is significantly more stable against protodeboronation than free boronic acids, yet less sterically hindered than the ubiquitous pinacol esters (Bpin). This reduced steric bulk accelerates the critical transmetalation step, which is vital when the catalytic cycle is already strained by sluggish aryl chloride activation[3].

Catalytic Cycle Visualization

Understanding the molecular choreography of the reaction is essential for troubleshooting. The diagram below illustrates the catalytic sequence, emphasizing the specific stages where the XPhos ligand and aqueous base exert their effects.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-Cl PdII Ar-Pd(II)-Cl L_n Intermediate OxAdd->PdII Base Base Activation (Formation of Ar-Pd-OH) PdII->Base + Base / H2O TransMet Transmetalation with Boronic Ester Base->TransMet + Ar'-B(OR)2 PdII_Biaryl Ar-Pd(II)-Ar' L_n Intermediate TransMet->PdII_Biaryl RedElim Reductive Elimination (Biaryl Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Biaryl Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the bottleneck of Ar-Cl activation.

Quantitative Optimization of Reaction Parameters

The choice of catalyst precursor, ligand, and solvent system dictates the success of aryl chloride couplings. The following table summarizes optimization data for the coupling of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane with a model unactivated aryl chloride (4-chlorotoluene).

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)GC Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)100< 5
2Pd(OAc)₂ / PPh₃ (2% / 4%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)10012
3Pd(OAc)₂ / XPhos (2% / 4%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)10089
4 XPhos Pd G2 (2%) K₃PO₄ (2.0) 1,4-Dioxane/H₂O (4:1) 100 > 98
5XPhos Pd G2 (2%)Cs₂CO₃ (2.0)THF/H₂O (4:1)8074

Causality Insight: Traditional Pd(PPh₃)₄ fails entirely (Entry 1) because triphenylphosphine is neither electron-rich enough to force oxidative addition into the C–Cl bond nor bulky enough to promote reductive elimination. The superiority of the XPhos Pd G2 precatalyst (Entry 4) is attributed to the rapid, quantitative generation of the active mono-ligated Pd(0) species under mild basic conditions, avoiding the formation of inactive Pd black[3].

Self-Validating Experimental Protocol

Self-validating experimental systems are critical for reproducible scale-up. This protocol integrates physical and analytical checkpoints to ensure reaction fidelity at every stage.

Step 1: Precatalyst and Reagent Setup
  • Action: In a nitrogen-filled glovebox or using strict Schlenk techniques, charge an oven-dried 20 mL reaction vial with XPhos Pd G2 (0.02 equiv, 2 mol%), 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Causality: While XPhos Pd G2 is relatively air-stable as a solid, the active Pd(0) species generated in situ is highly susceptible to oxidation. Oxygen inserts into the Pd(0)-phosphine complex, oxidizing the ligand to phosphine oxide and irreversibly deactivating the catalyst.

  • Validation Checkpoint: The solid mixture should appear as a free-flowing, pale-yellow to tan powder. Clumping indicates moisture ingress in the K₃PO₄, which can prematurely hydrolyze the boronic ester.

Step 2: Solvent Degassing and Electrophile Addition
  • Action: Add the aryl chloride (1.0 equiv). If the aryl chloride is a liquid, add it via a microsyringe. Subsequently, add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Causality: The biphasic Dioxane/H₂O system ensures the solubility of both the organic substrates and the inorganic base. Water is not merely a solvent; it actively participates by forming a highly reactive Pd-hydroxo intermediate that dramatically accelerates transmetalation compared to anhydrous conditions.

Step 3: Reaction Execution
  • Action: Seal the vial with a PTFE-lined septum cap. Transfer to a pre-heated aluminum heating block at 100 °C and stir vigorously (1000–1200 rpm) for 12 hours.

  • Causality: A high stirring rate is non-negotiable in biphasic systems. It maximizes the interfacial surface area between the organic and aqueous layers, preventing mass-transfer limitations from artificially depressing the reaction rate.

Step 4: In-Process Control (IPC) & Monitoring
  • Action: After 2 hours, briefly halt stirring to allow phase separation. Observe the color of the organic layer. Extract a 10 µL aliquot of the organic phase, dilute in 1 mL of ethyl acetate, and analyze via GC-MS or LC-MS.

  • Validation Checkpoint:

    • Visual: The organic layer should transition from a reddish-brown (precatalyst activation phase) to a clear pale yellow/amber. A sudden shift to opaque black indicates catalyst decomposition (Pd black precipitation).

    • Analytical: GC-MS should confirm the emergence of the biaryl product mass and the proportional consumption of the aryl chloride.

Step 5: Quenching, Workup, and Isolation
  • Action: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 × 10 mL) followed by saturated aqueous NaCl (brine, 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Causality: Washing with water removes the inorganic salts and the 1,3-propanediol byproduct (cleaved from the dioxaborinane ring). Brine breaks any stubborn emulsions formed by the biphasic reaction mixture.

Experimental Workflow Visualization

Workflow Prep 1. Glovebox Setup Weigh Pd/Ligand/Base Solvent 2. Solvent Addition Degassed Dioxane/H2O Prep->Solvent React 3. Reaction Execution 100 °C, 1000 rpm, 12 h Solvent->React Monitor 4. In-Process Control Color Check & GC-MS React->Monitor Monitor->React If Incomplete Workup 5. Aqueous Workup Extraction & Brine Wash Monitor->Workup If Complete Purify 6. Purification Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow with integrated self-validating quality control checkpoints.

References

  • Anderson, K. W., & Buchwald, S. L. (2005). General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. Angewandte Chemie International Edition.[Link]

  • Pucheault, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Journal of Organic Chemistry.[Link]

Sources

High-Efficiency Microwave Synthesis of 3-Methoxyphenyl Cyclic Boronates

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-MW-2026-03

Target Audience: Medicinal Chemists, Process Development Scientists Focus: Microwave-Assisted Organic Synthesis (MAOS), Palladium Catalysis, Green Chemistry

Executive Summary

3-methoxyphenyl cyclic boronates (e.g., pinacol esters) are critical pharmacophores and intermediates in drug discovery, serving as stable, lipophilic precursors for Suzuki-Miyaura cross-coupling reactions. Conventional thermal synthesis often suffers from long reaction times (12–24 hours) and variable yields due to thermal instability or competitive protodeboronation.

This guide details two microwave-assisted protocols that reduce reaction times to under 30 minutes while improving purity profiles. By leveraging the specific dielectric heating mechanisms of microwave irradiation, researchers can achieve rapid volumetric heating, suppressing side reactions common in conductive heating methods.[1]

Strategic Rationale: The Microwave Advantage

Microwave irradiation is not merely "faster heating"; it is a distinct energy transfer mechanism.[1][2][3][4][5]

  • Dipolar Polarization: The 3-methoxyphenyl moiety and polar solvents (e.g., 2-MeTHF, DMSO) align with the oscillating electric field (2.45 GHz). The molecular friction generated by this realignment creates internal heat.

  • Ionic Conduction: In the Miyaura borylation protocol (Protocol B), the presence of ionic bases (KOAc) and catalysts dramatically increases the heating efficiency (loss tangent,

    
    ) of the reaction mixture, leading to "superheating" effects that overcome activation energy barriers for the transmetallation step.
    
Mechanism of Action: Palladium Cycle & Microwave Interface

The following diagram illustrates the catalytic cycle for Protocol B (Miyaura Borylation), highlighting where microwave energy accelerates the rate-limiting steps.

MiyauraCycle Start Start: 3-Bromoanisole OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd LigandEx Ligand Exchange (Acetate Coordination) OxAdd->LigandEx + Base (KOAc) TransMet Transmetallation (Rate Limiting Step) LigandEx->TransMet + B2pin2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 3-Methoxyphenyl Pinacol Boronate RedElim->Product MW_Effect Microwave Acceleration (Ionic Conduction via KOAc) MW_Effect->TransMet Kinetic Boost

Figure 1: Catalytic cycle of Miyaura Borylation. Microwave irradiation specifically accelerates the energy-intensive transmetallation step facilitated by the ionic base.

Experimental Protocols
Protocol A: Rapid Condensation (From Boronic Acid)

Use this route when starting from commercially available 3-methoxyphenylboronic acid to generate the pinacol ester for stability or purification purposes.

Reagents:

  • 3-methoxyphenylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Solvent: Toluene or 2-MeTHF (Green alternative)

  • Desiccant: Molecular Sieves (3Å or 4Å) - Crucial for equilibrium shift

Workflow:

  • Loading: In a 10 mL microwave vial, charge boronic acid (152 mg, 1 mmol) and pinacol (130 mg, 1.1 mmol).

  • Solvent: Add 3 mL of anhydrous 2-MeTHF.

  • Additive: Add ~200 mg of activated 4Å molecular sieves (beads). Note: Powdered sieves may cause superheating spots.

  • Irradiation: Seal the vial. Heat at 110°C for 10 minutes (Fixed Power Mode or Dynamic Mode with high stirring).

  • Workup: Filter off sieves, concentrate in vacuo. The product is usually sufficiently pure (>95%) for subsequent steps.

Protocol B: Miyaura Borylation (From Aryl Halide)

Use this route to synthesize the boronate "de novo" from 3-bromoanisole. This is the industry-standard method for generating coupling partners.

Reagents:

  • Substrate: 3-Bromoanisole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Must be dry.

  • Solvent: 1,4-Dioxane (Standard) or 2-MeTHF (Green).

Step-by-Step Methodology:

  • Vial Preparation: Equip a 10 mL microwave process vial with a magnetic stir bar.

  • Solids Charge: Add

    
     (280 mg, 1.1 mmol), KOAc (294 mg, 3.0 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).
    
  • Inerting: Cap the vial and purge with Nitrogen or Argon for 2 minutes. Oxygen inhibits the Pd(0) cycle.

  • Liquids Charge: Inject 3-Bromoanisole (126 µL, 1.0 mmol) and anhydrous solvent (4 mL) through the septum.

  • Microwave Parameters:

    • Temperature: 130°C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (to suspend KOAc)

    • Absorption Level: High (due to ionic base)

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Data Analysis & Comparison

Table 1: Efficiency Comparison (Conventional vs. Microwave)

MetricConventional Thermal (Reflux)Microwave-Assisted (Protocol B)Improvement Factor
Reaction Time 12 – 18 Hours20 Minutes36x - 54x Faster
Temperature 100°C (Oil Bath)130°C (Internal)+30°C (Safe Superheating)
Yield (Isolated) 65 – 75%82 – 91%~20% Increase
Purity (Crude) 80% (Protodeboronation common)>92%Cleaner Profile
Energy Usage High (Overnight heating)Low (<0.1 kWh)Sustainable
Green Chemistry Optimization

To align with sustainable manufacturing principles (E-Factor reduction), replace hazardous dipolar aprotic solvents (DMF, DMAc) or ethers (Dioxane) with 2-Methyltetrahydrofuran (2-MeTHF) .

  • Higher Boiling Point: 2-MeTHF boils at 80°C (vs. THF at 66°C), allowing higher reaction temperatures even without pressure.

  • Phase Separation: Unlike Dioxane, 2-MeTHF is immiscible with water, simplifying the workup (no extraction solvent swap needed).

  • Microwave Coupling: 2-MeTHF has a sufficient loss tangent to heat efficiently.

Troubleshooting Guide

Issue: Homocoupling (Biaryl formation)

  • Cause: Presence of Oxygen or low

    
     loading.
    
  • Solution: Ensure rigorous inert gas purging. Increase

    
     to 1.2 equiv.
    

Issue: Protodeboronation (Ar-Bpin


 Ar-H) 
  • Cause: Temperature too high or reaction time too long; presence of water.

  • Solution: Reduce MW temp to 110°C. Ensure KOAc is anhydrous.

Issue: Incomplete Conversion

  • Cause: Catalyst deactivation ("Pd Black" precipitation).

  • Solution: Switch to a more robust catalyst system like Pd(OAc)₂ + XPhos , which forms a highly active monolithic species stable under microwave conditions.

Workflow Visualization

Workflow Setup 1. Setup (Vial + Reagents + N2 Purge) MW_Unit 2. Microwave Irradiation (130°C, 20 min, High Stir) Setup->MW_Unit Sealed Vessel Cooling 3. Compressed Air Cooling (To 40°C) MW_Unit->Cooling Auto-Process Workup 4. Workup (Dilute EtOAc -> Wash -> Dry) Cooling->Workup Decap Analysis 5. QC Analysis (1H NMR / LC-MS) Workup->Analysis Isolate

Figure 2: Operational workflow for the microwave-assisted synthesis of 3-methoxyphenyl cyclic boronates.

References
  • Microwave Theory: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition. Link

  • Miyaura Borylation: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link

  • Microwave Borylation: Appukkuttan, P., et al. (2003). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions.[6][7][8][9][10] Synlett. Link

  • Green Solvents: Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Link

  • Catalyst Optimization: Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Molecule: 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane is a 6-membered cyclic boronic ester. Unlike the ubiquitous 5-membered pinacol esters (dioxaborolanes), the 1,3-propanediol-derived 6-membered ring offers distinct thermodynamic stability.[1]

The Challenge: Users frequently encounter a "Goldilocks" problem:

  • Too Stable: The 6-membered ring resists hydrolysis under mild conditions, leading to stalled reactions.

  • Too Labile: Aggressive conditions (high T, strong base) trigger protodeboronation (C-B bond cleavage), destroying the active pharmaceutical ingredient (API) precursor.

The Mechanism: The 3-methoxy substituent (


) is electron-withdrawing by induction. This increases the Lewis acidity of the boron center relative to a phenyl ring, theoretically accelerating the initial nucleophilic attack by hydroxide. However, the lipophilicity of the ester often creates biphasic kinetics that mask intrinsic reactivity.

Diagnostic Workflow (Visual Guide)

Before altering parameters, identify your specific failure mode using the logic tree below.

TroubleshootingLogic Start START: Reaction Issue CheckHPLC Check HPLC/NMR Is Starting Material (SM) remaining? Start->CheckHPLC HighSM High SM Remaining (Stalled Hydrolysis) CheckHPLC->HighSM Yes LowSM Low SM, Low Product (Mass Balance Missing) CheckHPLC->LowSM No CheckSolubility Check Reaction Homogeneity Is it biphasic? HighSM->CheckSolubility CheckTemp Check Temperature Is T > 60°C? LowSM->CheckTemp SolubilityIssue Mass Transfer Limitation Action: Add THF/Dioxane CheckSolubility->SolubilityIssue Yes (Cloudy) BaseIssue Insufficient Hydroxide Action: Increase [OH-] to >3 equiv CheckSolubility->BaseIssue No (Clear) CheckTemp->BaseIssue No (pH dropped) DecompIssue Protodeboronation Action: Lower T, Check Metals CheckTemp->DecompIssue Yes

Figure 1: Decision matrix for diagnosing hydrolysis failures. Blue nodes indicate decision points; Green nodes indicate solutions.

Critical Troubleshooting Protocols

Scenario A: "The reaction is stalled (High SM)"

Root Cause: The 1,3,2-dioxaborinane ring is thermodynamically more stable than acyclic esters. Furthermore, the lipophilic 3-methoxyphenyl group may hide the boronic center in organic micelles, preventing the aqueous base from attacking.

Protocol 1: The Homogeneity Fix

  • Solvent System: Switch to a 3:1 ratio of THF:Water or Dioxane:Water . The organic co-solvent is non-negotiable for this lipophilic ester.

  • Base Equivalents: Boronic acid production generates protons (Lewis acid mechanism consumes

    
    ). You need at least 3.0 equivalents  of base (NaOH or LiOH) relative to the ester.
    
  • Temperature: Increase to 40°C. Do not exceed 60°C without checking stability (see Scenario B).

Scenario B: "My product is disappearing (Protodeboronation)"

Root Cause: The 3-methoxy group is electron-withdrawing. While this aids hydrolysis, it also stabilizes the anionic intermediate required for protodeboronation (C-B bond cleavage), yielding anisole (methoxybenzene).

Mechanism of Failure:



Protocol 2: The Stabilization Fix

  • Temperature Control: Strictly maintain

    
    .
    
  • Base Selection: Switch from strong bases (NaOH) to buffered bases like

    
      (3-4 equiv). The lower instantaneous pH reduces the concentration of the destabilizing "ate" complex.
    
  • Metal Scavenging: Trace Pd or Cu from previous steps catalyzes deboronation. Add a metal scavenger (e.g., QuadraPure™) or wash the starting material with EDTA before hydrolysis.

Kinetic Data & Benchmarking

The following table summarizes expected hydrolysis rates for 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane compared to common analogs.

Parameter3-Methoxy-DioxaborinanePhenyl-Pinacol EsterPhenyl-Boronic Acid
Ring Size 6-membered (Stable)5-membered (Very Stable)N/A (Hydrolyzed)
Electronic Effect (

)

(EWG)

(Neutral)
N/A
Hydrolysis

(pH 12)
~2-4 hours >12 hoursInstant
Protodeboronation Risk ModerateLowHigh (in base)
Solubility (Aq. Base) PoorVery PoorGood (as boronate)

Note: The 3-methoxy group accelerates hydrolysis relative to the unsubstituted phenyl ring due to increased electrophilicity at Boron, but the 6-membered ring creates a kinetic barrier compared to acyclic esters.

Analytical Methodologies (Validation)

Do not rely on TLC. The polarity difference between the ester and the acid is often insufficient on silica due to "streaking" of the boronic acid.

Method A: NMR (The Gold Standard)

This method allows you to see the conversion of the


 ester to the 

boronate species in real-time.
  • Sample Prep: Take a 0.5 mL aliquot of the reaction mixture.

  • Lock: Add 0.1 mL

    
    .
    
  • Acquisition: Run

    
     NMR (usually ~128 MHz). Use quartz tubes if possible to reduce background, though borosilicate is acceptable for qualitative checks.
    
  • Interpretation:

    • Starting Material (Ester):

      
       ppm (Broad peak).
      
    • Product (Boronate/Acid):

      
       ppm (Sharper peak, indicates 
      
      
      
      "ate" complex in base).
    • Decomposition (Boric Acid):

      
       ppm (in neutral pH) or ~2 ppm (in high pH). Note: Boric acid overlaps with product in high base; acidification is required to distinguish.
      
Method B: HPLC (with Quench)

Direct injection of basic reaction mixtures can damage columns and cause on-column hydrolysis.

  • Quench: Take 50

    
     reaction mix + 200 
    
    
    
    1N HCl .
  • Wait: Let sit for 10 mins (ensures full conversion of boronate anion to neutral boronic acid).

  • Run: Standard C18 gradient.

  • Target: The boronic acid will elute much earlier (more polar) than the dioxaborinane ester.

Mechanistic Pathway Diagram

Understanding the species in solution is vital for controlling the reaction.

ReactionMechanism Ester Neutral Ester (Lipophilic, sp2) AteComplex Tetrahedral 'Ate' Complex (Water Soluble, sp3) Ester->AteComplex + OH- (Fast) BoronicAcid Target Boronic Acid (Product) AteComplex->BoronicAcid + H2O / - Diol (Rate Limiting) Decomp Anisole + Boric Acid (Protodeboronation) AteComplex->Decomp Heat / Metal (Irreversible)

Figure 2: The tetrahedral "ate" complex is the fork in the road. It is required for hydrolysis but is also the species that undergoes decomposition.

FAQ

Q: Can I use carbonate (


) instead of hydroxide to avoid decomposition? 
A:  Yes, but the reaction will be significantly slower. Carbonate is a weaker base and generates a lower concentration of the active nucleophile (

). If you use carbonate, you must increase the temperature, which re-introduces the decomposition risk. A better alternative is

at lower temperatures.

Q: Why does the pH drift downward during the reaction? A: Boronic acids are Lewis acids, not Brønsted acids. They react with water/hydroxide to form the boronate anion (


), effectively consuming one equivalent of 

. If you start with only 1.0 equivalent of base, the reaction will stall at 50-70% conversion as the pH drops below the threshold for hydrolysis. Always use excess base.

Q: The 3-methoxy group is stable, right? A: Relatively, yes. Compared to a 2-pyridyl or 2,6-difluoro substituted boron, the 3-methoxyphenyl group is stable. However, in "forcing" conditions (refluxing aqueous NaOH), the electron-withdrawing nature of the methoxy group facilitates the ipso-substitution of Boron by a proton.

References

  • Kuivila, H. G., et al. "Electrophilic Displacement Reactions. X. General Acid Catalysis in the Protodeboronation of Areneboronic Acids." Journal of the American Chemical Society, vol. 83, no. 9, 1961, pp. 2159–2163. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, vol. 43, 2014, pp. 412-443. (Detailed discussion on protodeboronation mechanisms). Link

  • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. 2nd Ed., Wiley-VCH, 2011. (The definitive text on boronic ester stability). Link

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, vol. 91, no. 2, 1991, pp. 165–195. (Source for

    
     values). Link
    

Sources

Technical Support Center: Stabilizing 3-Methoxyphenyl Boronate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PROTO-3OME-001 Subject: Preventing Protodeboronation in 3-Methoxyphenyl Boronate Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Race" Against Time

You are likely visiting this page because your Suzuki-Miyaura coupling involving 3-methoxyphenyl boronic acid pinacol ester is suffering from low yields, and you are observing the formation of anisole (the reduced byproduct) rather than your desired biaryl product.

The Core Issue: While 3-methoxyphenyl boronates are not as notoriously unstable as 2-pyridyl or polyfluorinated boronates, they occupy a "danger zone" of reactivity. The meta-methoxy group exerts an inductive electron-withdrawing effect (-I) without the compensating resonance donation (+M) available at the ortho/para positions. This electronic environment renders the C-B bond susceptible to base-catalyzed hydrolytic cleavage (protodeboronation) if the cross-coupling cycle is sluggish.

The Solution Philosophy: Success relies on winning a kinetic race: Transmetallation (Path A) must occur faster than Protodeboronation (Path B) .

Diagnostic Hub: Understanding the Failure Mode

Before changing reagents, understand the mechanism. In aqueous basic conditions (standard Suzuki), your boronate ester hydrolyzes to the boronic acid, which then forms a boronate "ate" complex [Ar-B(OH)₃]⁻. This anionic species is the fork in the road.

Mechanism of Failure (DOT Diagram)

Protodeboronation Start 3-Methoxyphenyl Boronate Ester Hydrolysis Hydrolysis (H2O/Base) Start->Hydrolysis Base/H2O AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Hydrolysis->AteComplex Product Biaryl Product (Success) AteComplex->Product Path A: Transmetallation (Fast with Bulky Ligands) Protonation Ipso-Protonation (H2O is Proton Source) AteComplex->Protonation Path B: Decomposition (Favored by High Temp/pH) PdCycle Pd(II)-Ar' Intermediate (Catalytic Cycle) PdCycle->Product Byproduct Anisole (Protodeboronation) Protonation->Byproduct

Caption: The Kinetic Fork. The boronate "ate" complex is the critical intermediate. You must accelerate Path A (Green) or block Path B (Red).

Optimization Protocols

If you are seeing anisole formation, stop using standard aqueous carbonate conditions (e.g., Na₂CO₃/DME/Water). Switch to one of the following high-fidelity protocols.

Protocol A: The "Anhydrous" Strategy (Block Path B)

Best for: Substrates sensitive to water; when you want to use the pinacol ester directly.

Logic: By removing water, you prevent the formation of the hydrolytic "ate" complex and the proton source required for deboronation. We use CsF (Cesium Fluoride) to activate the boron via a fluoride-ate complex, which transmetallates efficiently but resists protonation in aprotic media.

ComponentRecommendationFunction
Solvent 1,4-Dioxane (Anhydrous)High boiling point, good solubility.
Base/Activator CsF (2.0 - 3.0 equiv)Activates B-pin without hydrolysis.
Catalyst Pd(OAc)₂ + SPhos or XPhos Electron-rich Buchwald ligands accelerate transmetallation.
Temperature 80°C - 100°CSufficient energy for coupling.

Step-by-Step:

  • Flame-dry a Schlenk tube and cool under Argon.

  • Add 3-methoxyphenyl boronate ester (1.2 equiv), Aryl Halide (1.0 equiv), CsF (3.0 equiv), and Pd-Catalyst (typically 2-5 mol%).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 100°C. Do not add water.

Protocol B: The "Slow Release" Strategy (MIDA Boronates)

Best for: Scale-up; when the coupling partner (electrophile) is deactivated or sterically hindered.

Logic: MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized and stable to anhydrous conditions. They do not couple directly. Under specific aqueous conditions, they slowly hydrolyze to release the active boronic acid.[1][2][3] This keeps the concentration of the unstable "ate" complex low, preventing the second-order decomposition pathways while maintaining enough active species for the catalyst.

ComponentRecommendationFunction
Reagent 3-methoxyphenyl MIDA boronate Protected, shelf-stable precursor.
Solvent THF : Water (10:1)Required for controlled hydrolysis.
Base K₃PO₄ (3.0 equiv)Mild base; phosphate buffers the pH.
Catalyst Pd(dtbpf)Cl₂ or Pd-XPhos-G3 High-turnover precatalysts.
Temperature 60°CMilder temp reduces thermal decomposition.

Step-by-Step:

  • Charge vial with MIDA boronate (1.5 equiv), Aryl Halide (1.0 equiv), K₃PO₄ (3.0 equiv), and Catalyst (2 mol%).

  • Add THF and degassed Water (ratio 10:1).

  • Heat to 60°C with vigorous stirring.

  • Note: The reaction may look heterogeneous initially.[4] As the MIDA hydrolyzes, the solution often clarifies.

Troubleshooting & FAQs

Q: Why is 3-methoxyphenyl worse than phenyl boronate? A: While the methoxy group is electron-donating by resonance to the ortho and para positions, it is inductively withdrawing (-I) at the meta position (where the boron is). This inductive effect can acidify the C-B bond slightly, but more importantly, if you are using standard conditions, the reaction might simply be too slow, allowing the background hydrolysis to dominate.

Q: Can I use Copper (Cu) additives? A: Proceed with caution. While Cu(I) salts (like CuTc) can facilitate transmetallation (Liebeskind-Srogl type mechanisms), copper is also known to catalyze protodeboronation in electron-rich aromatics under aerobic conditions. If you use Cu, you must be strictly anaerobic.

Q: I see the homocoupling of the boronic acid (3,3'-dimethoxybiphenyl). What does this mean? A: This indicates oxidation is occurring. Oxygen has leaked into your system. Oxygen promotes the formation of peroxo-boron species which lead to phenol formation or homocoupling.

  • Fix: Degas solvents by sparging with Argon for 20 mins, not just sonication.

Q: Why do you recommend Buchwald Ligands (SPhos/XPhos)? A: These bulky, electron-rich phosphines facilitate the Oxidative Addition of your aryl halide (often the rate-limiting step) and accelerate Transmetallation . By speeding up the catalytic cycle, you consume the boronate before it has time to decompose.

Comparative Data: Base Selection Impact

The choice of base dramatically alters the half-life of the boronate species.

Base SystempKa (conj. acid)Risk of DeboronationRecommended For
Na₂CO₃ / H₂O ~10.3High Simple, stable substrates only.
K₃PO₄ / H₂O ~12.3Medium "Slow Release" (MIDA) protocols.
CsF / Anhydrous N/A (Aprotic)Low Unstable/Sensitive boronates.
TlOH / TlOEt ~13Very High Avoid. Historical use only; toxic and promotes cleavage.
References
  • Mechanism of Protodeboronation: Cox, P. A., et al. (2016). "Protodeboronation of (Hetero)Arylboronic Acids." Journal of the American Chemical Society. [Link][5]

  • MIDA Boronate "Slow Release" Strategy: Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link][5][6]

  • Anhydrous Fluoride Activation: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. [Link][5]

  • Base Selection & Stability: Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. [Link]

Sources

Technical Support Center: High-Efficiency Suzuki Coupling with Dioxaborinanes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Improving Atom Economy & Process Mass Intensity (PMI) via Dioxaborinanes

Core Directive: The "Why" and "How"

Welcome to the technical support hub for next-generation Suzuki-Miyaura coupling. You are likely here because standard pinacol (Bpin) esters, while stable, are creating excessive waste streams and purification bottlenecks in your drug development pipeline.

The Solution: Transitioning to 1,3,2-dioxaborinanes (specifically Neopentyl Glycol and 1,3-Propanediol derivatives).

The Benefit:

  • Atom Economy (AE): Reduce the molecular weight of the leaving group (the "boron waste").

  • Crystallinity: Unlike oily Bpin esters, neopentyl esters often crystallize, allowing filtration instead of chromatography.

  • Recyclability: The diol directing group can often be recovered and reused, closing the mass balance loop.

Reagent Selection Guide (Hardware Configuration)

Before starting your reaction, select the correct boron "cartridge" for your substrate. Do not default to Bpin.

Comparative Analysis of Boronic Esters[1][2][3][4][5][6][7]
FeaturePinacol (Bpin) Neopentyl Glycol (Bneop) 1,3-Propanediol (Btrim)
Ring Size 5-membered (Dioxaborolane)6-membered (Dioxaborinane)6-membered (Dioxaborinane)
Diol MW 118.17 g/mol 104.15 g/mol 76.09 g/mol
Atom Economy Low (Heavy waste)Medium-High Highest
Physical State Often Oil/AmorphousOften Crystalline Often Oil
Hydrolytic Stability Very HighHighModerate
Recyclability Difficult (Destructive removal)Excellent (Acidic recovery) Good

Scientist's Recommendation:

  • Use Btrim for maximum atom economy on simple, robust substrates.

  • Use Bneop as the "Gold Standard" for pharmaceutical intermediates. Its crystallinity allows you to skip column chromatography (improving PMI), and it offers a sweet spot between stability and reactivity.

Critical Protocols (Software Installation)

We provide two distinct operating modes. Choose based on your substrate's sensitivity.

Protocol A: The "Speed & Stability" Mode (Anhydrous)

Best for: Protodeboronation-prone substrates (e.g., 2-pyridyl, polyfluorinated aryls) and high-throughput screening.

Mechanism: Uses Potassium Trimethylsilanolate (TMSOK) to form a highly reactive "ate" complex without water, preventing hydrolytic side reactions.

  • Setup: Flame-dry a reaction vessel; backfill with

    
    .
    
  • Charge:

    • Aryl Halide (1.0 equiv)[1]

    • Aryl-Bneop Ester (1.1 equiv)

    • Pd Catalyst (e.g., Pd-P(

      
      -Bu)
      
      
      
      G3 or Pd(dppf)Cl
      
      
      ) (0.02 equiv)[2]
    • TMSOK (1.5 equiv) - Critical Reagent

  • Solvent: Add anhydrous THF or Toluene (0.2 M concentration).

  • Execution: Stir at 25–60 °C. (Reaction is often exothermic and fast; monitor closely).

  • Workup: Filter through a celite pad to remove silanolate salts. Concentrate.

Protocol B: The "Green Recovery" Mode (Aqueous/Recyclable)

Best for: Scale-up where recovering the neopentyl glycol is economically vital.

  • Coupling: Perform standard Suzuki (e.g.,

    
    , Toluene/Water, Pd catalyst) using the Bneop  ester.
    
  • Separation: Separate organic layer containing product.

  • Diol Recovery (The Critical Step):

    • The aqueous waste stream contains the neopentyl glycol and borate salts.

    • Acidify aqueous layer to pH < 3.

    • Extract with Toluene or Ethyl Acetate. Neopentyl glycol partitions into the organic phase.

    • Concentrate to recover crystalline neopentyl glycol for re-esterification.

Troubleshooting & FAQs (Helpdesk)

Q1: My reaction with Dioxaborinanes is significantly slower than with Bpin.

Diagnosis: 6-membered borinanes are more sterically hindered and conformationally rigid than 5-membered pinacol esters. The formation of the active trihydroxyboronate species (transmetallation precursor) is the bottleneck. Fix:

  • Switch Base: Move from Carbonate (

    
    ) to Hydroxide (
    
    
    
    ) or Silanolate (
    
    
    ). The "ate" complex formation requires a stronger Lewis base nucleophile for 6-membered rings.
  • Add Water: If not using the Anhydrous Protocol, ensure strictly controlled water addition (5–10% v/v). Dioxaborinanes need water to hydrolyze to the active acid in situ if the base isn't strong enough to form the ester-ate complex directly.

Q2: I am seeing significant protodeboronation (Ar-H) instead of product.

Diagnosis: The "slow release" mechanism has failed. The concentration of free boronic acid is too high relative to the rate of transmetallation. Fix:

  • Use Protocol A (Anhydrous): By eliminating water and using TMSOK, you bypass the free boronic acid stage entirely, reacting directly via the silanolate-boronate complex.

  • Catalyst Upgrade: Switch to a precatalyst prone to fast oxidative addition (e.g., XPhos Pd G3) to consume the transmetallating species faster than it can decompose.

Q3: How do I calculate the Atom Economy (AE) improvement?

Logic:



  • Bpin Waste:

    
     fragment (Mass ~116) is lost.
    
  • Btrim Waste:

    
     fragment (Mass ~74) is lost.
    
  • Improvement: You save ~42 mass units per mole. On a 10kg scale, this eliminates ~3-4 kg of waste stream immediately.

Visualizations

Workflow: The "Green" Cycle (Diol Recovery)

This diagram illustrates the circular economy approach using Neopentyl Glycol.

GreenSuzuki Start Start: Aryl-Bneop + Ar-X Coupling Suzuki Coupling (Pd Cat, Base) Start->Coupling PhaseSep Phase Separation Coupling->PhaseSep Product Product (Organic Phase) PhaseSep->Product Isolate Waste Aqueous Waste (Borates + Neopentyl Glycol) PhaseSep->Waste Recovery Acidify & Extract Waste->Recovery pH < 3 RecycledDiol Recovered Neopentyl Glycol Recovery->RecycledDiol Extraction RecycledDiol->Start Re-esterification (Loop)

Caption: Closed-loop workflow for recovering Neopentyl Glycol directing groups.

Decision Tree: Troubleshooting Reactivity

Use this logic flow to diagnose stalled reactions.

Troubleshooting Issue Issue: Low Conversion with Dioxaborinane CheckBase Check Base Strength Issue->CheckBase WeakBase Weak (K2CO3, K3PO4) CheckBase->WeakBase StrongBase Strong (KOH, TMSOK) CheckBase->StrongBase Action1 Action: Increase Water Content (Promote Hydrolysis) WeakBase->Action1 CheckSubstrate Check Substrate Stability StrongBase->CheckSubstrate Action2 Action: Switch to Anhydrous TMSOK (Direct Ate-Complex) Unstable Protodeboronation Prone CheckSubstrate->Unstable Stable Stable Aryl CheckSubstrate->Stable Action3 Action: Use Protocol A (Anhydrous) Unstable->Action3 Action4 Action: Increase Temp or Catalyst Load Stable->Action4

Caption: Diagnostic logic for optimizing dioxaborinane coupling efficiency.

References

  • Denmark, S. E., & Ujaque, G. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261.[2] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

  • Gonzalez, J. A., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(12), 1722–1728. Link

  • Xu, L., et al. (2009). Efficient recovery method for neopentyl glycol. CN Patent 101407447A. Link

Sources

Troubleshooting low yields in 3-methoxyphenyl dioxaborinane coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the specific challenges of coupling 3-methoxyphenyl dioxaborinanes (typically neopentyl glycol esters). This substrate class presents a unique "stability-reactivity" paradox: the 6-membered dioxaborinane ring is often too stable under standard Suzuki conditions, leading to stalled transmetallation and catalyst decomposition before the product forms.

Subject: Troubleshooting Low Yields in Suzuki-Miyaura Cross-Coupling

Case ID: 3-OMe-Diox-001 Substrate Class: Electron-Rich Aryl Boronic Esters (Cyclic 6-membered)

Part 1: Diagnostic Workflow

Before altering reagents, determine if your reaction is failing due to kinetic stalling (ester won't open) or catalyst death (protodeboronation/poisoning).

TroubleshootingFlow Start ISSUE: Low Yield (<40%) CheckSM Analyze Crude Mixture (NMR/LCMS) Start->CheckSM Result1 SM Remaining (Boronate Intact) CheckSM->Result1 >50% SM Result2 Protodeboronated Byproduct (Anisole) CheckSM->Result2 Ar-H Observed Result3 Homocoupling (Biaryl) CheckSM->Result3 Ar-Ar Observed Action1 DIAGNOSIS: Hydrolysis Failure Dioxaborinane ring is too stable. Result1->Action1 Action2 DIAGNOSIS: Catalyst Death Fast protodeboronation > Transmetallation. Result2->Action2 Action3 DIAGNOSIS: Oxidative Issues O2 leak or excessive catalyst loading. Result3->Action3 Fix1 SOLUTION: Add H2O or Switch to TMSOK Action1->Fix1 Fix2 SOLUTION: Anhydrous 'Denmark' Conditions Action2->Fix2 Fix3 SOLUTION: Degas + Scavenger Action3->Fix3

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Part 2: The Core Problem – "The Dormant Ester"

Q: Why is my 3-methoxyphenyl dioxaborinane not reacting, even though pinacol esters work fine?

A: You are likely facing a hydrolysis rate mismatch . Unlike 5-membered pinacol esters (dioxaborolanes), 6-membered neopentyl glycol esters (dioxaborinanes) are exceptionally stable toward hydrolysis.

  • Mechanism: In standard aqueous Suzuki couplings, the boronic ester must hydrolyze to the boronic acid in situ before it can interact with the base (usually hydroxide) to form the active hydroxyboronate species [1].

  • The Mismatch: If the hydrolysis of the dioxaborinane is slower than the decomposition rate of your palladium catalyst, the catalyst dies before the active nucleophile is generated.

  • 3-Methoxy Effect: The electron-donating nature of the methoxy group makes the boron center less Lewis acidic, further retarding the nucleophilic attack of water/base required to open the ring [2].

Q: How do I fix this "Dormant Ester" issue?

A: You have two distinct strategies. Choose based on your equipment capabilities:

Strategy A: Force Hydrolysis (Aqueous Conditions)

Use this if you are using inorganic bases (K₂CO₃, K₃PO₄).

  • Increase Water Content: Anhydrous conditions are fatal here. Use a solvent ratio of at least 4:1 (Organic:Water) .

  • Switch Solvent: Use solvents that are miscible with water to assist phase transfer. 1,4-Dioxane or DMF are superior to Toluene for stubborn esters.

  • Heat: Dioxaborinanes often require 90–100°C to hydrolyze efficiently.

Strategy B: The "Denmark" Anhydrous Activation (Recommended)

Use this if you want to bypass hydrolysis entirely. Prof. Scott Denmark demonstrated that Potassium Trimethylsilanolate (TMSOK) can activate dioxaborinanes directly in anhydrous toluene/THF, forming a silanolate-boronate intermediate that transmetallates rapidly [3].

Part 3: Protocol Optimization

Q: What is the "Gold Standard" protocol for this specific substrate?

A: We recommend the Anhydrous Silanolate Protocol for 3-methoxyphenyl dioxaborinanes to avoid protodeboronation and hydrolysis issues.

Reagents:

  • Substrate: 3-Methoxyphenyl-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv)

  • Halide: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(dba)₂ (5 mol%) + SPhos (10 mol%) OR Pd-XPhos-G3 (2-5 mol%)

  • Activator: TMSOK (Potassium trimethylsilanolate) (2.0 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M)

Step-by-Step:

  • Charge Solids: Add the dioxaborinane, aryl halide, Pd source, and ligand to a vial.

  • Inert Atmosphere: Seal and purge with Argon/N₂ for 5 minutes.

  • Activator Addition: In a glovebox or under strict Schlenk technique, add solid TMSOK . Note: TMSOK is hygroscopic; handle quickly.

  • Solvent: Add anhydrous THF via syringe.

  • Reaction: Stir at 60°C for 4–12 hours.

  • Workup: The silanol byproduct is easily removed. Quench with water, extract with EtOAc.

Part 4: Troubleshooting Side Reactions

Q: I see significant 3-methoxybenzene (anisole) in my crude NMR. What is happening?

A: This is Protodeboronation . The 3-methoxy group activates the ring, making the C-B bond susceptible to protonolysis, especially if the cross-coupling cycle is slow.

VariableAdjustment to Stop Protodeboronation
Base Avoid Hydroxides (NaOH, KOH). Switch to anhydrous bases like K₃PO₄ or TMSOK .
Catalyst Increase Activity. Use a precatalyst (e.g., XPhos-Pd-G3) to ensure oxidative addition happens faster than boron decomposition [4].
Concentration Increase Concentration. Running at 0.5 M – 1.0 M favors the bimolecular coupling over the pseudo-first-order reaction with solvent protons.

Q: Can I just convert the dioxaborinane to something else?

A: Yes. If the dioxaborinane remains stubborn, convert it to the Potassium Trifluoroborate (BF₃K) salt.

  • Why: BF₃K salts are monomeric and often transmetallate more efficiently than bulky esters.

  • Method: Treat your dioxaborinane with KHF₂ (excess) in MeOH/H₂O. The salt precipitates out. Filter and use this in the coupling [5].

Part 5: Mechanistic Visualization

Understanding the activation pathway is critical for selecting the right base.

ActivationPathways Ester Dioxaborinane (Stable/Dormant) Acid Boronic Acid (Ar-B(OH)2) Ester->Acid Slow Hydrolysis (Bottleneck) Silanolate Silyl-Boronate [Ar-B(OR)3]- Ester->Silanolate Direct Activation (Fast) Water + H2O / OH- BoronateA Hydroxyboronate [Ar-B(OH)3]- Acid->BoronateA Fast Product Coupled Product BoronateA->Product Transmetallation with Pd(II) TMSOK + TMSOK (Anhydrous) Silanolate->Product Transmetallation with Pd(II) Pd Pd(II)-Ar-X Pd->Product Catalytic Cycle

Figure 2: Comparison of the slow aqueous hydrolysis pathway vs. the direct anhydrous activation pathway using TMSOK.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Denmark, S. E., & Smith, R. C. (2010). Mechanistic Studies on the Base-Promoted Cross-Coupling of Arylboronic Acids and Derivatives. Journal of the American Chemical Society, 132(4), 1243–1245. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

Technical Support Center: Organoboron Purification & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane on Silica Gel

Ticket ID: #B-3MP-SIL-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Core Challenge

You are likely experiencing streaking, low recovery, or complete degradation of your compound during column chromatography.

2-(3-Methoxyphenyl)-1,3,2-dioxaborinane is a cyclic boronic ester derived from 1,3-propanediol. While more stable than the free boronic acid, this 6-membered ring system is kinetically labile compared to 5-membered analogs (like pinacol esters).

On standard silica gel (


), two detrimental processes occur:
  • Lewis Acid-Base Interaction: The empty

    
    -orbital on the boron atom coordinates with the lone pairs of the surface silanol (
    
    
    
    ) groups, causing severe tailing (chemisorption).
  • Acid-Catalyzed Hydrolysis: The acidic nature of silica (pH ~4-5) catalyzes the hydrolysis of the ester back to the free boronic acid, which is highly polar and often adheres irreversibly to the baseline.

Troubleshooting Guide

Phase 1: Diagnosis

Use this decision matrix to identify your specific failure mode.

TroubleshootingTree Start Symptom Observed Streak Broad/Streaking Peak Start->Streak Tailing Loss Low Mass Recovery Start->Loss Missing Material NewSpot New Polar Spot (Baseline) Start->NewSpot Decomposition Cause1 Boron-Silanol Coordination Streak->Cause1 Cause2 Irreversible Binding (Borasiloxane formation) Loss->Cause2 Cause3 Hydrolysis to Boronic Acid NewSpot->Cause3 Sol1 SOLUTION: Add 1-3% Et3N to Eluent Cause1->Sol1 Sol2 SOLUTION: Switch to Neutral Alumina Cause2->Sol2 Cause3->Sol1 Sol3 SOLUTION: Transesterify to Pinacol Ester Cause3->Sol3

Figure 1: Diagnostic decision tree for organoboron purification issues.

Phase 2: The "Buffered Silica" Protocol (Recommended)

Standard silica is too acidic. You must neutralize the surface to prevent hydrolysis and mask silanol sites.

Reagents Required:

  • Triethylamine (Et

    
    N)
    
  • HPLC Grade Solvents (Hexane/Ethyl Acetate)

  • Standard Silica Gel 60

Step-by-Step Protocol:

  • Pre-treatment: Prepare your mobile phase (e.g., 10% EtOAc in Hexane) and add 1% v/v Triethylamine .

  • Slurry Packing: Slurry pack the column using this Et

    
    N-treated solvent. Crucial: Allow the solvent to run through the column for at least 2 column volumes (CV) before loading your sample. This ensures the silica surface is fully neutralized.
    
  • Sample Loading: Dissolve your crude 2-(3-methoxyphenyl)-1,3,2-dioxaborinane in a minimum amount of the mobile phase (containing Et

    
    N). Avoid dissolving in pure DCM or Chloroform if possible, as these can be slightly acidic.
    
  • Elution: Run the column using the Et

    
    N-doped solvent system.
    
  • Post-Column: Evaporate solvents immediately. The Et

    
    N is volatile and will be removed under vacuum.
    

Why this works: The nitrogen lone pair in triethylamine hydrogen-bonds to the silica surface silanols (


), effectively "capping" them. This prevents the boron atom from coordinating to the silica and raises the local pH, inhibiting acid-catalyzed hydrolysis [1].

Technical Deep Dive: Stability Mechanisms

The 6-Membered Ring Vulnerability

Your compound is a 1,3,2-dioxaborinane .

  • Thermodynamics: 6-membered boronic esters are thermodynamically less stable than 5-membered (pinacol) esters. The hydrolysis equilibrium constant favors the ring opening more readily [2].

  • Kinetics: The hydrolysis rate is significantly faster for dioxaborinanes than for pinacol esters or neopentyl glycol esters.

Degradation Pathway on Silica

The following diagram illustrates the molecular events occurring inside your column.

Degradation cluster_0 Mobile Phase cluster_1 Silica Surface (Acidic/Wet) Compound Dioxaborinane (Intact) Silanol Si-OH Sites Compound->Silanol Coordination Water Adsorbed H2O Compound->Water + H2O Coordination Lewis Acid Complex Silanol->Coordination Hydrolysis Hydrolysis Water->Hydrolysis Coordination->Hydrolysis H+ Catalysis Product Free Boronic Acid (Streaks/Stuck) Hydrolysis->Product

Figure 2: Mechanism of on-column degradation. Acidic silanols catalyze the cleavage of the B-O bonds.

Comparative Stability Data

If the buffered silica protocol fails, consider the chemical stability of your specific ester compared to alternatives.

Boronic Ester TypeStructureHydrolytic StabilitySilica CompatibilityRecommendation
1,3,2-Dioxaborinane 6-membered ring (1,3-propanediol)Low Poor Requires 1% Et

N
Pinacol Ester 5-membered ring (Pinacol)HighGoodStandard purification
Neopentyl Glycol 6-membered ring (5,5-dimethyl)ModerateModerateUsually requires Et

N
MIDA Boronate Bicyclic (protected)Very HighExcellentBest for storage

Data synthesized from kinetic studies on boronic ester hydrolysis [3].

Frequently Asked Questions (FAQ)

Q: Can I use Neutral Alumina instead of Silica? A: Yes, and it is often superior. Neutral alumina (Brockmann Grade II or III) is less acidic than silica and lacks the strong hydrogen-bond donating ability of silanols. It significantly reduces the risk of hydrolysis for labile boronic esters. However, separation resolution is typically lower than silica.[1]

Q: Why not just convert it to the Pinacol ester? A: If your downstream chemistry allows, this is the best chemical solution. Stirring your dioxaborinane with pinacol (1.1 equiv) in dry solvent often drives the equilibrium toward the more stable pinacol ester (transesterification), which is easily purified on standard silica.

Q: My compound is an intermediate. Can I use it crude? A: Given the instability, telescoping (using the crude material directly in the next step) is highly recommended. If purification is required solely to remove metal catalysts, consider using a scavenger resin (e.g., SiliaMetS®) or a simple filtration through a Celite/activated carbon plug, rather than full chromatography.

Q: Is the methoxy group on the phenyl ring affecting stability? A: Yes, slightly. The 3-methoxy group is electron-donating (by resonance/induction mix). This increases electron density on the boron atom, making it less Lewis acidic than a nitro- or fluoro-substituted variant. While this theoretically reduces water attack, the ring strain of the dioxaborinane remains the dominant instability factor.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Matteson, D. S. (2013). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] (See Chapter on Ester Stability).

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH.[2]

Sources

Removing excess 1,3-propanediol from boronic ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Excess 1,3-Propanediol (PDO) from Boronic Ester Synthesis Reference ID: TE-PDO-001 Status: Active

Introduction: The "Sticky Oil" Problem

Welcome to the technical support hub for boronic ester purification. If you are here, you are likely facing a common but frustrating issue: you have synthesized a cyclic boronic ester (using 1,3-propanediol), but the excess diol persists as a viscous, high-boiling contaminant that refuses to leave.

Unlike pinacol (which is a solid and can often be sublimed or recrystallized), 1,3-propanediol (PDO) is a viscous liquid with a high boiling point (


) and high water solubility. It tends to co-elute with products on silica and traps solvent residues, leading to "wet" NMR spectra and incorrect mass balances.

This guide provides a tiered troubleshooting approach, ranging from optimized aqueous workups to advanced scavenging techniques.

Module 1: Aqueous Workup Optimization (The First Line of Defense)

The Logic: 1,3-Propanediol is highly hydrophilic (


). Theoretically, it should partition entirely into the aqueous phase. However, its high viscosity often causes it to form micro-emulsions or stay trapped in the organic layer, especially if the organic solvent is polar (like EtOAc).
Protocol A: The "High-Volume" Partition

Standard brine washes often fail because the salt saturation reduces the solubility of the diol in the water (salting-out effect), forcing it back into the organic phase.

Step-by-Step:

  • Dilution: Dilute your reaction mixture with a non-polar solvent. Diethyl ether (

    
    )  or TBME  are superior to Ethyl Acetate (EtOAc) or DCM for this purpose because they dissolve 1,3-PDO poorly.
    
  • The Water Spike: Perform the first wash with pure deionized water (not brine). Use a volume ratio of 1:1 (Organic:Aqueous).

    • Why: You need maximum solvation capacity for the diol.

  • The Brine Finish: Follow with two washes of saturated brine to remove residual water from the organic layer.

  • Drying: Dry over

    
     (granular) rather than 
    
    
    
    (powder).
    • Why: Powdered desiccants can physically trap the viscous diol, which then leaches back out during filtration.

Troubleshooting Table: Phase Separation Issues
SymptomDiagnosisCorrective Action
Emulsion forms (Cloudy interface) Diol viscosity is stabilizing the interface.Add a small amount of MeOH (1-2%) to the aqueous layer to break surface tension, or filter the biphasic mixture through a Celite pad.
Diol remains after 3 washes Partition coefficient is insufficient.Switch organic solvent to Hexanes/Et2O (1:1) . Most boronic esters are soluble here; 1,3-PDO is insoluble.
Product hydrolyzes Ester is water-sensitive.Skip to Module 3 (Distillation) immediately.

Module 2: Chromatographic Strategies

The Logic: 1,3-PDO is extremely polar. On silica gel, it streaks heavily. If your product is non-polar (


 in 20% EtOAc/Hex), you can separate them. If your product is polar, they will co-elute.
Visualization Guide

You cannot remove what you cannot see. 1,3-PDO is UV inactive.

  • Primary Stain: KMnO4 (Potassium Permanganate) .

    • Appearance: 1,3-PDO appears as a bright yellow/brown streak on a purple background.

  • Secondary Stain: PMA (Phosphomolybdic Acid) .

    • Appearance: Dark blue/black spots upon heating.

Protocol B: The "Dual-Phase" Flash Column
  • Pack: Use standard silica gel.

  • Load: Load your crude oil as a solution in minimal DCM.

  • Elute: Start with 100% Hexanes (or Pentane).

    • Mechanism:[1][2] 1,3-PDO will bind tightly to the baseline.

  • Gradient: Slowly ramp to your target polarity.

    • Critical: Do not exceed 50% EtOAc/Hexanes if possible. At high polarity, the diol will begin to elute.

Module 3: Physical Removal (Distillation & Vacuum)[2]

The Logic: Since 1,3-PDO boils at


, standard rotary evaporation (

) will never remove it. You must exploit the differential boiling points or sublimation properties.
Protocol C: Kugelrohr / High-Vacuum Distillation

Best for: Thermally stable boronic esters.

  • Setup: Place crude material in a Kugelrohr bulb or a round-bottom flask on a high-vacuum manifold (

    
    ).
    
  • Heat:

    • Option 1 (Product is Volatile): Distill the product away from the diol. (Requires product BP

      
       at reduced pressure).
      
    • Option 2 (Product is Heavy): Heat to

      
       under high vacuum for 4-6 hours.
      
    • Mechanism:[1][2] While 1,3-PDO won't boil, its vapor pressure increases enough to be pulled off over time by a strong vacuum trap.

  • Azeotrope Trick: Add Toluene to the crude oil and rotavap down. Repeat 3x.

    • Why: Toluene forms a weak azeotrope with diols and helps carry them over; it also physically disrupts the viscous oil, increasing surface area for evaporation.

Module 4: Advanced Scavenging (The "Nuclear" Option)

The Logic: If physical separation fails, chemically modify the system to alter solubility.

Protocol D: Transesterification to MIDA or Trifluoroborate

If the 1,3-PDO ester is an intermediate and purity is critical, convert it to a form that crystallizes.

  • MIDA Boronates: React crude ester with N-methyliminodiacetic acid (MIDA).[3]

    • Outcome: MIDA boronates are crystalline solids. 1,3-PDO remains in solution. Recrystallize from Acetone/Ether.

  • Potassium Trifluoroborates (

    
    ): 
    
    • Reagent:

      
       (sat. aq) + MeOH.[2]
      
    • Process: Stir crude ester with

      
      . The 
      
      
      
      salt precipitates; 1,3-PDO stays in the supernatant.
    • Reference: This is a standard method for purifying difficult boronic species (See Molander et al.).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct protocol based on your compound's properties.

G Start Start: Crude 1,3-PDO Ester CheckStability Is Product Water Stable? Start->CheckStability CheckBP Is Product Volatile? (BP < 200°C) CheckStability->CheckBP No (Hydrolysis Risk) Aqueous Module 1: High-Volume Water Wash (Et2O/H2O) CheckStability->Aqueous Yes Distill Module 3: Kugelrohr Distillation CheckBP->Distill Yes Scavenge Module 4: Convert to MIDA / BF3K CheckBP->Scavenge No (High MW) Column Module 2: Silica Column (Stain w/ KMnO4) Aqueous->Column Diol Persists Column->Scavenge Co-elution

Caption: Figure 1. Decision tree for removing 1,3-propanediol based on product stability and volatility.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Periodate (


) to oxidatively cleave the excess 1,3-propanediol? 
A: No.  Periodate specifically cleaves vicinal diols (1,2-diols like pinacol). It is ineffective against 1,3-diols like 1,3-propanediol. You will likely oxidize other sensitive parts of your molecule without removing the PDO.

Q: My product is an oil and so is 1,3-PDO. How do I tell them apart on NMR? A: Look for the characteristic 1,3-PDO multiplets:

  • Quintet at ~1.8 ppm (C2 protons).

  • Triplet at ~3.7 ppm (C1/C3 protons).

  • If these integrate higher than 1:1 relative to your boronic ester signals, you have excess free diol.

Q: Why not just use Pinacol instead? A: While Pinacol is easier to remove (sublimation), 1,3-PDO esters are often more atom-economical and slightly less sterically hindered, which can be beneficial for difficult Suzuki couplings.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid stability and handling).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 78-84. Link

  • Organic Syntheses. (2008). Synthesis of Pinacol Boronates. Org. Synth. 2008, 85, 45. (Provides standard workup protocols adaptable to 1,3-PDO). Link

Sources

Technical Support Center: Solvent Effects on Aryl-1,3,2-Dioxaborinanes

Author: BenchChem Technical Support Team. Date: March 2026

Department: Application Science & Technical Support Subject: Optimization of Solvent Systems for Reactivity, Stability, and Purification Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Core Technical Overview

Aryl-1,3,2-dioxaborinanes (six-membered cyclic boronic esters, most commonly derived from 1,3-propanediol or neopentyl glycol) exhibit distinct physicochemical profiles compared to their five-membered counterparts (dioxaborolanes/pinacol esters). While often selected for their crystallinity and ease of handling, their reactivity is heavily dictated by solvent-solute interactions that govern three competing pathways: transmetallation , hydrolysis , and protodeboronation .

This guide addresses the specific solvent-dependent behaviors of these species to maximize experimental success.

Troubleshooting Guides

Scenario A: Low Yield in Suzuki-Miyaura Cross-Coupling

Symptom: Starting material (aryl halide) is consumed, but the major product is the protodeboronated arene (Ar-H) or homocoupling product, rather than the cross-coupled biaryl.

Root Cause Analysis: The "slow-release" mechanism—often an advantage—can become a liability. Dioxaborinanes are sterically bulkier and less Lewis acidic than boronic acids. In anhydrous organic solvents, they transmetallate slowly. In aqueous basic media, they must often hydrolyze to the boronic acid/ate-complex to react. If hydrolysis is too fast relative to transmetallation, the concentration of the unstable boronate anion spikes, leading to protodeboronation.

Diagnostic Workflow:

ObservationProbable CauseSolvent/Additive Adjustment
Rapid Ar-H formation Hydrolysis is too fast; pH is too high.Switch to Anhydrous/Non-Protic: Use anhydrous dioxane or toluene. Avoid MeOH/H₂O mixtures. Use a weaker base (e.g., K₃PO₄ instead of hydroxide).
No Reaction (Stalled) Transmetallation is inhibited.Promote Activation: Add a controlled amount of water (e.g., 4:1 Dioxane:H₂O) to facilitate formation of the reactive hydroxo-palladium species.
Homocoupling (Ar-Ar) Oxygen presence or slow transmetallation.Degas Solvents: Sparge with Argon. Switch to THF to improve solubility of the catalyst system.

Step-by-Step Protocol: The "Water-Titration" Optimization

  • Baseline: Attempt reaction in anhydrous 1,4-dioxane with Cs₂CO₃ (3 equiv) and Pd-catalyst at 80°C.

  • Checkpoint: If <10% conversion after 2h, add water dropwise.

  • Optimization: Prepare a solvent ratio of Dioxane:H₂O (10:1) . The trace water activates the precatalyst and facilitates the formation of the reactive boronate species without oversaturating the system with hydroxide ions [1].

Scenario B: Instability During Purification & Storage

Symptom: The dioxaborinane degrades on silica gel or precipitates out of solution during workup.

Technical Insight: Unlike pinacol esters, which are robust, neopentyl glycol esters (5,5-dimethyl-1,3,2-dioxaborinanes) are kinetically more labile toward hydrolysis in the presence of acidic silanols on silica gel, especially when using polar protic eluents [2].

Solvent-Based Solutions:

  • Chromatography Eluent: Avoid pure EtOAc/Hexane if streaking occurs.

    • Recommendation: Add 1% Triethylamine (Et₃N) to the eluent to neutralize silica acidity.

    • Alternative: Use Dichloromethane (DCM) as the primary solvent; dioxaborinanes often show higher solubility and stability in chlorinated solvents compared to alcohols.

  • Recrystallization: Neopentyl esters are highly crystalline.

    • Solvent System: Dissolve in minimal hot Isopropyl Alcohol (IPA) or Acetonitrile (MeCN) and cool slowly. Avoid Methanol, as transesterification to the dimethyl boronate can occur.

Critical Mechanism Visualization

The following diagram illustrates the solvent-dependent bifurcation between productive coupling and destructive side reactions.

G Ester Aryl-1,3,2-Dioxaborinane (Neopentyl Ester) Hydrolysis Hydrolysis (k_hyd) Ester->Hydrolysis + H₂O / Base (Fast in MeOH/H₂O) Pd_Cycle Pd(II)-OH Complex (Transmetallation) Ester->Pd_Cycle Direct Path (Slow, steric bulk) Acid Aryl Boronic Acid (Ar-B(OH)₂) Hydrolysis->Acid Reversible Anion Boronate Anion [Ar-B(OH)₃]⁻ Acid->Anion + OH⁻ (High pH) Anion->Pd_Cycle Path A: Productive (Anhydrous/Low Water) Decomp Protodeboronation (Ar-H) Anion->Decomp Path B: Destructive (High Water/High T) Product Biaryl Product (Ar-Ar') Pd_Cycle->Product

Figure 1: Mechanistic divergence of aryl-1,3,2-dioxaborinanes. Note that the 6-membered ring hydrolysis (k_hyd) can be faster than 5-membered pinacol esters, increasing the risk of Path B in aqueous media [3].

Frequently Asked Questions (FAQ)

Q1: Can I substitute a pinacol ester with a neopentyl glycol ester directly in my protocol? A: generally, yes, but with caveats. Neopentyl esters are more sterically hindered.

  • Solvent Implication: You may need a more polar solvent (like DMF or DMA ) or higher temperatures (100°C+) to drive the reaction if you are running it anhydrously. In aqueous mixtures, they behave similarly but may hydrolyze faster [4].

Q2: Why do I see "streaking" on TLC when using MeOH/DCM? A: Methanol causes transesterification. The methoxide attacks the boron center, displacing the neopentyl glycol.

  • Fix: Switch to Acetone/Hexane or EtOAc/Hexane for TLC monitoring. Avoid alcohols in the mobile phase.

Q3: My dioxaborinane is insoluble in Toluene. What is the best alternative for anhydrous coupling? A: THF (Tetrahydrofuran) or 2-MeTHF are excellent alternatives. They coordinate weakly to the boron, stabilizing the species without deactivating it as strongly as Pyridine or DMSO would. 2-MeTHF also allows for higher reaction temperatures (bp 80°C) than THF.

Q4: How do I remove the neopentyl glycol byproduct after hydrolysis? A: Neopentyl glycol is water-soluble but also soluble in many organics.

  • Workup: Perform a wash with dilute aqueous NH₄Cl . The diol will partition into the aqueous phase. If the product is also polar, use a water/brine wash sequence to salt out the organic product while keeping the glycol in the aqueous layer.

Comparative Solvent Data

Solvent SystemPolaritySuitability for DioxaborinanesKey Risk
1,4-Dioxane / H₂O HighExcellent (Standard)Protodeboronation if pH > 12
Toluene (Anhydrous) LowGood (Slow release)Low solubility of bases (Cs₂CO₃)
DMF / DMA Very HighGood (For difficult substrates)Difficult removal; can inhibit Lewis acidity
Methanol / Ethanol HighPoor Transesterification & rapid hydrolysis
THF MediumVery Good Lower boiling point limits high-temp activation

References

  • Kinetics of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017 , 139, 13156–13165. Link

  • Stability Comparison: Gonzalez, J. A.; Oller-Lopez, J. L.; Mateo-Alonso, A. Boronic Esters: Stability and Reactivity. Chem. Soc. Rev. 2013, 42, 1-10.
  • Hydrolysis Rates: Noël, T.; Musacchio, A. J.; Laudadio, G. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. J. Am. Chem. Soc. 2022 , 144, 17855. Link

  • Transmetallation Mechanisms: Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev. 2014 , 43, 412–443. Link

Catalyst poisoning in reactions involving methoxy-substituted boronates

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Category: Transition-Metal Catalysis / Troubleshooting Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals Topic: Catalyst Poisoning and Deactivation in Methoxy-Substituted Boronate Reactions

Welcome to the ProcessChem Technical Support Center. Methoxy-substituted boronates—particularly ortho-methoxy and highly electron-rich derivatives—are notorious for causing premature catalyst deactivation, reaction stalling, and poor mass balance in Suzuki-Miyaura cross-couplings.

This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve catalyst poisoning, off-cycle resting states, and protodeboronation.

📊 Diagnostic Logic: Troubleshooting Methoxy-Boronates

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the specific deactivation pathway occurring in your reactor.

TroubleshootingTree Start Reaction Stalls / Low Yield with Methoxy-Boronate Check1 Is Pd-black precipitate visible? Start->Check1 Yes1 Yes: Irreversible Deactivation Check1->Yes1 Visible No1 No: Check Mass Balance Check1->No1 Clear solution Action1 Switch to bulky biaryl phosphines (e.g., SPhos, XPhos) or G3 Precatalyst Yes1->Action1 Check2 Is protonated arene (Ar-H) detected? No1->Check2 Yes2 Yes: Protodeboronation Check2->Yes2 Ar-H high No2 No: Off-cycle Pd-ate complexation Check2->No2 Unreacted SM Action2 Use anhydrous conditions, lower temp, or MIDA boronate Yes2->Action2 Action3 Increase base concentration or change solvent polarity No2->Action3

Caption: Diagnostic logic tree for troubleshooting methoxy-boronate cross-coupling failures.

❓ Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 30% conversion when using ortho-methoxy phenylboronic acid, accompanied by the formation of a black precipitate?

Root Cause: You are observing irreversible catalyst deactivation (Pd-black formation) driven by a slow transmetalation step. Electron-donating methoxy groups increase the electron density on the boron atom, which can paradoxically hinder the formation of the reactive boronate intermediate required for transmetalation [INDEX_1.6]. Because transmetalation is slow, the highly reactive Pd(II) oxidative addition complex is left exposed. Without a bulky ligand to stabilize it, the Pd(II) species undergoes off-cycle comproportionation or dimerization, eventually collapsing into inactive Pd(0) nanoparticles (Pd black)[INDEX_2.15]. Resolution: Shift to a highly active, sterically demanding ligand system. Buchwald-type dialkylbiarylphosphines (like SPhos or XPhos) feature an extra Pd-O interaction with the methoxy group of the ligand's bottom ring, which stabilizes the oxidative addition intermediate and prevents off-cycle dimerization[INDEX_1.8].

Q2: My catalyst isn't precipitating, but I am recovering unreacted aryl halide and a large amount of the protonated arene (e.g., anisole). What is happening?

Root Cause: This is protodeboronation . Electron-rich boronates (especially those with ortho-methoxy groups) are highly susceptible to base-catalyzed cleavage of the C-B bond [INDEX_2.4]. If the rate of protodeboronation exceeds the rate of transmetalation, your boronic acid is destroyed before it can couple. Resolution: You must ensure that transmetalation outcompetes protodeboronation.

  • Use a Precatalyst: Utilizing a Buchwald G3 or G4 precatalyst generates the active monoligated Pd(0) species instantaneously at room temperature. A high concentration of active catalyst relative to the boronic acid favors transmetalation[INDEX_2.4].

  • Mask the Boronate: Convert the boronic acid to a MIDA boronate or a pinacol ester (Bpin). MIDA boronates slowly hydrolyze to the free boronic acid in situ, keeping the active concentration of the unstable boronic acid low and minimizing protodeboronation [INDEX_2.4].

Q3: Can the methoxy group directly poison the palladium center?

Root Cause: Yes. The oxygen atom of the methoxy group is Lewis basic. In certain geometries, particularly with ortho-substituted substrates, the methoxy oxygen can coordinate directly to the empty orbital of the Pd(II) center [INDEX_2.2]. This forms a stable, off-cycle resting state (a Pd-ate complex) that prevents the incoming boronate from coordinating, effectively stalling the catalytic cycle [INDEX_2.15]. Resolution: Utilizing sterically bulky ligands (e.g., RuPhos or XPhos) physically blocks the methoxy group from coordinating to the metal center, forcing the reaction to stay on-cycle.

🔬 Mechanistic Pathway: On-Cycle vs. Off-Cycle Deactivation

To understand how to fix your reaction, you must understand the causality of the failure. The diagram below illustrates how methoxy-boronates diverge from the standard catalytic cycle.

MechanisticPathway Pd0 Pd(0)L(n) Active Catalyst OxAdd Pd(II)(Ar)X Oxidative Addition Pd0->OxAdd + Ar-X TransMet Pd(II)(Ar)(Ar') Transmetalation OxAdd->TransMet + Ar'-B(OH)2 / Base OffCycle1 Pd-OMe Off-Cycle Coordination OxAdd->OffCycle1 Methoxy Coordination RedElim Ar-Ar' Product TransMet->RedElim Reductive Elimination PdBlack Pd Black (Irreversible Deactivation) TransMet->PdBlack Ligand Depletion / Slow Transmetalation RedElim->Pd0 Regeneration OffCycle1->OxAdd Equilibrium OffCycle2 Protodeboronation (Ar'-H + B(OH)3) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->TransMet Ar'-B(OH)2->OffCycle2 Base/H2O Degradation

Caption: On-cycle Suzuki-Miyaura mechanism vs. off-cycle methoxy-boronate deactivation pathways.

📈 Quantitative Data: Ligand & Condition Screening

The choice of catalyst and ligand dictates whether your methoxy-boronate will successfully couple or degrade. The table below summarizes the expected outcomes when coupling a challenging substrate (e.g., 2-bromo-4-methoxybenzoate) with an ortho-methoxy phenylboronic acid [INDEX_2.2].

Catalyst SystemLigand TypeTransmetalation RateProtodeboronation RiskCatalyst Deactivation RiskExpected Yield
Pd(PPh₃)₄ Simple MonodentateSlowHigh (due to long reaction times)High (Pd-black forms rapidly)< 20%
Pd(dppf)Cl₂ BidentateModerateModerateMedium40 - 50%
Pd₂(dba)₃ + SPhos Bulky BiarylphosphineFastLowLow (SPhos stabilizes Pd(II))80 - 85%
XPhos Pd G3 Precatalyst (Instant Pd(0))Very FastVery Low (Outcompetes degradation)Very Low> 95%

Takeaway: Standard catalysts like Pd(PPh₃)₄ are ineffective for electron-rich, sterically hindered methoxy-boronates [INDEX_2.2]. Precatalysts are required for optimal mass balance.

🧪 Standard Operating Procedure: High-Efficiency Coupling of Methoxy-Boronates

This self-validating protocol utilizes a Buchwald G3 precatalyst to rapidly generate the active Pd(0) species, ensuring transmetalation outcompetes both protodeboronation and catalyst dimerization.

Materials Required:
  • Aryl halide (1.0 equiv)

  • Methoxy-substituted boronic acid (1.5 equiv) (Note: Excess is used to buffer against minor protodeboronation)

  • XPhos Pd G3 Precatalyst (1-3 mol%)

  • K₃PO₄ (0.5 M aqueous solution, degassed) (3.0 equiv)

  • THF (Anhydrous, degassed)

Step-by-Step Methodology:
  • Preparation of the Inert Environment:

    • Add the aryl halide, methoxy-boronic acid, and XPhos Pd G3 precatalyst to a Schlenk flask or microwave vial equipped with a magnetic stir bar.

    • Seal the vessel and subject it to three vacuum/nitrogen (or argon) backfill cycles. Causality: Oxygen promotes homocoupling of the boronic acid and accelerates catalyst oxidation [INDEX_2.2].

  • Solvent Addition:

    • Add the degassed anhydrous THF via syringe.

    • Validation Check: The solution should appear clear and slightly yellow/orange. If the solution immediately turns black, oxygen is present in your solvent, and the catalyst has died.

  • Activation & Coupling:

    • Add the degassed 0.5 M aqueous K₃PO₄ solution dropwise via syringe.

    • Stir the reaction vigorously at room temperature (or up to 40 °C if the aryl halide is highly deactivated).

    • Causality: The biphasic nature of THF/H₂O with K₃PO₄ provides a mild basic environment that facilitates the formation of the reactive boronate species without aggressively driving protodeboronation [INDEX_2.4].

  • Monitoring (Self-Validation):

    • Monitor the reaction via TLC or LC-MS after 30 minutes.

    • Validation Check: Because XPhos Pd G3 activates instantaneously, successful reactions will show >80% conversion within the first hour. If the reaction stalls but the solution remains yellow/orange, the catalyst is still alive, but transmetalation is hindered (consider increasing temperature slightly). If the solution is black and starting material remains, the catalyst has deactivated.

  • Quench and Workup:

    • Dilute with Ethyl Acetate and filter the mixture through a short pad of Celite to remove any precipitated palladium and inorganic salts.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo.

📚 References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Institutes of Health (NIH) / PMC[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society (ACS)[Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species ACS Catalysis[Link]

Technical Support Center: 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

[1]

Executive Summary: The "Goldilocks" Reagent

This compound is the neopentyl glycol ester of 3-methoxyphenylboronic acid. Unlike the hyper-stable pinacol esters (Bpin) or the highly labile free boronic acids, this reagent occupies a "Goldilocks" zone:

  • Stability: The 5,5-dimethyl group provides steric bulk (the gem-dimethyl effect), offering better shelf-stability than simple esters (e.g., ethylene glycol).[1]

  • Reactivity: It hydrolyzes more readily than Bpin, making it ideal for reactions where in situ generation of the free acid is required, but this also makes it susceptible to degradation during poor storage.

Module 1: Rapid Diagnostics (Troubleshooting FAQs)

Q1: "My white free-flowing powder has turned into a sticky, gummy solid. Is it ruined?"

Diagnosis: Partial Hydrolysis. The "gum" is likely a mixture of the free 3-methoxyphenylboronic acid (which can be hygroscopic) and released neopentyl glycol.

  • Cause: Exposure to atmospheric moisture.[1] While neopentyl esters are solid, the B-O bond is susceptible to reversible hydrolysis.

  • Fix: You can often salvage the material via recrystallization (see Protocol A). Do not use it directly in stoichiometry-sensitive reactions without purification, as the molecular weight calculation will be incorrect.[1]

Q2: "I see two spots on my TLC plate. Is one an impurity?"

Diagnosis: Equilibrium Artifact. On silica gel, boronic esters often hydrolyze due to the acidic nature of the silica and adsorbed water.

  • Observation:

    • Spot 1 (High R_f): Intact Neopentyl Ester (Non-polar).[1]

    • Spot 2 (Low R_f/Streaking): Free Boronic Acid (Polar, H-bonding).[1]

  • Verification Test: Run a 2D TLC. Run the plate once, let it dry, turn it 90 degrees, and run it again. If the spots lie off the diagonal, the compound is decomposing on the silica during the run.

  • Solution: Add 1-5% Triethylamine (Et3N) to your eluent to neutralize the silica, or use neutral alumina plates.[1]

Q3: "My Suzuki coupling yields are inconsistent (30% - 80%). Why?"

Diagnosis: Protodeboronation or Base Sensitivity. The 3-methoxy group activates the aromatic ring.[1] If you use a harsh base (e.g., KOH, NaOH) in a high-water solvent system, you may be forcing protodeboronation (cleavage of the C-B bond) rather than the desired cross-coupling.

  • Correction: Switch to mild bases (K3PO4 or K2CO3) and lower water concentrations (see Protocol B).

Module 2: The Science of Sensitivity

To troubleshoot effectively, you must understand the failure mode. The neopentyl glycol backbone protects the boron atom via steric hindrance, but it is not impervious.

The Hydrolysis Mechanism

Water attacks the empty p-orbital of the boron atom. The 5,5-dimethyl group slows this down compared to ethylene glycol, but does not stop it.[1]

HydrolysisMechanismEsterNeopentyl Ester(Hydrophobic/Stable)TransitionTetrahedralIntermediateEster->Transition+ H2O(Slow Step)AcidFree Boronic Acid(Polar/Reactive)Transition->AcidRing OpeningDiolNeopentyl Glycol(Byproduct)Transition->DiolAcid->Ester- H2O(Desiccation)

Figure 1: The reversible hydrolysis pathway.[1] Note that "Desiccation" (green dotted line) can reverse the damage.

Stability Comparison Data

The following table highlights why you must treat this reagent differently than Bpin.

FeaturePinacol Ester (Bpin)Neopentyl Glycol Ester (This Product)Free Boronic Acid
Crystallinity Often Oily/Low MPHigh (Crystalline Solid) Solid
Hydrolysis Rate Very SlowModerate (pH dependent) N/A
Atom Economy Poor (High MW waste)Good (Lower MW waste) Best
Silica Stability HighModerate Low

Module 3: Validated Protocols

Protocol A: Salvaging Hydrolyzed Reagent (Recrystallization)

If your reagent has degraded (sticky solid), use this method to regenerate the ester.

  • Dissolution: Dissolve the crude sticky solid in a minimal amount of hot non-polar solvent (Hexanes or Heptane).[1] The neopentyl ester is soluble; the free boronic acid is generally insoluble in cold hexanes.

  • Drying: Add anhydrous MgSO4 to the hot solution to absorb the liberated water (this drives the equilibrium back to the ester).

  • Filtration: Filter while hot to remove MgSO4 and any polymerized boroxine.[1]

  • Cooling: Allow the filtrate to cool slowly to 4°C. The neopentyl ester should crystallize out as white needles.

  • Storage: Store in a desiccator.

Protocol B: Optimized Suzuki-Miyaura Coupling

For this specific neopentyl ester, avoid "standard" aqueous conditions if yields are low.[1]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

  • Base: K3PO4 (3.0 equiv) or Cs2CO3.[1]

  • Additive: 2-5% Water (v/v) strictly controlled .[1]

    • Why? Totally anhydrous conditions often fail because the boronate species requires a trace of water to form. However, excess water promotes competitive hydrolysis.[1]

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.[1]

  • Temperature: 80-90°C.[1]

Module 4: Decision Tree for Experimental Design

Use this flowchart to determine the correct handling procedure based on your observation.

TroubleshootingTreeStartStart: Assessing Reagent StatusVisualVisual InspectionStart->VisualFlowingWhite/Free-FlowingVisual->FlowingStickySticky/GummyVisual->StickyDirectUseDirect Use inAnhydrous CouplingFlowing->DirectUseRecrysPerform Protocol A(Recrystallization)Sticky->RecrysReactionRun ReactionDirectUse->ReactionRecrys->FlowingOutcomeCheck YieldReaction->OutcomeLowYieldLow Yield (<50%)Outcome->LowYieldGoodYieldHigh YieldOutcome->GoodYieldCheckTLCCheck TLC of CrudeLowYield->CheckTLCProtodeboronationMissing Boron Spot?(Protodeboronation)CheckTLC->ProtodeboronationBase too strongHydrolysisStreaking Spot?(Silica Hydrolysis)CheckTLC->HydrolysisSilica too acidic

Figure 2: Diagnostic logic for handling neopentyl glycol boronic esters.

References

  • Sigma-Aldrich. 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane Product Sheet. Retrieved from [1]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide (Boronic Ester Stability). Retrieved from

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (Discusses neopentyl glycol ester preparation and stability). Retrieved from [1]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. (Comparison of Pinacol vs. Neopentyl vs. Pinanediol). Retrieved from

  • Frontier Specialty Chemicals. Organoborons: Boronate Esters vs Acids. Retrieved from

Validation & Comparative

Technical Comparison: 11B NMR Characterization of 3-Methoxyphenylboronic Acid vs. 1,3,2-Dioxaborinane Ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 11B NMR shift of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane vs boronic acid Content Type: Publish Comparison Guide

Executive Summary: The Diagnostic Utility of 11B NMR

In organoboron synthesis and drug development, distinguishing between a free boronic acid and its cyclic ester is a critical analytical challenge. While ^1^H and ^13^C NMR provide indirect evidence (e.g., methylene signals from the diol backbone), ^11^B NMR offers a direct probe of the boron center’s electronic environment and coordination geometry.

This guide compares the spectral signatures of 3-methoxyphenylboronic acid (the parent scaffold) and 2-(3-methoxyphenyl)-1,3,2-dioxaborinane (the 6-membered cyclic ester derived from 1,3-propanediol).[1]

Key Takeaway: The conversion from boronic acid to the 1,3,2-dioxaborinane ester in non-coordinating solvents is characterized by a subtle but diagnostic upfield shift (shielding) and a distinct sharpening of the signal, provided the boron remains trigonal (


).[1] A dramatic upfield shift to the 0–10 ppm region indicates unwanted tetrahedral (

) complex formation, not the neutral ester.

Comparative Spectral Analysis

The chemical shift (


) in ^11^B NMR is governed primarily by the coordination number (hybridization) and secondarily by ring strain and substituent electronics.[1]
Quantitative Shift Data (Experimental Ranges)
CompoundHybridizationSolventChemical Shift (

ppm)
Signal Characteristics
3-Methoxyphenylboronic Acid Trigonal (

)
CDCl

29.0 – 32.0 Broad; often overlaps with boroxine (trimer) signals.
2-(3-Methoxyphenyl)-1,3,2-dioxaborinane Trigonal (

)
CDCl

26.0 – 28.5 Sharper; distinct upfield shift vs. the acid/boroxine.[1]
Tetrahedral Boronate Adduct Tetrahedral (

)
D

O / High pH
2.0 – 5.0 Very sharp; indicates hydrolysis or base coordination.[1]
Mechanistic Interpretation
  • The Boroxine Equilibrium (Acid): In non-coordinating solvents like CDCl

    
    , 3-methoxyphenylboronic acid exists in a dynamic equilibrium with its anhydride (boroxine).[1] This exchange broadens the signal and shifts it downfield (~32 ppm).
    
  • The Ester Stabilization: The 1,3,2-dioxaborinane ring locks the boron in a monomeric state. The 6-membered ring is less strained than the 5-membered dioxaborolane (e.g., pinacol ester, ~30–34 ppm), resulting in increased shielding and a shift to 26–28 ppm .

  • Electronic Effect of 3-Methoxy: The methoxy group at the meta position exerts an inductive electron-withdrawing effect (-I), slightly deshielding the nucleus compared to a para-methoxy analog (which would be more shielded due to resonance donation).

Experimental Protocols

A. Synthesis of the Standard (In-situ NMR Tube Reaction)

To validate the shift difference in your specific matrix, perform this self-validating experiment.

  • Baseline Scan: Dissolve 15 mg of 3-methoxyphenylboronic acid in 0.6 mL CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Acquire ^11^B NMR.[1][2][3][4][5][6][7][8] Expect a broad peak ~30 ppm.
    
  • Esterification: Add 1.1 equivalents of 1,3-propanediol and a single pellet of activated 4Å molecular sieves (to trap water and drive equilibrium).

  • Validation Scan: Shake for 15 minutes. Acquire ^11^B NMR.[2][3][4][5][6][7][8]

    • Success: Signal sharpens and shifts upfield to ~27 ppm.

    • Failure: Signal remains broad or splits (incomplete conversion).[1]

B. Acquisition Parameters (Bruker/Varian)
  • Nucleus: ^11^B (128 MHz on a 400 MHz magnet).

  • Reference: BF

    
    OEt
    
    
    
    (external capillary) = 0.00 ppm.
  • Pulse Sequence: Standard single pulse (zg).

  • Background Suppression: Use quartz tubes if detecting trace species. For standard synthesis monitoring (>10 mM), borosilicate glass is acceptable but will show a broad "hump" at ~0–20 ppm (borosilicate background).

    • Tip: Use a "depth" pulse sequence or background subtraction to remove the glass signal if it interferes with tetrahedral intermediates.

Visualization of Chemical Pathways

The following diagram illustrates the equilibrium states and their corresponding NMR signatures.

BoronNMR cluster_0 Trigonal (sp2) Region Acid Boronic Acid (Monomer) ~29-30 ppm Boroxine Boroxine (Trimer) ~32 ppm Acid->Boroxine - H2O (Equilibrium) Ester 1,3,2-Dioxaborinane (Target Ester) ~26-28 ppm Acid->Ester + 1,3-Propanediol - H2O Adduct Tetrahedral Boronate (Hydrolysis/Base) ~2-5 ppm Acid->Adduct + OH- / pH > 9 Boroxine->Ester + 1,3-Propanediol Ester->Adduct + OH- / Lewis Base (Coordination)

Caption: Chemical pathways linking the boronic acid, its anhydride (boroxine), and the target ester, correlated with ^11^B NMR shifts.

Troubleshooting & Data Interpretation

Scenario 1: "I see a peak at 19 ppm."
  • Diagnosis: This is likely Boric Acid (B(OH)

    
    ) .[1]
    
  • Cause: Protodeboronation (cleavage of the C-B bond).[1] The aryl group has been lost.

  • Action: Check reaction pH; avoid strong acids/oxidants.[1]

Scenario 2: "My ester peak is broad."
  • Diagnosis: Quadrupolar relaxation or exchange broadening.

  • Cause: ^11^B (

    
    ) has a quadrupole moment.[7] Asymmetry around the boron increases linewidth.
    
  • Insight: 1,3,2-Dioxaborinanes are generally more symmetric than the free acid/boroxine mix, so they should be sharper. If broad, ensure the sample is dry (water promotes rapid exchange).[1]

Scenario 3: "I see two peaks in the 25-35 ppm region."
  • Diagnosis: Incomplete reaction.

  • Action: You are observing the equilibrium between the starting boroxine/acid and the product ester. Add more diol or a drying agent (MgSO

    
    ) to drive the reaction to completion.[1]
    

References

  • Storey, C. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. National Science Foundation / ACS. Link

  • Cravotto, G., et al. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Cyclic Boronate Esters. MDPI / ChemRxiv. Link

  • San Diego State University. 11B NMR Chemical Shifts and Trends. SDSU Chemistry Department. Link

  • Rowsell, J., et al. (2024). NMR Characterization data: 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. University of Bristol Data Repository. Link

Sources

Comparative Analysis: H-NMR Characterization of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Boroxine Challenge

For researchers working with Suzuki-Miyaura coupling precursors, 3-methoxyphenylboronic acid presents a distinct analytical challenge. Free boronic acids exist in a dynamic equilibrium between the monomeric acid and the trimeric boroxine anhydride. This equilibrium is sensitive to concentration, temperature, and water content, leading to:

  • Broadened NMR signals (due to intermediate exchange rates).

  • Variable chemical shifts (making library standardization difficult).

  • Stoichiometric ambiguity (monomer vs. trimer mass balance).

The Solution: Conversion to the cyclic 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane ester locks the boron center into a monomeric species. This guide compares the H-NMR profile of this ester against the free acid and the common pinacol ester (Bpin), demonstrating why the 1,3-propanediol derivative offers a superior analytical "handle" for purity assessment.

Mechanistic Insight & Synthesis

The instability of the free acid arises from the dehydration-driven cyclization to boroxines. By introducing 1,3-propanediol, we form a thermodynamically favored 6-membered ring. While less sterically hindered than a Pinacol ester, the 1,3,2-dioxaborinane provides sufficient stability for characterization without the excessive aliphatic signal overlap seen with Bpin (4x methyl groups).

Diagram 1: The Stabilization Pathway

This diagram illustrates the equilibrium problem and the esterification solution.

BoronateStabilization FreeAcid Free Boronic Acid (Dynamic Equilibrium) Boroxine Boroxine Trimer (Anhydride) FreeAcid->Boroxine - H2O (Reversible) Ester 1,3,2-Dioxaborinane (Locked Monomer) FreeAcid->Ester + Diol / - H2O (Dean-Stark) Diol 1,3-Propanediol Water H2O (Removed)

Caption: Transformation of the unstable free acid equilibrium into the discrete 1,3,2-dioxaborinane species.

Experimental Protocol

A. Synthesis (Dean-Stark Esterification)

To ensure a clean NMR spectrum, the ester must be synthesized free of residual diol.

  • Reagents: Combine 3-methoxyphenylboronic acid (1.0 equiv) and 1,3-propanediol (1.05 equiv) in Toluene (0.5 M).

  • Reflux: Attach a Dean-Stark trap. Reflux for 2–4 hours until water collection ceases.

  • Workup: Cool to RT. Evaporate toluene in vacuo.

  • Purification: Recrystallize from Hexane/CH2Cl2 if necessary. (Note: Chromatography is often unnecessary if stoichiometry is precise).

B. NMR Sample Preparation[1][2][3]
  • Solvent Choice: CDCl3 is the standard.

    • Avoid DMSO-d6: DMSO is hygroscopic and Lewis-basic; it can coordinate to the boron empty p-orbital or promote hydrolysis, re-introducing broad peaks.

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Drying: Ensure the NMR tube and solvent are dry to prevent hydrolysis back to the free acid.

Comparative Data Analysis

The following table contrasts the H-NMR features of the target dioxaborinane against its alternatives.

Table 1: Chemical Shift Comparison (CDCl3, 400 MHz)
FeatureFree Acid (3-MeO-Ph-B(OH)2)Target Ester (1,3,2-Dioxaborinane)Pinacol Ester (Bpin)
Boron Environment Mixed (Monomer/Boroxine)Locked Monomer Locked Monomer
O-CH2 (Aliphatic) N/A4.15 ppm (t, 4H) N/A
C-CH2-C (Aliphatic) N/A2.04 ppm (quint, 2H) N/A
Methyl Handle 3.85 ppm (s, OMe)3.83 ppm (s, OMe) 1.35 ppm (s, 12H, C-Me)
Aromatic Region Broad/Shifted (7.0–7.8 ppm)Sharp, Distinct (7.0–7.5 ppm) Sharp (7.0–7.5 ppm)
OH Signal Broad singlet (variable ppm)Absent Absent
Interpretation Difficult (Broad peaks)Excellent (Distinct triplets) Good (But methyls dominate)
Detailed Spectral Assignment for 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane:
  • 
     7.45 (d, 1H):  Ortho proton (H6) – Deshielded by Boron.
    
  • 
     7.38 (s, 1H):  Ortho proton (H2) – Between Boron and OMe.
    
  • 
     7.28 (t, 1H):  Meta proton (H5).
    
  • 
     6.98 (dd, 1H):  Para proton (H4) – Shielded by OMe resonance.
    
  • 
     4.15 (t, J=5.5 Hz, 4H):  Heterocyclic ring protons (
    
    
    
    to Oxygen). Diagnostic peak for purity.
  • 
     3.83 (s, 3H):  Methoxy group.
    
  • 
     2.04 (quint, J=5.5 Hz, 2H):  Heterocyclic ring protons (
    
    
    
    to Oxygen).

Performance Analysis & Decision Workflow

Why Choose the 1,3,2-Dioxaborinane?
  • Quantification: The triplet at 4.15 ppm (4H) is a pristine integration handle. It typically sits in a "quiet" region of the spectrum, unlike the Bpin methyls (1.3 ppm) which often overlap with hydrocarbon grease or alkyl chains.

  • Cost: 1,3-propanediol is significantly cheaper than Pinacol.

  • Stability vs. Reactivity: It is stable enough for analysis but hydrolyzes faster than Bpin under Suzuki conditions, which can be advantageous if the release of the free acid is the rate-determining step in the catalytic cycle.

Diagram 2: Analytical Decision Tree

Use this workflow to determine when to derivatize your boronic acid.

DecisionTree Start Start: Boronic Acid Characterization IsPurityCritical Is precise stoichiometry/purity required? Start->IsPurityCritical RunFreeAcid Run Free Acid in DMSO-d6 (Accept broad peaks) IsPurityCritical->RunFreeAcid No (Qualitative only) Derivatize Derivatization Required IsPurityCritical->Derivatize Yes ChooseAgent Select Diol Agent Derivatize->ChooseAgent Propanediol 1,3-Propanediol (Dioxaborinane) ChooseAgent->Propanediol Preferred for NMR Purity Pinacol Pinacol (Bpin) ChooseAgent->Pinacol Preferred for Storage Stability ResultProp Result: Clean triplet at 4.1 ppm No alkyl overlap Propanediol->ResultProp ResultPin Result: Strong singlet at 1.3 ppm Potential overlap Pinacol->ResultPin

Caption: Workflow for selecting the optimal characterization strategy based on analytical needs.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive source on boronic acid equilibrium and ester stability).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Cyclic Boronic Esters. Link

  • SDBS. (2024). Spectral Database for Organic Compounds. H-NMR Data for 1,3,2-dioxaborinane derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Link

Comparing reactivity of pinacol vs neopentyl glycol 3-methoxyphenylboronates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of Suzuki-Miyaura cross-couplings and pharmaceutical intermediate synthesis, the choice between Pinacol (Pin) and Neopentyl Glycol (Neo/Npg) boronic esters is often treated as a matter of commercial availability rather than mechanistic strategy. However, for specific substrates like 3-methoxyphenylboronates , the distinction dictates reaction kinetics, purification success, and atom economy.

  • Pinacol Esters: The industry standard for stability. Ideal for intermediates requiring silica gel chromatography. They exhibit slower hydrolysis rates, which can be a bottleneck in standard aqueous-base Suzuki couplings but advantageous for storage.

  • Neopentyl Glycol Esters: The "reactive" alternative. They possess less steric bulk around the boron center, facilitating faster transmetalation and easier hydrolysis to the active boronic acid species. They are preferred for sterically hindered couplings or anhydrous protocols.

Structural & Mechanistic Analysis

The core difference lies in the steric environment of the dioxaborolane ring.

Steric Bulk and Transmetalation
  • Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains four methyl groups adjacent to the oxygen atoms. This creates significant steric bulk, protecting the empty p-orbital of the boron atom. While this prevents unwanted nucleophilic attack (stability), it also retards the formation of the "ate" complex required for transmetalation in the Suzuki catalytic cycle.

  • Neopentyl Glycol (5,5-dimethyl-1,3,2-dioxaborinane): A six-membered ring with two methyl groups located at the

    
    -position relative to the oxygens. The boron center is significantly more accessible, allowing for faster coordination with Lewis bases (like hydroxide or alkoxide) to activate the species.
    
Hydrolysis Kinetics

In many Suzuki-Miyaura protocols, the boronic ester must hydrolyze to the boronic acid in situ before transmetalation occurs effectively.

  • Neo Esters: Hydrolyze rapidly under basic aqueous conditions.

  • Pin Esters: Hydrolyze slowly. If the hydrolysis is the rate-determining step (RDS), Pin esters will show sluggish reactivity compared to Neo esters.

Visualization: Reactivity Logic Flow

The following diagram illustrates the mechanistic pathway and decision points for selecting between Pin and Neo esters.

BoronateSelection Start Select Boronate for 3-Methoxyphenyl Coupling StabilityCheck Is the intermediate unstable or require Silica Purification? Start->StabilityCheck Pinacol Select Pinacol Ester (High Stability, Silica Compatible) StabilityCheck->Pinacol Yes ReactivityCheck Is the coupling partner sterically hindered? StabilityCheck->ReactivityCheck No Neo Select Neopentyl Glycol Ester (Fast Hydrolysis, Higher Reactivity) ReactivityCheck->Neo Yes Anhydrous Are conditions strictly anhydrous? ReactivityCheck->Anhydrous No Anhydrous->Pinacol No (Standard Aqueous) Anhydrous->Neo Yes (Better Transmetalation)

Figure 1: Decision matrix for selecting boronate ester protecting groups based on stability and reactivity requirements.

Comparative Data: 3-Methoxyphenylboronates

The following data compares the physical and chemical properties of the two derivatives for the 3-methoxyphenyl moiety.

Physical Properties & Atom Economy
Feature3-Methoxyphenyl Pinacol Boronate3-Methoxyphenyl Neopentyl Boronate
Formula C₁₃H₁₉BO₃C₁₂H₁₇BO₃
MW ( g/mol ) 234.10220.07
Atom Economy (vs Acid) Lower (Pinacol waste MW 118)Higher (Neo glycol waste MW 104)
Physical State Typically Oil/Low-melting SolidTypically Solid
Chromatography Stability Excellent (Stable on SiO₂)Moderate (Can hydrolyze on acidic SiO₂)
Hydrolysis Rate (pH 10) Slow (

hours)
Fast (

minutes)
Reactivity Benchmarks

Based on competition experiments (Source: Chem. Soc. Rev., 2013, 42, 5270):

  • Competition: When equimolar amounts of Pin and Neo esters are subjected to Suzuki conditions, the Neo ester is consumed preferentially .

  • Yield: Pin esters often require longer reaction times or higher catalyst loadings to achieve comparable yields to boronic acids, whereas Neo esters bridge the gap, offering "acid-like" reactivity with "ester-like" handling.

Experimental Protocols

These protocols are designed for the preparation and utilization of 3-methoxyphenylboronates.

Protocol A: Synthesis of Neopentyl Glycol 3-Methoxyphenylboronate

Use this method for maximizing atom economy and preparing a more reactive coupling partner.

Reagents:

  • 3-Methoxyphenylboronic acid (1.0 equiv)

  • Neopentyl glycol (1.05 equiv)

  • Toluene (Solvent, 0.5 M)

Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 3-methoxyphenylboronic acid (e.g., 10 mmol, 1.52 g) and neopentyl glycol (10.5 mmol, 1.09 g) to the flask.

  • Solvation: Add Toluene (20 mL). The mixture may be a suspension initially.

  • Reflux: Heat to reflux (bath temp ~130°C). Monitor water collection in the trap.

  • Completion: Reaction is complete when water evolution ceases (typically 1–2 hours).

  • Workup: Cool to room temperature. Concentrate in vacuo.

    • Note: Washing with water is NOT recommended for Neo esters due to hydrolysis susceptibility.[1]

  • Purification: Recrystallize from hexanes/EtOAc if necessary.

Protocol B: General Suzuki Coupling (Comparative Conditions)

Standard conditions to evaluate reactivity.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronate Ester (Pin or Neo) (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (3.0 equiv)

  • Dioxane/Water (4:1)

Workflow:

  • Degassing: Sparge solvents with Nitrogen for 15 minutes.

  • Mixing: In a reaction vial, combine Aryl Bromide, Boronate Ester, and Pd catalyst.

  • Activation: Add solvent mixture and base.

  • Reaction: Heat to 80°C.

    • Checkpoint: Check TLC at 30 mins.

    • Observation: The Neo ester reaction will likely show higher conversion at this early timepoint compared to the Pin ester.

Green Chemistry & Atom Economy[2]

In large-scale drug development, the "mass intensity" of the waste is critical.

  • Pinacol Waste: Upon hydrolysis/coupling, pinacol (MW 118.17) is released. It is often difficult to remove from aqueous waste streams due to its amphiphilic nature.

  • Neopentyl Glycol Waste: Releases neopentyl glycol (MW 104.15).[2] While the mass difference is marginal (~12%), the synthesis of Neo esters is often cleaner (faster dehydration), requiring less energy (shorter reflux times) than Pin esters.

Calculation for 3-Methoxyphenylboronate:



  • Pin:

    
    
    
  • Neo:

    
    
    

Note: While the theoretical atom economy of formation is similar, the Process Mass Intensity (PMI) favors Neo esters due to reduced solvent washing requirements and faster reaction rates.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(12), 5270-5297. Link

  • Chow, W. K., et al. (2011). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society.
  • Gonzalez, J. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261.[1] Link

  • Li, H., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. (Comparison of Pin vs Neo in polymerization). Link

Sources

Comparative Guide: GC-MS Fragmentation Pattern of 3-Methoxyphenyl Cyclic Boronic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Aryl boronic acids are critical intermediates in drug development (e.g., Suzuki-Miyaura coupling). However, their direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is plagued by poor volatility and thermal dehydration into boroxines. Solution: Derivatization into cyclic boronic esters is the industry standard for characterization. Focus: This guide provides an in-depth technical comparison of the fragmentation patterns of 3-methoxyphenyl boronic esters , specifically comparing the Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ester against the Neopentyl Glycol (5,5-dimethyl-1,3,2-dioxaborinane) and 1,3-Propanediol alternatives. Key Finding: While Pinacol esters are the synthetic standard, they exhibit a dominant


 fragmentation pathway that can obscure molecular ion identification in complex matrices. Neopentyl glycol esters offer a distinct 6-membered ring stability that modifies this fragmentation topology, often providing complementary structural data.

Technical Introduction: The 3-Methoxy Influence

The 3-methoxyphenyl moiety introduces specific electronic effects that distinguish its fragmentation from unsubstituted phenyl esters.

  • Inductive Effect (-I): The methoxy group at the meta position exerts an electron-withdrawing inductive effect, slightly destabilizing the aromatic cation compared to para substitution.

  • Resonance Effect (+R): While resonance stabilization is less direct in the meta position than in ortho/para, the oxygen lone pair still contributes to the overall electron density of the aromatic system.

In the context of GC-MS (Electron Ionization, 70 eV), the fragmentation is governed by the competition between the boronate ester ring stability and the aromatic substituent effects .

Comparative Analysis of Cyclic Esters

Option A: Pinacol Ester (The Industry Standard)[1]
  • Structure: 5-membered dioxaborolane ring with four methyl groups.[1]

  • Performance: High volatility, excellent chromatographic shape.

  • Fragmentation Signature:

    • Base Peak: Almost invariably

      
       (Loss of a methyl group from the pinacol backbone).
      
    • Mechanism: The loss of a methyl radical from the quaternary carbon of the pinacol ring forms a highly stabilized cation, delocalized over the empty p-orbital of the boron and the adjacent oxygens.

    • 3-Methoxy Specifics: The molecular ion (

      
      ) is visible but significantly weaker than the base peak.
      
Option B: Neopentyl Glycol Ester (The Stable Alternative)
  • Structure: 6-membered dioxaborinane ring with two methyl groups at the 5-position.

  • Performance: Higher hydrolytic stability than pinacol; often produces sharper peaks for polar analytes.

  • Fragmentation Signature:

    • Base Peak: Often

      
       or 
      
      
      
      , but the intensity ratio of
      
      
      to fragment ions differs from pinacol due to the 6-membered ring strain relief.
    • Mechanism: The 6-membered ring is conformationally more flexible. Fragmentation often involves ring opening or loss of the neopentyl backbone (

      
      ).
      
Option C: 1,3-Propanediol Ester (The Minimalist)
  • Structure: Unsubstituted 6-membered dioxaborinane ring.

  • Performance: Lower steric hindrance, making it more susceptible to hydrolysis, but useful for determining the "core" mass without heavy alkyl fragments.

  • Fragmentation Signature:

    • Base Peak: Stronger

      
       relative to pinacol/neopentyl because there are no labile methyl groups on the glycol backbone to trigger facile 
      
      
      
      -cleavage.

Data Presentation: Mass Spectral Fingerprints

The following table summarizes the predicted and observed ions for 3-methoxyphenylboronic acid (


, MW 152) derivatized with different diols.
FeaturePinacol Ester Neopentyl Glycol Ester 1,3-Propanediol Ester
Formula



Molecular Weight 234 220 192
Molecular Ion (

)
m/z 234 (Weak/Medium)m/z 220 (Medium)m/z 192 (Strong)
Base Peak (100%) m/z 219

m/z 205

m/z 192 or 191

Key Neutral Loss Methyl Radical (-15 Da)Methyl Radical (-15 Da)H Radical (-1 Da)
Isotope Pattern Distinct

(1:4 ratio)
Distinct

Distinct

Aromatic Fragment m/z 107 (Anisole-like)m/z 107m/z 107

Note on Isotopes: Boron has two stable isotopes,


 (20%) and 

(80%). All molecular ions and boron-containing fragments will appear as a doublet separated by 1 m/z unit, with the lighter peak being ~25% the height of the heavier peak. This is a diagnostic tool for identifying boron-containing fragments.

Fragmentation Mechanisms (Deep Dive)

The following Graphviz diagram illustrates the competing fragmentation pathways for the 3-Methoxyphenyl Pinacol Ester .

FragmentationPathway M_Ion Molecular Ion (M+) m/z 234 (Radical Cation) Alpha_Cleavage α-Cleavage (Pinacol) Loss of •CH3 M_Ion->Alpha_Cleavage - •CH3 (15 Da) Methoxy_Cleavage Methoxy Cleavage Loss of •CH3 or CH2O M_Ion->Methoxy_Cleavage Minor Pathway Ring_Break Boronate Ring Fission M_Ion->Ring_Break High Energy Base_Peak Base Peak [M-15]+ m/z 219 (Stabilized Boronate Cation) Alpha_Cleavage->Base_Peak Resonance Stabilization Anisole_Frag Phenolic Fragment m/z 204 / 203 Methoxy_Cleavage->Anisole_Frag Aryl_Cation Aryl Cation (3-Methoxyphenyl+) m/z 107 Ring_Break->Aryl_Cation Loss of C6H12BO2

Caption: Figure 1. Competing fragmentation pathways for 3-methoxyphenyl pinacol boronate. The α-cleavage of the pinacol methyl group is the kinetically favored pathway, generating the base peak at m/z 219.

Experimental Protocols

To ensure reproducible GC-MS data, the derivatization must be quantitative to prevent the formation of boroxine trimers (which appear as broad, high-mass peaks).

Protocol: Micro-Scale Derivatization for GC-MS
  • Preparation:

    • Weigh 1.0 mg of 3-methoxyphenylboronic acid into a 1.5 mL GC vial.

    • Add 1.2 equivalents of Pinacol (or Neopentyl Glycol).

    • Add 500 µL of anhydrous Ethyl Acetate or Dichloromethane.

    • Optional: Add 10 mg of anhydrous

      
       to sequester water (drives equilibrium).
      
  • Reaction:

    • Cap and vortex for 30 seconds .

    • Allow to stand at room temperature for 15 minutes . (Reaction is rapid and equilibrium-driven).

    • Note: Heating is usually unnecessary for pinacol esters but may be required for sterically hindered diols.

  • Analysis:

    • Inject 1 µL into the GC-MS (Split 20:1).

    • Inlet Temp: 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5).

    • Oven: 80°C (1 min) → 20°C/min → 280°C.

Quality Control Check (Self-Validating System)
  • Success Indicator: A single sharp peak at the expected retention time.

  • Failure Indicator (Boroxine): If you see a peak at m/z 402 (Trimer:

    
    ), the derivatization is incomplete. Add more diol and drying agent.
    
  • Failure Indicator (Hydrolysis): Broad tailing peaks often indicate the ester is hydrolyzing on active silanol sites in the column. Ensure the liner is deactivated (silanized).

References

  • Sigma-Aldrich. Phenylboronic acid pinacol ester Product Specification. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 3-Methoxyphenylboronic acid pinacol ester (Compound Summary). Retrieved from

  • Kumar, A., et al. (2014).[2] Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies.[2] Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Navigating Purity: A Comparative Guide to the Melting Point of 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the physical properties of a compound are fundamental to its identity, purity, and ultimate utility. Among these, the melting point stands as a critical, first-line indicator of a substance's integrity. This guide provides an in-depth analysis of the melting point characteristics of 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a key building block in organic synthesis.

While a specific, experimentally determined melting point for pure 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not widely reported in publicly available literature or commercial supplier specifications, this guide offers a comparative framework and a detailed protocol for its precise determination. Understanding the melting point is not merely about a number; it is about ensuring the reliability and reproducibility of your research.

The Significance of Melting Point in a Research and Development Context

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.[1][2] This phenomenon, known as melting point depression, makes it a powerful tool for:

  • Purity Assessment: A sharp and reproducible melting point is a strong indicator of a compound's purity.[1][2][3] A broad melting range suggests the presence of impurities, which can have significant consequences in downstream applications, particularly in pharmaceutical development where even trace impurities can affect efficacy and safety.

  • Compound Identification: By comparing the experimentally determined melting point with literature values for known standards, researchers can confirm the identity of a synthesized or isolated compound.[1][4]

  • Quality Control: In a manufacturing setting, melting point determination is a crucial quality control step to ensure batch-to-batch consistency of raw materials and final products.[3][4]

Comparative Analysis of Structurally Related Dioxaborinanes

Compound NameStructureReported Melting Point (°C)
2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneNot Reported
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneNot Consistently Reported
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinaneNot Consistently Reported

The lack of consistently reported melting points for these compounds underscores the importance of experimental determination as a routine part of compound characterization.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines the capillary method for determining the melting point range, a widely accepted and robust technique compliant with standards such as the United States Pharmacopeia (USP).[5][6]

Instrumentation and Materials
  • Melting point apparatus (e.g., Mel-Temp or automated digital instrument)

  • Capillary tubes (thin-walled, sealed at one end)

  • Spatula

  • Watch glass

  • Mortar and pestle (if sample is not a fine powder)

  • The sample: 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

  • Melting point standards for calibration (e.g., USP reference standards)

Workflow for Melting Point Determination

MeltingPointWorkflow Figure 1: Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording cluster_validation System Validation prep1 Ensure sample is dry and finely powdered prep2 Load capillary tube to a height of 2-3 mm prep1->prep2 prep3 Pack sample tightly by tapping prep2->prep3 meas1 Place capillary in heating block prep3->meas1 meas2 Set starting temperature ~15-20°C below expected MP meas1->meas2 meas3 Heat rapidly to ~10°C below expected MP meas2->meas3 meas4 Reduce heating rate to 1-2°C per minute meas3->meas4 obs1 Record T1: Temperature at which the first droplet appears meas4->obs1 obs2 Record T2: Temperature at which the last solid particle melts obs1->obs2 obs3 Report the melting range as T1 - T2 obs2->obs3 val1 Calibrate apparatus with certified standards val2 Perform determination in triplicate for consistency val1->val2 val2->prep1 Ensures Accuracy

Caption: A step-by-step workflow for accurate melting point determination using the capillary method.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is completely dry, as moisture can depress the melting point.

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[2][5]

  • Instrument Setup and Calibration:

    • Before running the sample, ensure the melting point apparatus is calibrated using certified reference standards that bracket the expected melting point.[5] This is a critical step for data trustworthiness.

    • Place the packed capillary tube into the heating block of the apparatus.

  • Determination of Melting Range:

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a faster rate (e.g., 5-10°C per minute) to get a rough estimate.[7]

    • For an accurate measurement, start heating at a moderate rate until the temperature is about 15-20°C below the expected or preliminary melting point.

    • Decrease the heating rate to 1-2°C per minute.[5][7] A slow heating rate near the melting point is crucial for the thermometer reading to accurately reflect the sample's temperature.[7]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting). This is the lower limit of the melting range.

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts (the clear point). This is the upper limit of the melting range.

  • Reporting and Interpretation:

    • The melting point should be reported as a range from the onset of melting to the clear point.

    • A narrow range (e.g., 0.5-1.5°C) is indicative of high purity. A wider range suggests the presence of impurities.

    • For robust results, the determination should be repeated at least twice with fresh samples to ensure reproducibility.

Conclusion

While the melting point of 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not prominently documented, its experimental determination is a straightforward and indispensable procedure for any researcher utilizing this compound. By adhering to a meticulous and well-calibrated protocol, scientists can confidently assess the purity of their material, ensuring the integrity of their subsequent experiments and contributing to the development of reliable and reproducible science. The principles and methodologies outlined in this guide provide a self-validating framework for the characterization of this and other crystalline solids in a drug discovery and development setting.

References

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Melting point determination. A.KRÜSS Optronic. [Link]

  • What is Melting Point?. Mettler-Toledo. [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. BUCHI. [Link]

  • What is a Melting Point Device?. AELAB. [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. United States Pharmacopeia. [Link]

  • USP 741 Melting Point or Range. Scribd. [Link]

  • Melting point determination. University of Calgary. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

Sources

Comparative Performance Guide: 3-Methoxyphenyl-1,3,2-Dioxaborinane Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Paradox

In the high-throughput landscape of drug discovery, 3-methoxyphenylboronic acid is a ubiquitous building block for introducing aryl-ether motifs via Suzuki-Miyaura coupling. However, the free boronic acid suffers from a critical liability: trimerization . Under standard storage conditions, it dehydrates to form boroxines (cyclic anhydrides), leading to variable stoichiometry, inconsistent reagent loading, and difficult elemental characterization.

This guide analyzes the 1,3,2-dioxaborinane class of derivatives—specifically the neopentyl glycol ester —as a superior alternative. By "masking" the boron center within a six-membered ring, researchers can achieve a balance between the indefinite shelf-stability of pinacol esters (Bpin) and the high reactivity of free acids.

Chemical Identity & Elemental Analysis Data

For pharmaceutical intermediates, "Elemental Analysis" serves two roles: purity validation and atom economy calculation. Below is the comparative elemental data for the 3-methoxyphenyl series.

Key Insight: The Atom Economy (AE) decreases as the protecting group size increases. While Pinacol esters are popular, they carry a significant "mass penalty" (active boron moiety is a smaller % of total mass) compared to the 1,3,2-dioxaborinane (neopentyl) derivative.

Table 1: Comparative Elemental Composition & Atom Economy
DerivativeStructureFormulaMW ( g/mol )% Active Aryl Transfer*Theoretical C (%)Theoretical H (%)Theoretical B (%)
Free Acid 3-MeO-C₆H₄-B(OH)₂C₇H₉BO₃151.9670.4% 55.325.977.11
Neopentyl Ester 3-MeO-C₆H₄-BO₂C₅H₁₀C₁₂H₁₇BO₃220.0748.6% 65.487.794.91
Pinacol Ester 3-MeO-C₆H₄-BO₂C₆H₁₂C₁₃H₁₉BO₃234.1045.7% 66.698.184.62

*Active Aryl Transfer calculated as (MW of 3-Methoxyphenyl group / Total MW) × 100. This metric is crucial for process scale-up cost estimation.

Analytical Note on Combustion Analysis

When submitting 1,3,2-dioxaborinane derivatives for CHN analysis, standard combustion methods often fail due to the formation of refractory boron carbide (


) or boron oxides (

) which trap carbon, leading to consistently low Carbon values (0.5 - 1.5% error) .
  • Protocol Adjustment: Request the addition of an oxidizing accelerant (e.g.,

    
     or 
    
    
    
    ) to the combustion capsule to ensure complete oxidation.

Critical Performance Analysis

Thermodynamic Stability (The Boroxine Cycle)

Free boronic acids exist in a dynamic equilibrium with their boroxine trimers. This equilibrium is driven by entropy and water removal. 1,3,2-dioxaborinanes lock this equilibrium.

Figure 1: The Stability Equilibrium The diagram below illustrates how the neopentyl glycol ligand (middle) prevents the formation of the thermodynamically favored but synthetically inconsistent boroxine (right).

StabilityCycle Acid Boronic Acid (Hygroscopic, Unstable) Boroxine Boroxine Trimer (Anhydride) Acid->Boroxine - H2O (Spontaneous) Ester 1,3,2-Dioxaborinane (Crystalline, Stable) Acid->Ester + Neopentyl Glycol - H2O Boroxine->Acid + H2O Ester->Acid Hydrolysis (Slow)

Caption: Transformation of unstable boronic acid into the stable 1,3,2-dioxaborinane ester prevents spontaneous trimerization to boroxine.

Hydrolytic Stability vs. Reactivity

In Suzuki couplings, the active species is often the boronate "ate" complex formed from the hydrolyzed acid. Therefore, an ester that is too stable (like Pinacol) can retard the reaction in mild aqueous conditions.

  • Pinacol Esters: Extremely stable. Often require harsh oxidants to remove if the coupling fails.

  • Neopentyl (1,3,2-Dioxaborinane): The "Goldilocks" zone.

    • Crystallinity: Unlike many oily Pinacol esters, neopentyl derivatives of 3-methoxyphenylboronic acid are typically solids, allowing for purification by recrystallization rather than chromatography.

    • Hydrolysis Rate: Reacts ~10x faster than Pinacol esters in aqueous base, allowing for milder coupling conditions while still permitting benchtop storage [1].

Experimental Protocols

Protocol A: Synthesis of 2-(3-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Use this protocol to convert commercial impure boronic acid into a high-purity reagent.

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenylboronic acid (15.2 g, 100 mmol) and neopentyl glycol (10.9 g, 105 mmol).

  • Solvent: Add Toluene (150 mL).

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to reflux (bath temp 130°C).

  • Monitoring: Reflux until water collection ceases (~2 hours). The theoretical water volume is 3.6 mL.

  • Workup: Cool to room temperature. The product may crystallize directly. If not, remove toluene under reduced pressure (rotary evaporator).

  • Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1).

    • Expected Yield: >90%[1][2]

    • Appearance: White crystalline solid.

Protocol B: Optimized Suzuki Coupling (Non-Anhydrous)

This system utilizes the moderate hydrolysis rate of the neopentyl ester to release the active species in situ.

  • Reagents: Combine Aryl Bromide (1.0 equiv), Neopentyl Ester (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential here to hydrolyze the ester.

  • Reaction: Heat to 80°C for 4-12 hours.

  • Analysis: Monitor by HPLC. The neopentyl group will not be visible in the product peak, facilitating cleaner integration compared to pinacol contaminants.

Figure 2: Mechanistic Pathway Visualizing the activation pathway specific to 1,3,2-dioxaborinanes.

SuzukiMechanism Precursor Neopentyl Ester (Reagent) Hydrolysis Base-Mediated Hydrolysis (Rate Limiting Step) Precursor->Hydrolysis + OH- / H2O ActiveSpecies Boronate 'Ate' Complex [Ar-B(OH)3]- Hydrolysis->ActiveSpecies PdCycle Pd(II) Transmetallation ActiveSpecies->PdCycle Transfer of Aryl Group Product Biaryl Product PdCycle->Product Reductive Elimination

Caption: The neopentyl ester acts as a prodrug-like reservoir, releasing the active boronate species via controlled hydrolysis.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gonzalez, J. A., et al. (2020).[3] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 312-328. [Link]

  • Iao, W., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society, 144(38), 17680–17691. [Link]

Sources

Infrared spectroscopy peaks for B-O bond in dioxaborinanes

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the B-O Bond: A Comparative Guide to Infrared Spectroscopy of Dioxaborinanes

For drug development professionals and synthetic chemists, the formation of dioxaborinanes (six-membered cyclic boronic esters) is a critical synthetic milestone. Whether utilized as robust protecting groups, dynamic covalent cross-linkers, or pharmacophores in targeted therapeutics, verifying the integrity of the boron-oxygen (B-O) bond is paramount.

This guide provides an authoritative comparison of spectroscopic methodologies for analyzing dioxaborinanes, detailing the mechanistic causality behind vibrational shifts, and establishing a self-validating Attenuated Total Reflectance Fourier Transform Infrared (Diamond ATR-FTIR) protocol to ensure absolute structural confidence.

The spectroscopic identification of dioxaborinanes relies on tracking the hybridization state of the boron atom and the specific vibrational modes of the newly formed ester linkages.

When a boronic acid condenses with a 1,3-diol to form a dioxaborinane, the system transitions from a hydrogen-bonded B-OH network to a constrained B-O-C cyclic framework. In a neutral state, the boron atom in the dioxaborinane is


 hybridized (trigonal planar). This geometry yields a highly polarizable bond that produces a strong, sharp asymmetric B-O stretching vibration typically observed between 1300 and 1350 cm⁻¹ [1].

Secondary confirmation of the cyclic ester is found in the B-O-C stretching and bending modes, which emerge in the 1030–1090 cm⁻¹ fingerprint region [2].

Note on Coordination: If the dioxaborinane is subjected to highly basic conditions or coordinates with a Lewis base (e.g., nitrogen dative bonding), the boron atom shifts to an


 hybridized (tetrahedral) state. This structural change weakens the individual B-O bonds, shifting the asymmetric stretching frequency significantly lower, into the 800–1200 cm⁻¹ range [3].

Technology Comparison: Selecting the Optimal Modality

Historically, Transmission FTIR using Potassium Bromide (KBr) pellets was the standard for solid-state characterization. However, dioxaborinanes are inherently susceptible to hydrolysis. We strongly recommend Diamond ATR-FTIR as the primary analytical product/methodology over conventional KBr Transmission and FT-Raman spectroscopy due to its non-destructive nature and elimination of moisture-induced artifacts.

Quantitative Performance Comparison
Performance MetricDiamond ATR-FTIR (Recommended)KBr Pellet Transmission FTIRFT-Raman Spectroscopy
Sample Preparation None (Direct application)High (Grinding, pressing)None (Glass vial)
Moisture Interference Minimal (Rapid analysis)High (KBr is hygroscopic)Zero (Water is Raman inactive)
B-O Peak Intensity Excellent (Strong dipole change)Good (Subject to scattering)Weak (Low polarizability)
Hydrolysis Risk LowHigh (Due to ambient H₂O in KBr)Low
Signal-to-Noise (SNR) > 40,000:1 (1 minute scan)~ 10,000:1 (Variable)~ 5,000:1 (Fluorescence risk)

The Causality of the Choice: The hygroscopic nature of KBr actively introduces atmospheric moisture into the sample matrix during the grinding process. For dynamic covalent bonds like boronic esters, this moisture can artificially hydrolyze the dioxaborinane back into its constituent boronic acid and diol. This results in a false-positive broad O-H stretch at 3200–3500 cm⁻¹. Diamond ATR-FTIR requires zero sample preparation, allowing for immediate, artifact-free analysis of the neat compound. Furthermore, because the B-O asymmetric stretch involves a massive change in the dipole moment, it is highly active in IR but relatively weak in Raman spectroscopy.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To guarantee scientific integrity, an analytical protocol must be a self-validating system. This workflow utilizes the disappearance of precursor functional groups as an internal control to validate the appearance of the product peaks.

Step 1: System Verification & Background Acquisition

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 1300–1900 cm⁻¹ region. Because the critical B-O stretch occurs at ~1330 cm⁻¹, failing to subtract a fresh atmospheric background will result in overlapping water vapor peaks that mask the ester signal.

Step 2: Sample Deposition & Evanescent Wave Optimization

  • Action: Deposit 2–5 mg of the solid dioxaborinane directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks, ensuring maximum pressure.

  • Causality: ATR spectroscopy relies on an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample. Dioxaborinanes can form highly crystalline, rigid powders. Without maximum anvil pressure, the air gaps between the crystal and the sample will drastically reduce the refractive index interface, resulting in an artificially weak B-O signal.

Step 3: Spectral Acquisition & Deconvolution

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth.

Step 4: Internal Validation (The Self-Validating Step)

  • Action: Before analyzing the B-O region, evaluate the 3200–3500 cm⁻¹ region.

  • Logic: Unreacted boronic acids and diols exhibit a massive, broad O-H stretching band here. If this band is present, the esterification is incomplete, or the sample has hydrolyzed. Only if this baseline is flat can you definitively assign the sharp peak at 1300–1350 cm⁻¹ to the successful formation of the dioxaborinane B-O bond[1].

Workflow Visualization

The following logical diagram illustrates the self-validating decision tree for confirming dioxaborinane synthesis via ATR-FTIR.

Workflow N1 Synthesized Dioxaborinane N2 Diamond ATR-FTIR Direct Deposition N1->N2 N3 Spectral Acquisition (4000 - 400 cm⁻¹) N2->N3 Apply Anvil Pressure N4 Check 3200-3500 cm⁻¹ (O-H Stretch) N3->N4 Deconvolution N5 Broad Peak Detected (Hydrolysis / Unreacted) N4->N5 Yes N6 Flat Baseline (Complete Esterification) N4->N6 No N7 Check 1300-1350 cm⁻¹ (Asym. B-O Stretch) N6->N7 N8 Sharp Peak Detected (Dioxaborinane Confirmed) N7->N8 Yes

Self-validating ATR-FTIR workflow for the confirmation of dioxaborinane B-O bonds.

References

  • [3] Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. MDPI. 3

  • [1] Tuning the Mechanical and Dynamic Properties of Elastic Vitrimers by Tailoring the Substituents of Boronic Ester. ACS Materials Au. 1

  • Non-swellable self-healing polymer with long-term stability under seawater. RSC.

  • [2] Synergistic Antibacterial Action of Norfloxacin-Encapsulated G4 Hydrogels: The Role of Boronic Acid and Cyclodextrin. MDPI. 2

Sources

Reactivity Comparison: 3-Methoxyphenylboronic Acid vs. 1,3,2-Dioxaborinane Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-precision organic synthesis and medicinal chemistry, the choice between 3-methoxyphenylboronic acid (free acid) and its 1,3,2-dioxaborinane ester (cyclic propylene glycol ester) is a strategic decision governing reaction kinetics, impurity profiles, and purification efficiency.

While the free acid offers superior atom economy and rapid transmetallation in robust systems, it suffers from variable stoichiometry due to boroxine formation and susceptibility to protodeboronation. The 1,3,2-dioxaborinane ester serves as a "smart" prodrug-like reagent: it provides a defined molecular weight for precise stoichiometry and utilizes a slow-release mechanism to mitigate side reactions, specifically the protodeboronation accelerated by the electron-donating methoxy group.

This guide analyzes the mechanistic divergences and provides protocols to leverage the specific advantages of each reagent.

Physicochemical & Stability Profile

The fundamental difference lies in the thermodynamic stability of the boron center. The electron-donating methoxy substituent at the meta position increases the electron density of the aryl ring, making the C-B bond more nucleophilic but also more prone to protonolysis.

Feature3-Methoxyphenylboronic Acid2-(3-Methoxyphenyl)-1,3,2-dioxaborinane
CAS Number 10365-98-75123-13-7 (Generic Class Ref)
State Solid (often hygroscopic)Viscous Liquid or Low-Melting Solid
Stoichiometry Variable: Exists as an equilibrium mixture of free acid and trimeric boroxine anhydride. Requires excess (1.5–2.0 equiv) to ensure conversion.Precise: Monomeric species with defined MW. Allows for 1.05–1.1 equiv usage in cost-sensitive syntheses.
Shelf Stability Moderate: Prone to dehydration and oxidation over time.High: Kinetic stability against atmospheric moisture; stable on silica gel.
Atom Economy High: Byproducts are boric acid/salts.[1]Moderate: Generates 1,3-propanediol waste.
The "Boroxine Complication" in Acids

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This equilibrium is water-dependent, meaning "100 mg" of boronic acid may actually contain varying molar amounts of reactive boron species depending on the humidity of the storage environment. The dioxaborinane ester locks the boron in a monomeric state, eliminating this variable.

Mechanistic Divergence: The "Slow-Release" Effect

In Suzuki-Miyaura coupling, the active species entering the catalytic cycle is the trihydroxyboronate anion (


).
  • Free Acid Pathway: Rapidly forms the boronate anion upon base addition. This high instantaneous concentration leads to fast reaction rates but increases the risk of homocoupling and protodeboronation .

  • Dioxaborinane Pathway: The 6-membered ring is more stable than the free acid but hydrolyzes faster than the 5-membered pinacol ester. It acts as a reservoir, slowly releasing the active boronic acid into the basic media. This "pseudodilution" keeps the concentration of the unstable active species low, suppressing side reactions.

Pathway Visualization

The following diagram illustrates the kinetic competition between the productive cross-coupling and the destructive protodeboronation, highlighting the reservoir role of the ester.

ReactionPathways cluster_0 Aqueous/Base Phase Ester 1,3,2-Dioxaborinane (Stable Reservoir) Acid Boronic Acid (Equilibrium) Ester->Acid Hydrolysis (k_hyd) Anion Boronate Anion (Active Species) Acid->Anion + Base (OH-) Pd_Cycle Pd(II)-Ar Complex (Catalytic Cycle) Anion->Pd_Cycle Transmetallation (Fast) Decomp Anisole (Protodeboronation Waste) Anion->Decomp Side Reaction (k_decomp) Product Biaryl Product (C-C Bond) Pd_Cycle->Product Reductive Elimination

Figure 1: The "Slow-Release" mechanism. The dioxaborinane ester (blue) throttles the formation of the sensitive boronate anion (red), favoring the productive catalytic cycle (green) over decomposition.

Reactivity & Optimization Guide

When to Use Which?
ScenarioRecommended ReagentScientific Rationale
Standard Library Synthesis Boronic Acid Faster reaction times; cost-effective; purification is usually standardized (e.g., reverse phase HPLC) which handles polar byproducts well.
Scale-Up (>100g) Dioxaborinane Ester Safety and consistency. Avoids exotherms associated with rapid acid neutralization. Precise stoichiometry reduces cost of expensive aryl halide partners.
Electron-Poor Aryl Halides Boronic Acid The oxidative addition is fast; the reaction benefits from the rapid availability of the boronic acid to complete the cycle quickly.
Electron-Rich Aryl Halides Dioxaborinane Ester Oxidative addition is slow (rate-limiting). A high concentration of boronic acid (waiting for the Pd) leads to decomposition. The ester releases boron only as needed.
The "Methoxy" Factor

The 3-methoxy group is an Electron Donating Group (EDG).[2]

  • Impact: It increases electron density on the boron-bearing carbon.

  • Consequence: This accelerates protodeboronation significantly compared to unsubstituted phenylboronic acid.

  • Recommendation: If you observe significant formation of anisole (the reduced byproduct) when using the acid, switch to the dioxaborinane ester and use a weaker base (e.g.,

    
     instead of 
    
    
    
    ).

Experimental Protocols

Protocol A: High-Efficiency Coupling (Free Acid)

Best for robust substrates where reaction speed is priority.

  • Charge: 1.0 equiv Aryl Bromide, 1.5 equiv 3-methoxyphenylboronic acid , 3.0 equiv

    
    .
    
  • Catalyst: 5 mol%

    
    .
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Note: Water is essential for the acid pathway.

  • Conditions: Heat to 80°C for 2–4 hours.

  • Workup: The excess acid remains in the aqueous layer or degrades to boric acid, easily removed by basic wash.

Protocol B: Controlled "Slow-Release" Coupling (Dioxaborinane Ester)

Best for scale-up or when minimizing protodeboronation is critical.

  • Charge: 1.0 equiv Aryl Bromide, 1.1 equiv 2-(3-methoxyphenyl)-1,3,2-dioxaborinane , 2.0 equiv

    
    .
    
  • Catalyst: 2–3 mol%

    
     + 4 mol% S-Phos (or X-Phos).
    
  • Solvent: Toluene / Water (10:1 ratio) or n-Butanol.

  • Conditions: Heat to 90–100°C.

    • Mechanism:[3][4][5][6][7][8][9] The biphasic nature or lower water content slows the hydrolysis of the dioxaborinane ring (

      
      ), ensuring the active boronic acid is generated at a rate matching the catalyst turnover.
      
  • Validation: Monitor the disappearance of the ester via TLC (silica stable) or HPLC.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 685-694. (Context on slow-release mechanisms).
  • Oka, N., et al. (2022).[8][10] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[10] Organic Letters, 24, 3510-3514.[10] Link[10]

  • Roy, C. D., & Brown, H. C. (2007).[9][11] Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 692(4), 784-790.[11] Link[9]

  • Noonan, G. M., & Leach, A. G. (2015).[3] A mechanistic proposal for the protodeboronation of neat boronic acids. Organic & Biomolecular Chemistry, 13, 2555-2560. Link

Sources

Crystallographic data for 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Characterization & Structural Analysis of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane Analogs Content Type: Technical Comparison & Experimental Guide Audience: Structural Chemists, Medicinal Chemists, and Process Development Scientists[1][2]

Executive Summary

This guide provides a rigorous structural analysis of 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane derivatives, focusing on the highly stable neopentyl glycol (5,5-dimethyl) analogs.[1][2] While simple 1,3-propanediol esters are often hydrolytically labile, the 5,5-dimethyl substitution locks the dioxaborinane ring into a rigid conformation, facilitating single-crystal growth and enhancing shelf stability.[1][2]

This document synthesizes crystallographic data from the parent 2-phenyl-5,5-dimethyl-1,3,2-dioxaborinane (Space Group


) and correlates it with the electronic and steric perturbations introduced by the meta-methoxy substituent.[1][2] It serves as a blueprint for researchers needing to validate the structural integrity of arylboronic esters prior to cross-coupling applications.[2]

Crystallographic Data & Structural Benchmarks

The following data establishes the structural baseline for this class of compounds. The Parent Analog (2-phenyl) serves as the crystallographic anchor, as the 3-methoxy derivative adopts an isostructural packing motif modified only by the methoxy group's steric demand.[1]

Table 1: Comparative Crystallographic Parameters
ParameterParent Analog (Reference Standard)3-Methoxy Analog (Target)Significance
Compound 2-phenyl-5,5-dimethyl-1,3,2-dioxaborinane2-(3-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneMeta-substitution breaks molecular symmetry.[1][2]
Crystal System MonoclinicMonoclinic (Predicted)Common for planar aryl systems.[1][2]
Space Group

(No.[1][2][3] 14)

or

Centrosymmetric packing is favored to maximize dipole cancellation.[1][2]
Unit Cell (

)
13.72(2) Å~13.8–14.2 ÅSlight expansion along a-axis due to -OMe bulk.[1]
Unit Cell (

)
10.39(1) Å~10.4–10.6 ÅMinimal change; packing along the stack is conserved.
Unit Cell (

)
26.92(4) Å~27.0–27.5 ÅElongation accommodates the methoxy projection.

Angle
103.89(7)°102–105°Typical shear angle for aryl stacking.[1][2]
Ring Puckering Distorted Half-Chair (Sofa)Distorted Half-ChairThe 5,5-dimethyl group forces the C5 atom out of the B-O-C-C-O plane.[1]

Technical Insight: The boron atom in these structures is


 hybridized (trigonal planar).[2][4] The O-B-O bond angle typically compresses to ~113° (vs. ideal 120°) to accommodate the 6-membered ring, inducing ring strain that is stabilized by the gem-dimethyl effect at C5.[1][2]

Structural Analysis & Causality

The "Gem-Dimethyl" Effect on Stability

The 5,5-dimethyl substitution is not merely structural; it is kinetic.[1][2] In the 3-methoxy analog, these methyl groups sterically hinder the approach of water nucleophiles to the boron center.[2]

  • Conformation: The dioxaborinane ring adopts a sofa conformation where the O-B-O-C1-C3 segment is roughly planar, and the C2 (bearing dimethyls) is puckered.[1]

  • Electronic Modulation: The meta-methoxy group is electron-withdrawing by induction (

    
    ) but electron-donating by resonance (
    
    
    
    ).[1][2] However, in the meta position, resonance delocalization into the empty boron
    
    
    -orbital is inefficient compared to para substitution.[2] This maintains the Lewis acidity of the boron center, making the ester robust yet reactive in Suzuki couplings.[2]
Intermolecular Packing Forces
  • 
    -
    
    
    
    Stacking:
    The phenyl rings stack in an offset parallel arrangement (centroid-centroid distance ~3.6–3.8 Å).[1][2]
  • C-H···O Interactions: The 3-methoxy oxygen acts as a weak hydrogen bond acceptor, interacting with aryl protons from neighboring molecules.[1][2] This creates a "herringbone" motif distinct from the simple parallel sheets of the unsubstituted parent.[2]

Experimental Protocol: Synthesis & Crystallization

This protocol is designed to yield X-ray quality crystals of the 3-methoxy analog.[1][2][5] It is a self-validating system : the formation of the solid precipitate confirms the successful condensation, and the subsequent dissolution/recrystallization purifies the product.

Step-by-Step Methodology
  • Reagent Stoichiometry:

    • 3-Methoxyphenylboronic acid (1.0 equiv, 10 mmol)[1]

    • Neopentyl glycol (1.05 equiv, 10.5 mmol)

    • Solvent: Toluene (anhydrous, 50 mL)

    • Catalyst: None required (thermal dehydration).[2]

  • Dean-Stark Dehydration (The Driver):

    • Setup a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

    • Reflux the mixture at 115°C.

    • Validation Point: Monitor water collection in the trap. The reaction is complete when the theoretical volume of water (~0.18 mL for 10 mmol) is collected and the solution becomes clear.

  • Isolation:

    • Cool to room temperature.[1][2] The ester often crystallizes directly upon cooling due to the high symmetry of the neopentyl backbone.

    • If oil persists, remove toluene in vacuo to obtain a white solid.[1][2]

  • Crystal Growth (Vapor Diffusion Method):

    • Solvent: Dissolve 50 mg of the crude solid in minimal Dichloromethane (DCM) (~0.5 mL) in a small vial.

    • Antisolvent: Place the small vial (uncapped) inside a larger jar containing Hexanes (5 mL). Cap the large jar.

    • Mechanism: Hexane vapor slowly diffuses into the DCM solution, gently lowering solubility and promoting nucleation of single crystals suitable for XRD.[2]

Visualization of Structural Logic

The following diagram illustrates the relationship between the synthesis, the structural locking mechanism, and the resulting crystallographic output.

G Start 3-Methoxyphenyl Boronic Acid Reaction Dean-Stark Dehydration (Toluene, 115°C) Start->Reaction Reagent Neopentyl Glycol (2,2-dimethyl-1,3-propanediol) Reagent->Reaction Conf Sofa Conformation (Ring Strain Relief) Reagent->Conf Gem-Dimethyl Effect Product 3-Methoxy-Dioxaborinane (Crude Solid) Reaction->Product - 2 H2O Cryst Vapor Diffusion (DCM / Hexanes) Product->Cryst XRD Single Crystal XRD (Space Group P21/c) Cryst->XRD XRD->Conf Reveals Pack Packing Forces (C-H...O & Pi-Stacking) XRD->Pack Reveals

Caption: Workflow from synthesis to crystallographic characterization, highlighting the structural influence of the neopentyl glycol backbone.

References & Authoritative Sources

  • Crystallographic Data for 2-phenyl-5,5-dimethyl-1,3,2-dioxaborinane:

    • Source: Supporting Information, Organometallics & J. Am. Chem. Soc.[1][2] archives.[1][2]

    • Context: Used as the isostructural parent for unit cell comparison.[2]

  • Synthesis of Neopentyl Glycol Boronates:

    • Title: "Arylboronic Acid Pinacol Esters as Stable Boron Sources..."[1]

    • Source:Molecules (MDPI), 2024.[2]

    • Relevance: Confirms the stability and synthetic utility of the neopentyl glycol ester motif.[2]

  • General Crystallography of Boronic Esters:

    • Title: "Structure, Properties, and Preparation of Boronic Acid Derivatives."[2][6]

    • Source: Wiley-VCH, Boronic Acids (Hall, D.G.).[1][2]

    • Relevance: Definitive text on the geometry (trigonal planar B) and nomenclature of dioxaborinanes.

  • Comparative Packing in Methoxy-Substituted Aromatics:

    • Title: "Structural Comparison of N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives."

    • Source:Crystals (MDPI), 2025.[2]

    • Relevance: Illustrates the specific role of methoxy groups in directing crystal packing via weak C-H···O interactions.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not treat this compound as general organic trash. 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane (an arylboronic acid cyclic diester) poses specific stability and hydrolysis risks that dictate its disposal pathway. While often stable in solid form, it hydrolyzes in the presence of moisture/acids to release 3-methoxyphenylboronic acid and 1,3-propanediol .

The Core Disposal Directive:

  • Segregate: Never mix with strong oxidizers (peroxides, nitric acid) due to exothermic deboronation risks.

  • Hydrolyze (Optional but Recommended for Aqueous Streams): If the waste is already aqueous, ensure complete hydrolysis before disposal to prevent precipitation in drain lines.

  • Incinerate: The preferred ultimate disposal method for the organic fraction is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Before handling waste, verify the material against this profile to ensure the protocol matches your specific derivative.

ParameterDataOperational Implication
Chemical Name 2-(3-Methoxyphenyl)-1,3,2-dioxaborinaneTarget Analyte
CAS Number 17354-99-9 (Typical)Use for waste labeling
Molecular Formula C₁₀H₁₃BO₃Boron-containing waste
Physical State Solid (Low melting point ~50-60°C)May melt in hot waste containers
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in waterDo not flush down sink
Primary Hazards Skin/Eye Irritant (H315, H319), Acute Tox (H302)Wear nitrile gloves & safety glasses
Reactivity Hydrolyzes to Boronic Acid + DiolKeep waste containers dry unless quenching

Decision Matrix: Disposal Workflows

The following logic gate determines the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Material Identification StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Expired Reagent StateCheck->SolidPure Solid Solution Reaction Mixture / Solution StateCheck->Solution Liquid Spill Spill Cleanup Material StateCheck->Spill Debris SolidWaste Solid Hazardous Waste (Label: Organic Solid, Toxic) SolidPure->SolidWaste SolventCheck Solvent Type? Solution->SolventCheck Spill->SolidWaste Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (THF, EtOAc) SolventCheck->NonHalogenated HaloWaste Halogenated Organic Waste (Code: F002/D001) Halogenated->HaloWaste NonHaloWaste Non-Halogenated Organic Waste (Code: F003/D001) NonHalogenated->NonHaloWaste

Figure 1: Decision tree for segregating 2-(3-Methoxyphenyl)-1,3,2-dioxaborinane waste streams.

Detailed Operational Protocols

Protocol A: Disposal of Pure Solid (Expired/Excess Reagent)

Context: You have a bottle of solid reagent that is expired or no longer needed.

  • Do Not Dissolve: Keep the material in its solid state to minimize waste volume.

  • Primary Container: Keep in original glass vial if possible. Tightly cap.[1]

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(3-Methoxyphenyl)-1,3,2-dioxaborinane"

    • Hazards: Irritant, Toxic.[1][2]

  • Binning: Place in the Solid Hazardous Waste drum.

Protocol B: Disposal of Reaction Mixtures (Quenching & Separation)

Context: The reagent was used in a Suzuki coupling or borylation reaction. Mechanism: Boronic esters hydrolyze in aqueous workups. Reaction:



  • Quench: Add water or mild acid (e.g., 1M HCl) to the reaction mixture. This forces the hydrolysis of the dioxaborinane ring to 3-methoxyphenylboronic acid and 1,3-propanediol.

  • Phase Separation:

    • Organic Phase: Contains the boronic acid (often soluble in organic solvents like EtOAc/DCM) and product.

    • Aqueous Phase: Contains the 1,3-propanediol and inorganic salts.

  • Disposal:

    • Organic Layer: Dispose into Halogenated or Non-Halogenated solvent waste streams depending on the extraction solvent used.

    • Aqueous Layer: Check local regulations. If it contains heavy metals (Pd from catalysis), it must go to Aqueous Heavy Metal Waste . If metal-free, it may qualify for drain disposal only if permitted by local POTW (Publicly Owned Treatment Works), otherwise collect as Aqueous Chemical Waste .

Protocol C: Spill Cleanup (Emergency Response)

Immediate Action Required:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. Use a P95 dust mask if powder is loose.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep up carefully.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers.

  • Decontamination: Wipe the surface with a 10% aqueous sodium carbonate solution (basic wash helps solubilize/hydrolyze residues) followed by water.

  • Disposal: Place all absorbent materials into a Solid Hazardous Waste bag.

Regulatory Compliance & Labeling

Adherence to US EPA (RCRA) and EU (EWC) standards is mandatory.

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Characteristic WasteD001 (Ignitable) if in organic solvent.Not Listed (P/U list) specifically, so treat as general toxic organic.
EU EWC Laboratory Chemicals16 05 06 * (lab chemicals consisting of or containing dangerous substances).
DOT (Transport) Not Regulated (Solid)If dissolved, follows solvent classification (e.g., UN 1993 Flammable Liquid).

Labeling Template:

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Analogous Hazard Data). Retrieved from

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Arylboronic Esters General Handling. Retrieved from

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Provides mechanistic insight into hydrolysis stability).
  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

(Note: While specific SDS for the propanediol ester may be rare, hazard data is extrapolated from the chemically analogous pinacol esters and parent boronic acids as per standard industrial hygiene practices.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.